molecular formula C11H21NO6 B12517523 N-Valeryl-D-glucosamine

N-Valeryl-D-glucosamine

Cat. No.: B12517523
M. Wt: 263.29 g/mol
InChI Key: FNSCSLWWUFMYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Valeryl-D-glucosamine is a useful research compound. Its molecular formula is C11H21NO6 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO6/c1-2-3-4-7(14)12-8-10(16)9(15)6(5-13)18-11(8)17/h6,8-11,13,15-17H,2-5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSCSLWWUFMYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1C(C(C(OC1O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Properties of N-Acyl Glucosamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyl glucosamine derivatives, synthetic modifications of the naturally occurring amino sugar N-acetylglucosamine (GlcNAc), are emerging as a promising class of bioactive molecules with a wide range of therapeutic applications. Their unique biological properties, particularly their anti-inflammatory, chondroprotective, and enzyme-inhibitory activities, have garnered significant interest in the fields of drug discovery and development. This technical guide provides an in-depth overview of the core biological properties of N-acyl glucosamine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anti-inflammatory Properties

N-acyl glucosamine derivatives have demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. These effects are primarily attributed to their ability to modulate the production of pro-inflammatory mediators and influence key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Cytokines and Mediators

Several studies have quantified the inhibitory effects of N-acyl glucosamine derivatives on the production of key inflammatory molecules such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and nitric oxide (NO). For instance, novel bi-deoxygenated N-acetylglucosamine derivatives, BNAG1 and BNAG2, have been shown to significantly reduce serum levels of IL-6 and TNF-α in lipopolysaccharide (LPS)-challenged mice.[1][2] BNAG1, in particular, exhibited superior inhibitory activity compared to the parent molecule, N-acetylglucosamine (NAG).[1][3]

In vitro studies using RAW 264.7 macrophage cells have further corroborated these findings, demonstrating a dose-dependent inhibition of iNOS, IL-6, TNF-α, and IL-1β expression by BNAG1.[4][5] Another study highlighted that N-acetylglucosamine nanoparticles (GlcNAc-NPs) were able to reduce virus-induced IL-6, IL-8, and TNF-α secretion at a lower concentration (0.125 mM) compared to bulk GlcNAc (4 mM).[6]

Table 1: Inhibitory Effects of N-Acyl Glucosamine Derivatives on Pro-inflammatory Mediators

CompoundModel SystemMediatorInhibitionConcentration/DoseReference
BNAG1LPS-challenged miceSerum IL-6Significant reduction200 mg/kg[1]
BNAG1LPS-challenged miceSerum TNF-αSignificant reduction200 mg/kg[1]
BNAG1LPS-stimulated RAW 264.7 cellsiNOS expressionHighest inhibition among tested compoundsNot specified[4][5]
BNAG1LPS-stimulated RAW 264.7 cellsIL-6 expressionHighest inhibition among tested compoundsNot specified[4][5]
BNAG1LPS-stimulated RAW 264.7 cellsTNF-α expressionHighest inhibition among tested compoundsNot specified[4][5]
BNAG1LPS-stimulated RAW 264.7 cellsIL-1β expressionHighest inhibition among tested compoundsNot specified[4][5]
N-acetylglucosamine (GlcNAc)Influenza A virus-infected MDCK cellsCytopathic effect50% inhibition4 mM[6]
N-acetylglucosamine nanoparticles (GlcNAc-NPs)Influenza A virus-infected MDCK cellsCytopathic effect50% inhibition0.125 mM[6]
N-acetylglucosamine nanoparticles (GlcNAc-NPs)Adenovirus-infected A549 cellsIL-6, IL-8, TNF-α productionSignificant reduction0.125 mM[6]
Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of N-acyl glucosamine derivatives are closely linked to their ability to modulate intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[7] The activity of NF-κB is, in turn, influenced by O-GlcNAcylation, a dynamic post-translational modification involving the attachment of a single N-acetylglucosamine molecule to serine and threonine residues of proteins.[8][9][10][11][12]

Increased flux through the hexosamine biosynthetic pathway (HBP), which produces the substrate for O-GlcNAcylation (UDP-GlcNAc), can lead to altered O-GlcNAcylation of NF-κB subunits, thereby affecting its transcriptional activity.[11] Some studies suggest that increased O-GlcNAcylation of the p65 subunit of NF-κB can enhance its activity, promoting inflammation.[8] Conversely, other reports indicate that O-GlcNAcylation can have anti-inflammatory effects by inhibiting the NF-κB pathway.[8] This highlights the complex and context-dependent role of O-GlcNAcylation in inflammation.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (IL-6, TNF-α, iNOS) Nucleus->Proinflammatory_Genes activates transcription of Glucosamine_Derivatives N-Acyl Glucosamine Derivatives O_GlcNAcylation O-GlcNAcylation Glucosamine_Derivatives->O_GlcNAcylation modulates O_GlcNAcylation->IKK_complex modifies O_GlcNAcylation->NFkB modifies

Figure 1: Simplified NF-κB Signaling Pathway and Modulation by N-Acyl Glucosamine Derivatives.

Chondroprotective Effects

N-acyl glucosamine derivatives have shown promise in the context of osteoarthritis and cartilage health due to their ability to influence chondrocyte function and the synthesis of essential extracellular matrix components.

Regulation of Proteoglycan and Hyaluronan Synthesis

Proteoglycans and hyaluronan are critical components of the cartilage matrix, providing it with resilience and lubricating properties. Studies have shown that N-acylation of glucosamine can modulate the synthesis of these molecules by chondrocytes. For instance, N-butyryl glucosamine (GlcNBu) has been observed to stimulate cell proliferation and proteoglycan synthesis in bovine and human articular chondrocytes, whereas glucosamine itself showed inhibitory effects.[13]

Furthermore, N-acetylglucosamine has been found to stimulate hyaluronan synthesis in human articular chondrocytes, an effect associated with the upregulation of hyaluronan synthase-2 (HAS-2).[14] In contrast, glucosamine was shown to inhibit both hyaluronan and sulfated glycosaminoglycan (SGAG) synthesis.[14]

Table 2: Effects of N-Acyl Glucosamine Derivatives on Chondrocyte Function

CompoundCell TypeEffect on ProliferationEffect on Proteoglycan SynthesisEffect on Hyaluronan SynthesisReference
Glucosamine (GlcN)Bovine & Human Articular ChondrocytesInhibitedInhibitedInhibited[13][14]
N-acetylglucosamine (GlcNAc)Human Articular ChondrocytesNo significant effectSlight increaseStimulated[13][14]
N-butyryl glucosamine (GlcNBu)Bovine & Human Articular ChondrocytesStimulatedStimulatedNot specified[13]
Inhibition of Matrix-Degrading Enzymes

In addition to promoting matrix synthesis, certain N-acyl glucosamine derivatives can inhibit enzymes that degrade the cartilage matrix. For example, N-acetylglucosamine nanoparticles (GlcNAc NP) have been shown to decrease the production of matrix metalloproteinase-1 (MMP-1) and MMP-3 in human primary chondrocytes stimulated with TNF-α.[15]

Enzyme Inhibition

N-acyl glucosamine derivatives can act as inhibitors of various enzymes, which contributes to their therapeutic potential.

Inhibition of Hyaluronan Synthase

As precursors and structural analogues of the substrates for hyaluronan synthesis, certain N-acyl glucosamine derivatives can act as inhibitors of hyaluronan synthases. A fluorine-containing glucosamine analog has been shown to exhibit significant inhibitory activity on hyaluronan synthesis in pancreatic cancer cells, with an IC50 value of 30 μM for antiproliferative activity.[16]

Table 3: Enzyme Inhibitory Activity of N-Acyl Glucosamine Derivatives

DerivativeTarget EnzymeCell LineIC50 ValueReference
3-fluorine-containing glucosamine analogHyaluronan SynthaseKP1-NL pancreatic cancer cells30 μM (for antiproliferation)[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of N-Acyl Glucosamine Derivatives

Protocol 4.1.1: General Procedure for N-acylation of D-Glucosamine Hydrochloride [17][18]

  • Preparation of Glucosamine Free Base:

    • Suspend D-glucosamine hydrochloride in methanol.

    • Add an equivalent amount of sodium methoxide in methanol to the suspension. This generates a supersaturated solution of D-glucosamine and a precipitate of sodium chloride.

    • Filter the mixture to remove the sodium chloride. The filtrate contains the glucosamine free base.

  • N-acylation:

    • To the methanolic solution of glucosamine free base, add 1.5 to 2 equivalents of the desired acylating agent (e.g., acetic anhydride for N-acetylglucosamine, or another acid anhydride/chloride for other N-acyl derivatives) at room temperature.

    • Stir the reaction mixture. Crystallization of the N-acyl glucosamine derivative often begins shortly.

    • Allow the reaction to proceed for a specified time (e.g., 1 hour to overnight), potentially with cooling to complete crystallization.

    • Collect the crystalline product by filtration, wash with cold methanol, and dry.

Protocol 4.1.2: Synthesis of a 3-fluorine-containing Glucosamine Analog [16]

This is a multi-step synthesis and is provided as a conceptual workflow. For detailed reagent quantities and reaction conditions, please refer to the original publication.

Synthesis_Workflow Start N-Acetyl Glucosamine Step1 Protection of hydroxyl groups Start->Step1 Step2 Introduction of a leaving group at C3 Step1->Step2 Step3 Nucleophilic fluorination (SN2) Step2->Step3 Step4 Deprotection Step3->Step4 End 3-Fluoro-N-acetylglucosamine Step4->End

Figure 2: Conceptual Workflow for the Synthesis of a 3-Fluoro-N-acetylglucosamine Analog.
In Vitro Anti-inflammatory Assay

Protocol 4.2.1: Measurement of Nitric Oxide and Cytokine Production in RAW 264.7 Macrophages [4][5][19]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS).

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere.

  • Treatment:

    • Pre-treat the cells with various concentrations of the N-acyl glucosamine derivatives for a specified period (e.g., 2 hours).

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no LPS) and an LPS-only control.

  • Incubation: Incubate the cells for a further period (e.g., 18-24 hours).

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an aliquot of the supernatant with an equal volume of Griess reagent.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use the collected cell culture supernatant.

    • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., IL-6, TNF-α) according to the manufacturer's instructions.

Western Blot Analysis of O-GlcNAcylation

Protocol 4.3.1: Detection of Global O-GlcNAcylation Levels [20][21][22]

  • Cell Lysis:

    • Treat cells with the N-acyl glucosamine derivative of interest.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., anti-O-GlcNAc antibody [RL2] or [CTD110.6]).

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Normalize the O-GlcNAc signal to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Start Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-O-GlcNAc) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Figure 3: General Workflow for Western Blot Analysis of O-GlcNAcylation.
Hyaluronan Synthesis and Quantification

Protocol 4.4.1: In Vitro Assay for Hyaluronan Synthase Activity [23]

This assay typically involves providing membranes from cells expressing hyaluronan synthase with the necessary substrates, including a radiolabeled precursor, and measuring the incorporation of the radiolabel into high-molecular-weight hyaluronan.

Protocol 4.4.2: Particle Exclusion Assay for Pericellular Hyaluronan Matrix [24]

  • Cell Culture: Culture cells of interest on a suitable surface.

  • Treatment: Treat the cells with the N-acyl glucosamine derivatives.

  • Visualization: Add fixed red blood cells to the culture. The red blood cells are excluded from the area occupied by the pericellular hyaluronan coat.

  • Imaging and Quantification: Visualize the exclusion zones around the cells using a microscope and quantify the area of exclusion using image analysis software.

Protocol 4.4.3: Quantification of Hyaluronan by ELISA-like Assay

Commercially available ELISA-like kits can be used to quantify the amount of hyaluronan in cell culture supernatants or other biological samples. These assays typically involve the use of a hyaluronan-binding protein.

Conclusion

N-acyl glucosamine derivatives represent a versatile class of compounds with significant therapeutic potential, particularly in the management of inflammatory conditions and degenerative joint diseases. Their biological activities are multifaceted, involving the modulation of inflammatory signaling pathways, regulation of extracellular matrix synthesis, and inhibition of key enzymes. The ability to chemically modify the N-acyl group allows for the fine-tuning of their biological properties, opening up new avenues for the design of more potent and specific therapeutic agents. Further research into the structure-activity relationships and the precise molecular mechanisms of action of these derivatives will be crucial for their successful translation into clinical applications.

References

N-Valeryl-D-glucosamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Valeryl-D-glucosamine, also known as N-Pentanoyl-D-glucosamine, is a derivative of the naturally occurring amino sugar D-glucosamine. This comprehensive technical guide details its chemical structure, physicochemical properties, and potential biological significance. This document provides an overview of its synthesis, purification, and analytical methods, and explores its potential role in inflammatory pathways, drawing parallels with structurally related N-acyl-D-glucosamine derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is characterized by a D-glucosamine core with a valeryl (pentanoyl) group attached to the amino group at the C-2 position.

Chemical Formula: C₁₁H₂₁NO₆[1]

SMILES: CCCCC(=O)N[C@@H]1--INVALID-LINK--CO)O">C@HO

CAS Number: 63223-57-4[1]

Synonyms: N-Pentanoyl-D-glucosamine, 2-Deoxy-2-pentanamido-D-glucopyranose, 2-Deoxy-2-valeramido-D-glucopyranose

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 263.29 g/mol [1]
Appearance White to off-white crystalline powder
Density 1.34 g/cm³
Boiling Point 578.1 °C at 760 mmHg
Flash Point 303.4 °C
Specific Rotation ([α]D²⁰) +33° to +39° (c=1 in H₂O)
Solubility Information not available
Melting Point Information not available

Synthesis and Purification

Proposed Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound, based on general methods for N-acylation of glucosamine.

Synthesis_Workflow Glucosamine_HCl D-Glucosamine Hydrochloride Free_Amine Free D-Glucosamine Glucosamine_HCl->Free_Amine Base (e.g., NaOMe) in Methanol Acylation N-Acylation with Valeric Anhydride Free_Amine->Acylation Crude_Product Crude N-Valeryl-D- glucosamine Acylation->Crude_Product Purification Purification Crude_Product->Purification Recrystallization or Chromatography Final_Product Pure N-Valeryl-D- glucosamine Purification->Final_Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (General)

A likely protocol, adapted from the synthesis of other N-acyl-D-glucosamine derivatives, would involve the following steps:

  • Preparation of Free D-Glucosamine: D-glucosamine hydrochloride is dissolved in a suitable solvent, such as methanol. An equimolar amount of a base, like sodium methoxide, is added to neutralize the hydrochloride and precipitate sodium chloride, yielding a solution of free D-glucosamine.

  • N-Acylation: The solution of free D-glucosamine is then treated with an acylating agent. For the synthesis of this compound, valeric anhydride or valeryl chloride would be the appropriate reagent. The reaction is typically carried out at room temperature with stirring.

  • Isolation of Crude Product: Upon completion of the reaction, the crude this compound may precipitate from the solution or be obtained by removal of the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Techniques

The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide and hydroxyl groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and specific signaling pathways modulated by this compound is limited in the current scientific literature. However, research on structurally similar N-acyl-D-glucosamine derivatives, particularly those with longer acyl chains, provides valuable insights into its potential pharmacological effects.

Potential Anti-Inflammatory Properties

Studies on N-palmitoyl-D-glucosamine, a longer-chain N-acyl derivative, have demonstrated significant anti-inflammatory effects. This compound has been shown to inhibit the Toll-like receptor 4 (TLR-4) and the NLRP3 inflammasome pathway. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

The proposed mechanism of action for N-palmitoyl-D-glucosamine, which may be relevant to this compound, is depicted in the following signaling pathway diagram.

TLR4_NLRP3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Transcription NLRP3 NLRP3 Inflammasome Caspase1 Caspase-1 NLRP3->Caspase1 Activation IL1b IL-1β Caspase1->IL1b Cleavage of Pro-IL-1β Inflammation Inflammation IL1b->Inflammation N_acyl_glucosamine N-acyl-D-glucosamine (e.g., N-palmitoyl) N_acyl_glucosamine->TLR4 Inhibition N_acyl_glucosamine->NLRP3 Inhibition

Caption: Potential anti-inflammatory signaling pathway of N-acyl-D-glucosamine derivatives.

It is plausible that this compound may exert similar, albeit potentially less potent, anti-inflammatory effects due to its shorter acyl chain length. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Other Potential Applications

This compound is also marketed as a biochemical reagent for life science research and has been mentioned in the context of cosmetics for its potential skin-hydrating properties.[2]

Conclusion

This compound is a chemically well-defined derivative of D-glucosamine. While its physicochemical properties are partially characterized, further investigation is needed to determine key parameters such as its melting point and solubility. The synthesis can likely be achieved through standard N-acylation procedures, although a detailed, optimized protocol has yet to be published. The biological activity of this compound remains largely unexplored; however, based on the known anti-inflammatory effects of structurally related compounds, it represents a promising candidate for further investigation in the context of inflammatory diseases. This technical guide provides a foundational overview to encourage and support future research and development efforts centered on this intriguing molecule.

References

Navigating the Physicochemical Landscape of N-Valeryl-D-glucosamine: A Technical Guide to Aqueous Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the aqueous solubility and stability of N-Valeryl-D-glucosamine, a derivative of D-glucosamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines key experimental protocols, and provides a framework for understanding the behavior of this compound in aqueous environments.

Executive Summary

This compound, an N-acylated derivative of the naturally occurring amino sugar D-glucosamine, holds potential in various biomedical applications. Understanding its solubility and stability in aqueous solutions is paramount for formulation development, preclinical testing, and ensuring therapeutic efficacy. This guide addresses a notable gap in readily available, specific data for this compound by leveraging information on analogous compounds, particularly N-Acetyl-D-glucosamine (NAG), to infer its physicochemical properties. While direct quantitative data for this compound is scarce in publicly accessible literature, this guide provides a robust predictive framework based on chemical principles and data from closely related molecules.

Introduction to this compound

This compound is a monosaccharide derivative where a valeryl group (a five-carbon acyl chain) is attached to the amino group of D-glucosamine. This modification alters the lipophilicity of the parent molecule, which can influence its biological activity, membrane permeability, and formulation characteristics. As with other N-acyl-D-glucosamine derivatives, its utility is closely tied to its behavior in aqueous media.

Aqueous Solubility Profile

Direct, quantitative solubility data for this compound in aqueous solutions at varying pH and temperatures is not extensively reported in the scientific literature. However, based on general principles of physical chemistry and data from related compounds, a qualitative and semi-quantitative assessment can be made.

It is generally observed that for N-acyl-D-glucosamine derivatives, an increase in the carbon chain length of the N-acyl group leads to a decrease in aqueous solubility due to increased lipophilicity[1]. Therefore, this compound is expected to be less soluble in water than its shorter-chain analogue, N-Acetyl-D-glucosamine (NAG).

For comparative purposes, the reported aqueous solubility of N-Acetyl-D-glucosamine is presented below.

Table 1: Reported Aqueous Solubility of N-Acetyl-D-glucosamine (NAG)
Solvent SystemTemperature (°C)Reported Solubility
WaterNot Specified50 mg/mL
PBS (pH 7.2)Not Specified~5 mg/mL
Water25Not explicitly quantified, but used for dissolution studies

Note: The discrepancy in reported solubility values for NAG may be attributed to differences in experimental conditions, such as pH and the presence of salts.

Based on these data, it is reasonable to hypothesize that the solubility of this compound in aqueous buffers at physiological pH is likely to be in the low mg/mL range or potentially lower.

Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is primarily dictated by the chemical integrity of the N-acyl (amide) linkage and the glycosidic bond of the pyranose ring.

Hydrolysis of the N-Acyl Linkage

The amide bond in this compound can undergo hydrolysis to yield D-glucosamine and valeric acid. This degradation is typically catalyzed by acidic or basic conditions and is temperature-dependent. Studies on N-Acetyl-D-glucosamine have shown that the N-acetyl group can be removed by acid hydrolysis[2]. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts.

Degradation under Forced Conditions

Forced degradation studies, a common practice in pharmaceutical development, involve exposing the compound to harsh conditions to predict its long-term stability and identify potential degradation products. For N-acyl-D-glucosamines, these studies would typically include:

  • Acidic and Basic Hydrolysis: Incubation in acidic and basic solutions at elevated temperatures.

  • Oxidative Degradation: Treatment with oxidizing agents like hydrogen peroxide.

  • Thermal Stress: Exposure to high temperatures in both solid and solution states.

  • Photostability: Exposure to light of specific wavelengths.

Studies on N-Acetyl-D-glucosamine in subcritical water have demonstrated its degradation into various smaller molecules, indicating that under extreme temperature and pressure, both the N-acyl group and the sugar moiety can degrade[3][4].

Table 2: Predicted Stability Profile of this compound in Aqueous Solution
ConditionPotential Degradation PathwayPrimary Degradation Products
Acidic (pH < 4) Hydrolysis of the N-acyl amide bondD-glucosamine, Valeric Acid
Neutral (pH 6-8) Generally stable, slow hydrolysis possible over timeMinimal degradation expected under ambient conditions
Basic (pH > 9) Base-catalyzed hydrolysis of the N-acyl amide bondD-glucosamine, Valerate
Oxidative Stress Oxidation of the pyranose ring and/or acyl chainVarious oxidized derivatives
High Temperature Accelerated hydrolysis and potential ring-opening/fragmentationD-glucosamine, Valeric Acid, smaller degradation products

Experimental Protocols

To definitively determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Methodology:

  • Preparation of Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Addition: Add an excess amount of this compound to a known volume of each buffer in a sealed container.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

Stability Indicating Method and Forced Degradation Studies

A stability-indicating analytical method is crucial to separate the intact drug from its degradation products. HPLC is the most common technique for this purpose.

Methodology:

  • Method Development: Develop an HPLC method capable of resolving this compound from its potential degradation products (D-glucosamine, valeric acid) and any other impurities.

  • Forced Degradation:

    • Acidic: Dissolve this compound in a dilute acid (e.g., 0.1 N HCl) and heat (e.g., 60-80 °C) for a defined period.

    • Basic: Dissolve the compound in a dilute base (e.g., 0.1 N NaOH) and heat.

    • Oxidative: Treat a solution of the compound with a dilute solution of hydrogen peroxide at room temperature or with gentle heating.

    • Thermal: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C).

    • Photolytic: Expose a solution of the compound to UV and visible light.

  • Analysis: Analyze the stressed samples at various time points using the developed stability-indicating HPLC method.

  • Data Evaluation: Determine the rate of degradation and identify the major degradation products.

Visualized Workflows and Pathways

To aid in the conceptualization of the experimental and chemical processes, the following diagrams are provided.

Experimental_Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment S1 Prepare Buffers (Varying pH) S2 Add Excess this compound S1->S2 S3 Equilibrate (Shake-Flask) S2->S3 S4 Separate Solid S3->S4 S5 Quantify Supernatant (HPLC) S4->S5 T1 Develop Stability-Indicating HPLC Method T2 Prepare Solutions T1->T2 T3 Apply Stress Conditions (Acid, Base, Oxidative, Heat, Light) T2->T3 T4 Analyze at Time Points (HPLC) T3->T4 T5 Identify Degradants & Determine Kinetics T4->T5

Figure 1: General experimental workflow for solubility and stability testing.

Degradation_Pathway cluster_products Degradation Products cluster_conditions Stress Conditions NVG This compound GlcN D-Glucosamine NVG->GlcN Hydrolysis (Acid or Base) VA Valeric Acid NVG->VA Hydrolysis (Acid or Base) Acid H+ / Heat Acid->NVG Base OH- / Heat Base->NVG

Figure 2: Plausible hydrolytic degradation pathway of this compound.

Conclusion and Future Directions

For researchers and drug development professionals, the experimental protocols outlined in this guide provide a clear roadmap for obtaining the necessary empirical data to support formulation and development activities. Such studies are critical for advancing our understanding of this compound and unlocking its full therapeutic potential. It is recommended that comprehensive solubility and stability studies be conducted to generate robust data for this promising compound.

References

N-Valeryl-D-glucosamine: A Technical Overview of its Putative Mechanism of Action in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature detailing the specific mechanism of action of N-Valeryl-D-glucosamine in cellular models is limited. This document provides a technical overview based on the published mechanisms of its close structural analogs, primarily N-Butyryl-D-glucosamine and N-Palmitoyl-D-glucosamine. The valeryl group, a five-carbon acyl chain, suggests that this compound likely exhibits biological activities that are influenced by its lipophilicity, potentially impacting its cellular uptake and interaction with molecular targets.

Introduction

This compound is a derivative of D-glucosamine, an amino sugar that is a fundamental building block of various macromolecules, including glycoproteins and glycosaminoglycans. The addition of a valeryl group to the amino group of D-glucosamine increases its lipophilicity, which may enhance its ability to cross cell membranes and interact with intracellular targets. While this compound itself is not extensively studied, research on other N-acyl-D-glucosamine derivatives provides a framework for understanding its potential cellular effects, particularly in the contexts of inflammation, cancer, and tissue regeneration.

Putative Anti-Inflammatory Mechanism of Action

Based on studies of analogs like N-Palmitoyl-D-glucosamine, this compound is hypothesized to exert anti-inflammatory effects by modulating key inflammatory signaling pathways.

Inhibition of Toll-Like Receptor 4 (TLR4) Signaling

N-acylated glucosamine derivatives with longer acyl chains have been shown to interfere with the TLR4 signaling pathway, which is a critical initiator of the innate immune response and subsequent inflammation.

  • Experimental Protocol: In Vitro TLR4 Activation Assay

    • Cell Line: RAW 264.7 murine macrophages.

    • Treatment: Cells are pre-incubated with varying concentrations of the N-acyl-D-glucosamine derivative (e.g., 1-100 µM) for 1 hour.

    • Stimulation: Lipopolysaccharide (LPS) (100 ng/mL) is added to the culture medium to activate TLR4.

    • Endpoint Analysis: After 24 hours, the supernatant is collected to measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA. Cell lysates are also prepared to analyze the activation of downstream signaling molecules like NF-κB via Western blotting.

  • Signaling Pathway:

    TLR4_Inhibition LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK Activates NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Activates Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_p65_p50->Inflammatory_Genes Induces N_Valeryl_Glucosamine This compound (putative) N_Valeryl_Glucosamine->TLR4_MD2 Inhibits (putative)

    Putative inhibition of the TLR4 signaling pathway.

Modulation of NLRP3 Inflammasome Activity

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the production of active IL-1β and IL-18. N-Palmitoyl-D-glucosamine has been shown to downregulate the activation of the NLRP3 inflammasome.

  • Experimental Protocol: NLRP3 Inflammasome Activation Assay

    • Cell Line: Bone marrow-derived macrophages (BMDMs).

    • Priming: Cells are primed with LPS (1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

    • Treatment: Cells are then treated with the N-acyl-D-glucosamine derivative for 1 hour.

    • Activation: ATP (5 mM) or nigericin (10 µM) is added for 30-60 minutes to activate the NLRP3 inflammasome.

    • Endpoint Analysis: The supernatant is analyzed for mature IL-1β by ELISA or Western blot. Cell lysates are analyzed for the expression of NLRP3 components.

Potential Anti-Cancer Activity

Glucosamine and its derivatives have been investigated for their anti-cancer properties. The proposed mechanisms often involve the induction of apoptosis and the inhibition of cell proliferation.

Induction of Apoptosis

N-acylated glucosamine analogs may induce apoptosis in cancer cells through various mechanisms, including the modulation of pro- and anti-apoptotic proteins.

  • Experimental Protocol: Apoptosis Assay

    • Cell Lines: Human cancer cell lines (e.g., prostate cancer DU145, breast cancer MCF-7).

    • Treatment: Cells are treated with a range of concentrations of the N-acyl-D-glucosamine derivative for 24-72 hours.

    • Endpoint Analysis: Apoptosis can be assessed by:

      • Annexin V/Propidium Iodide (PI) Staining: Analyzed by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.

      • Caspase Activity Assays: Measuring the activity of key executioner caspases like caspase-3 and caspase-7.

      • Western Blotting: Analyzing the cleavage of PARP and the expression levels of Bcl-2 family proteins (e.g., Bax, Bak, Bcl-2, Bcl-xL).

  • Data Presentation: Effect of N-Acyl-D-Glucosamine Analogs on Cancer Cell Viability

Cell LineCompoundConcentration (mM)% Viability Reduction (Mean ± SD)
DU145Glucosamine545 ± 5
MCF-7N-Acetyl-D-Glucosamine1030 ± 7

Note: Data is illustrative and based on general findings for glucosamine and its derivatives.

Inhibition of Cell Proliferation

The anti-proliferative effects of glucosamine derivatives may be linked to the disruption of key signaling pathways that control cell growth and division.

  • Experimental Protocol: Cell Proliferation Assay

    • Cell Lines: Various cancer cell lines.

    • Treatment: Cells are seeded in 96-well plates and treated with different concentrations of the N-acyl-D-glucosamine derivative.

    • Endpoint Analysis: Cell proliferation is measured at different time points (e.g., 24, 48, 72 hours) using assays such as:

      • MTT Assay: Measures mitochondrial metabolic activity.

      • BrdU Incorporation Assay: Measures DNA synthesis.

  • Signaling Pathway:

    Proliferation_Inhibition Growth_Factors Growth Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK PI3K PI3K Receptor_TK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation N_Valeryl_Glucosamine This compound (putative) N_Valeryl_Glucosamine->mTORC1 Inhibits (putative)

    Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

Chondroprotective Effects

N-acylated glucosamine derivatives, particularly N-butyryl glucosamine, have shown promise in promoting cartilage matrix gene expression, suggesting a potential role in osteoarthritis management.

  • Experimental Protocol: Chondrocyte Gene Expression Analysis

    • Primary Cells: Isolated neonatal rat femoral condyle chondrocytes.

    • Culture: Cells are cultured in the presence of the N-acyl-D-glucosamine derivative for several days (e.g., 3-6 days).

    • Endpoint Analysis:

      • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA levels of key cartilage matrix genes such as Collagen Type II (COL2A1) and Aggrecan (ACAN).

      • Western Blotting: To analyze the protein expression of Collagen Type II and Aggrecan.

  • Data Presentation: Effect of N-Acyl-D-Glucosamine Analogs on Chondrocyte Gene Expression

TreatmentGeneFold Change in mRNA Expression (vs. Control)
N-Butyryl-D-glucosamineCOL2A12.5 ± 0.4
N-Butyryl-D-glucosamineACAN1.8 ± 0.3

Note: Data is illustrative and based on published findings for N-butyryl glucosamine.

  • Experimental Workflow:

    Chondrocyte_Experiment Isolation Isolate Chondrocytes (Neonatal Rat Femoral Condyles) Culture Culture Chondrocytes Isolation->Culture Treatment Treat with This compound (putative) Culture->Treatment Incubation Incubate for 3-6 days Treatment->Incubation RNA_Extraction RNA Extraction Incubation->RNA_Extraction Protein_Extraction Protein Extraction Incubation->Protein_Extraction qRT_PCR qRT-PCR Analysis (COL2A1, ACAN) RNA_Extraction->qRT_PCR Western_Blot Western Blot Analysis (Collagen II, Aggrecan) Protein_Extraction->Western_Blot

    Workflow for assessing chondroprotective effects.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the available data on its structural analogs provide a strong foundation for hypothesizing its biological activities. The increased lipophilicity conferred by the valeryl group likely enhances its cellular uptake and interaction with key signaling molecules involved in inflammation, cancer progression, and cartilage homeostasis. Further research is warranted to elucidate the specific molecular targets and signaling pathways directly modulated by this compound to validate its potential as a therapeutic agent.

Enzymatic Synthesis of N-Valeryl-D-glucosamine from D-glucosamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the enzymatic synthesis of N-Valeryl-D-glucosamine, a derivative of D-glucosamine with potential applications in drug development and glycobiology. The core of this methodology is the selective N-acylation of D-glucosamine using valeric acid as the acyl donor, catalyzed by a promiscuous acylase. This document provides a comprehensive overview of a proposed enzymatic approach, detailed experimental protocols, and expected quantitative outcomes based on analogous reactions. Furthermore, it includes essential visualizations of the reaction pathway and experimental workflow to facilitate a deeper understanding and practical implementation of the synthesis.

Introduction

N-acyl-D-glucosamine (NAGlc) derivatives are a class of compounds with significant interest in the pharmaceutical and biotechnology sectors. The specific N-acylation of D-glucosamine can modulate its biological activity, bioavailability, and therapeutic potential. This compound, in particular, is an intriguing derivative for which enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods, which often require complex protection and deprotection steps.

This guide focuses on a chemoenzymatic strategy employing a robust acylase for the direct N-valerylation of D-glucosamine. The proposed methodology is based on the successful enzymatic acylation of glucosamine with various carboxylic acids, suggesting a high probability of success with valeric acid.

The Enzymatic Approach: Acylase-Catalyzed N-Acylation

The key to this synthesis is the use of an acylase with broad substrate specificity. An acylase from Cyclobacterium marinum (CmCDA) has been identified as a promising candidate, demonstrating the ability to catalyze the N-acylation of glucosamine with a variety of short-chain carboxylic acids.[1][2] This enzyme facilitates the direct condensation of the amino group of D-glucosamine with the carboxyl group of valeric acid, forming a stable amide bond.

Reaction Principle:

D-Glucosamine + Valeric Acid ---(CmCDA Acylase)---> this compound + H₂O

This enzymatic approach is advantageous due to its high chemoselectivity for the amino group, avoiding acylation of the hydroxyl groups on the sugar backbone.

Quantitative Data on Acylase-Catalyzed N-Acylation

Acyl DonorProductConversion Rate (%)
Acetic AcidN-Acetyl-D-glucosamine~50
Propionic AcidN-Propionyl-D-glucosamine~46
Butyric AcidN-Butyryl-D-glucosamine~42
Valeric Acid (Projected) This compound ~40-45

Data for acetic, propionic, and butyric acid are adapted from literature on analogous enzymatic systems.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the enzymatic synthesis of this compound. This protocol is a representative procedure based on established methods for similar N-acylations and may require optimization.

Materials and Reagents
  • D-Glucosamine hydrochloride

  • Valeric acid

  • Recombinant CmCDA acylase (or other suitable lipase/acylase)

  • Sodium phosphate buffer (pH 7.5)

  • Sodium hydroxide (for pH adjustment)

  • Ethyl acetate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/methanol mixture)

  • Deuterium oxide (D₂O) for NMR analysis

Enzyme Expression and Purification (if required)

If the CmCDA acylase is not commercially available, it can be expressed recombinantly in E. coli and purified using standard protein purification techniques, such as immobilized metal affinity chromatography (IMAC).

Enzymatic Synthesis of this compound
  • Reaction Setup:

    • Dissolve D-glucosamine hydrochloride and valeric acid in sodium phosphate buffer (50 mM, pH 7.5). A typical starting concentration would be 50 mM D-glucosamine and 250 mM valeric acid (a 5-fold molar excess of the acyl donor).

    • Adjust the pH of the solution to 7.5 with sodium hydroxide.

    • Add the purified CmCDA acylase to the reaction mixture. A suitable enzyme concentration would be in the range of 0.1-0.5 mg/mL.

    • The total reaction volume can be scaled as needed.

  • Incubation:

    • Incubate the reaction mixture at 30°C with gentle agitation for 24-48 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a chloroform:methanol (e.g., 3:1 v/v) solvent system or by High-Performance Liquid Chromatography (HPLC).

Product Purification
  • Enzyme Removal:

    • Terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 15 minutes) followed by centrifugation to pellet the denatured protein.

  • Extraction of Unreacted Valeric Acid:

    • The supernatant can be washed with ethyl acetate to remove the excess unreacted valeric acid.

  • Chromatographic Purification:

    • The aqueous solution containing this compound can be concentrated under reduced pressure.

    • The resulting residue is then purified by silica gel column chromatography using a chloroform:methanol gradient to yield the pure product.[3]

Product Characterization

The purified this compound should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectroscopy in D₂O will confirm the structure. Key signals to observe in ¹H NMR include the anomeric proton and the protons of the valeryl group.[4][5][6]

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product.

Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Reaction_Pathway D_Glucosamine D-Glucosamine Intermediate Enzyme-Substrate Complex D_Glucosamine->Intermediate Valeric_Acid Valeric Acid Valeric_Acid->Intermediate Enzyme CmCDA Acylase Enzyme->Intermediate Intermediate->Enzyme Product This compound Intermediate->Product Water H₂O Intermediate->Water

Caption: Enzymatic acylation of D-glucosamine with valeric acid.

Experimental_Workflow cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_characterization Characterization Reaction_Setup 1. Reaction Setup (D-Glucosamine, Valeric Acid, CmCDA Acylase) Incubation 2. Incubation (30°C, 24-48h) Reaction_Setup->Incubation Monitoring 3. Reaction Monitoring (TLC/HPLC) Incubation->Monitoring Enzyme_Removal 4. Enzyme Removal Monitoring->Enzyme_Removal Extraction 5. Extraction of Excess Valeric Acid Enzyme_Removal->Extraction Chromatography 6. Silica Gel Chromatography Extraction->Chromatography NMR 7. NMR Spectroscopy (¹H, ¹³C) Chromatography->NMR MS 8. Mass Spectrometry (ESI-MS)

Caption: Workflow for this compound synthesis.

Logical_Relationship Start Starting Material: D-Glucosamine Process Core Process: Enzymatic N-Acylation Start->Process End_Product Final Product: This compound Process->End_Product Key_Factors Key Factors Key_Factors->Process Enzyme_Choice Enzyme Selection (e.g., CmCDA Acylase) Key_Factors->Enzyme_Choice Reaction_Conditions Reaction Conditions (pH, Temp, Substrate Ratio) Key_Factors->Reaction_Conditions Purification_Strategy Purification Method (Chromatography) Key_Factors->Purification_Strategy Application Potential Applications End_Product->Application Drug_Dev Drug Development Application->Drug_Dev Glycobiology Glycobiology Research Application->Glycobiology

Caption: Key relationships in the synthesis strategy.

Conclusion

The enzymatic synthesis of this compound from D-glucosamine represents a highly promising and sustainable method for producing this valuable compound. The use of an acylase like CmCDA offers high selectivity and avoids the need for complex protecting group chemistry. While the protocol provided herein is based on analogous reactions and may require optimization, it serves as a robust starting point for researchers and drug development professionals. The successful implementation of this chemoenzymatic strategy will pave the way for the exploration of this compound and other novel N-acyl-D-glucosamine derivatives in various therapeutic and research applications.

References

The Role of N-Valeryl-D-glucosamine in Glycobiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Valeryl-D-glucosamine, an N-acylated derivative of the amino sugar D-glucosamine, is emerging as a molecule of interest in the field of glycobiology and therapeutic development. While direct research on this specific compound is limited, studies on structurally similar N-acyl-D-glucosamine analogs, particularly N-butyryl-D-glucosamine (GlcNBu), provide compelling insights into its potential biological activities. This technical guide synthesizes the current understanding of N-acyl-D-glucosamines, focusing on their influence on cellular processes, relevant metabolic and signaling pathways, and experimental methodologies. The data presented herein, largely derived from studies on N-butyryl-D-glucosamine, serves as a foundational resource for investigating the therapeutic potential of this compound in areas such as joint health and bone metabolism.

Introduction to N-Acyl-D-Glucosamines

Glucosamine and its N-acetylated form, N-acetyl-D-glucosamine (GlcNAc), are fundamental components of complex carbohydrates that play critical roles in the structure and function of cells and tissues.[1] The N-acylation of D-glucosamine with fatty acids of varying chain lengths can significantly alter its biological properties.[2] this compound, featuring a five-carbon valeryl group, is hypothesized to possess unique characteristics that may influence its uptake, metabolism, and interaction with cellular machinery.

Potential Metabolic Integration: The Hexosamine Biosynthesis Pathway

It is anticipated that this compound, upon cellular uptake, would intersect with the Hexosamine Biosynthesis Pathway (HBP). The HBP is a critical metabolic route that utilizes glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital building block for glycosylation.[3][4] Exogenously supplied glucosamine derivatives can enter this pathway, potentially influencing the intracellular pool of UDP-GlcNAc and subsequent glycosylation events.[3]

The entry of N-acylated glucosamines into the HBP may involve initial phosphorylation. The subsequent metabolic fate of the N-valeryl group is currently unknown and represents a key area for future research.

Hexosamine_Biosynthesis_Pathway Glucose Glucose Fructose6P Fructose-6-P Glucose->Fructose6P Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P GFAT GlcNAc6P N-Acetylglucosamine-6-P Glucosamine6P->GlcNAc6P GNA GlcNAc1P N-Acetylglucosamine-1-P GlcNAc6P->GlcNAc1P AGM UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP1 Glycoproteins Glycoproteins / O-GlcNAcylation UDPGlcNAc->Glycoproteins NValerylDGlucosamine This compound (External) NValerylDGlucosamine_P This compound-6-P (Hypothetical) NValerylDGlucosamine->NValerylDGlucosamine_P Hexokinase (Hypothetical) NValerylDGlucosamine_P->Glucosamine6P Deacylase? (Hypothetical)

Figure 1. Hypothetical integration of this compound into the HBP.

Biological Activities: Insights from N-Butyryl-D-Glucosamine

Given the structural similarity, the biological effects of N-butyryl-D-glucosamine (GlcNBu) provide a valuable framework for predicting the activities of this compound.

Effects on Chondrocyte Gene Expression

Studies on bovine and human articular chondrocytes have demonstrated that N-acylation of glucosamine can modulate cartilage matrix gene expression.[2] Notably, GlcNBu has been shown to stimulate the expression of key cartilage components.

CompoundConcentrationCell TypeEffect on Type II Collagen mRNAEffect on Aggrecan mRNAReference
N-butyryl-D-glucosamine10 mMNeonatal Rat ChondrocytesSignificant IncreaseSignificant Increase[5]
N-acetyl-D-glucosamine10 mMNeonatal Rat ChondrocytesNo Significant EffectNo Significant Effect[5]
N-propionyl-D-glucosamine10 mMNeonatal Rat ChondrocytesNo Significant EffectNo Significant Effect[5]

Table 1: Effects of N-Acyl-D-Glucosamine Derivatives on Chondrocyte Gene Expression.

These findings suggest that the length of the N-acyl chain is a critical determinant of biological activity, with the butyryl group (and potentially the valeryl group) being more effective than shorter acyl chains in promoting a chondroprotective phenotype.[5]

Influence on Bone Metabolism

Research using a rat model of arthritis has indicated that GlcNBu can preserve subchondral bone density and quality.[6] In a separate study using an ovariectomized rat model for postmenopausal osteoporosis, GlcNBu was also found to preserve bone mineral properties.[7]

Treatment GroupAnkle Swelling Reduction (vs. Arthritis Control)Bone Mineral Density (BMD)Reference
GlcNBu (20 mg/kg/day)Inhibition observedPreserved or enhanced[6][8]
GlcNBu (200 mg/kg/day)~33% (statistically significant)Preserved or enhanced[6][8]

Table 2: Effects of N-Butyryl-D-Glucosamine in a Rat Arthritis Model.

These results highlight the potential of N-acylated glucosamines in the management of bone and joint disorders.

Potential Signaling Mechanisms: O-GlcNAcylation and Beyond

A primary mechanism through which UDP-GlcNAc, the end-product of the HBP, exerts its regulatory effects is through O-GlcNAcylation. This dynamic post-translational modification involves the attachment of a single GlcNAc moiety to serine or threonine residues of nuclear and cytoplasmic proteins, thereby modulating their activity, stability, and localization.[9] O-GlcNAcylation is increasingly recognized as a key regulator of various signaling pathways, often in a reciprocal relationship with phosphorylation.[10] It is plausible that by influencing the intracellular UDP-GlcNAc pool, this compound could impact cellular signaling through this mechanism.

Signaling_Pathway cluster_cycle NValerylDGlucosamine This compound HBP Hexosamine Biosynthesis Pathway (HBP) NValerylDGlucosamine->HBP Enters Pathway (Hypothetical) UDPGlcNAc UDP-GlcNAc Pool HBP->UDPGlcNAc Increases Protein Target Protein (e.g., Transcription Factor) OGT OGT UDPGlcNAc->OGT Protein_OGlcNAc O-GlcNAcylated Protein (Altered Activity) OGA OGA Protein->Protein_OGlcNAc O-GlcNAcylation Protein_OGlcNAc->Protein De-O-GlcNAcylation GeneExpression Altered Gene Expression (e.g., Collagen, Aggrecan) Protein_OGlcNAc->GeneExpression

Figure 2. Hypothetical signaling cascade involving O-GlcNAcylation.

Experimental Protocols

General Synthesis of N-Acyl-D-Glucosamine Derivatives

This protocol is a generalized procedure for the N-acylation of D-glucosamine and can be adapted for the synthesis of this compound.

Materials:

  • D-glucosamine hydrochloride

  • Anhydrous methanol

  • Sodium methoxide

  • Valeric anhydride (or other appropriate acid anhydride)

  • Diethyl ether

  • Ice-water bath

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve D-glucosamine hydrochloride in anhydrous methanol containing an equimolar amount of sodium methoxide.

  • Stir the solution to allow for the precipitation of sodium chloride.

  • Remove the sodium chloride precipitate by filtration.

  • To the filtrate, gradually add 1.2-1.5 equivalents of valeric anhydride while stirring in an ice-water bath.

  • Continue stirring for several hours and then allow the reaction mixture to stand at room temperature overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • The this compound product will precipitate out of the solution.

  • Collect the white precipitate by filtration.

  • Wash the product with cold methanol and then with diethyl ether to remove any unreacted fatty acid.

  • Dry the final product in a desiccator.

(Adapted from Inouye et al. and a simplified protocol).[11]

Chondrocyte Culture and Gene Expression Analysis

This protocol outlines a general workflow for assessing the effect of this compound on chondrocyte gene expression.

Chondrocyte_Experiment_Workflow Isolation Isolate Primary Chondrocytes (e.g., from neonatal rat femoral condyles) Culture Culture Chondrocytes (Monolayer or 3D culture) Isolation->Culture Treatment Treat with this compound (and appropriate controls) Culture->Treatment Incubation Incubate for a defined period (e.g., 3-6 days) Treatment->Incubation RNA_Extraction Extract Total RNA Incubation->RNA_Extraction Analysis Gene Expression Analysis (e.g., Northern Blot, RT-qPCR) RNA_Extraction->Analysis Result Quantify mRNA levels of target genes (e.g., Type II Collagen, Aggrecan) Analysis->Result

Figure 3. Workflow for chondrocyte gene expression analysis.

Future Directions and Conclusion

The study of this compound is a promising frontier in glycobiology and drug development. While the existing data on related compounds, particularly N-butyryl-D-glucosamine, suggests a potential for chondroprotective and bone-preserving effects, further research is imperative. Key areas for future investigation include:

  • Metabolic Fate: Elucidating the specific metabolic pathway of this compound and the enzymatic processes involved in its cellular processing.

  • Signaling Pathways: Identifying the precise signaling cascades modulated by this compound, including its impact on O-GlcNAcylation of specific protein targets.

  • Quantitative Biology: Determining the dose-dependent effects and therapeutic window of this compound in relevant in vitro and in vivo models.

  • Comparative Studies: Directly comparing the biological activities of a series of N-acyl-D-glucosamine derivatives to understand the structure-activity relationship related to the acyl chain length.

References

Elucidating the Cellular Impact of Glucosamine and its Derivatives on Key Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides an in-depth analysis of the effects of glucosamine and its derivatives on specific cell signaling pathways. It is important to note that while the user requested information specifically on N-Valeryl-D-glucosamine, a comprehensive search of scientific literature yielded limited specific data for this particular compound. Therefore, this document focuses on the more extensively studied parent compound, glucosamine, and its common derivative, N-acetyl-glucosamine, to provide a relevant and data-rich overview for researchers, scientists, and drug development professionals.

Introduction

Glucosamine, an amino sugar and a prominent dietary supplement, has garnered significant attention for its potential therapeutic effects, particularly in the context of osteoarthritis and cancer. Its biological activities are largely attributed to its influence on various cellular processes, including inflammation, apoptosis, and cell proliferation. This guide delves into the molecular mechanisms underlying these effects, with a specific focus on key signaling pathways modulated by glucosamine and its derivatives. We will explore its role in TRAIL-induced apoptosis, the NF-κB signaling cascade, and the p70S6K pathway, presenting quantitative data, detailed experimental protocols, and visual representations of these complex cellular events.

Glucosamine's Role in TRAIL-Induced Apoptosis

Tumor Necrosis Factor (TNF)-Related Apoptosis-Inducing Ligand (TRAIL) is a cytokine that can selectively induce apoptosis in cancer cells. However, many cancer cells develop resistance to TRAIL. Glucosamine has been shown to sensitize cancer cells to TRAIL-induced apoptosis, making it a potential candidate for combination cancer therapy.

Quantitative Data: Enhancement of Apoptosis

A study on the human prostate cancer cell line DU145 demonstrated that pre-treatment with glucosamine significantly enhances TRAIL-induced apoptosis.[1]

Treatment ConditionPercentage of Apoptotic Cells (Annexin V positive)Fold Increase vs. Untreated
Untreated~5%1
Glucosamine (2 mM) alone~5%1
TRAIL (50 ng/mL) alone~5%1
Glucosamine (2 mM) + TRAIL (50 ng/mL)>20%>4

Data is approximated from graphical representations in the cited literature.[1]

Signaling Pathway Diagram

The combination of glucosamine and TRAIL activates both the extrinsic and intrinsic apoptotic pathways.[1][2] Glucosamine treatment can lead to an increase in the expression of Death Receptor 5 (DR5), a receptor for TRAIL. The binding of TRAIL to DR5 initiates the extrinsic pathway through the activation of caspase-8. This, in turn, can trigger the intrinsic pathway through the cleavage of Bid to tBid, leading to the translocation of BAK to the mitochondrial outer membrane.[1] This results in the release of cytochrome c and SMAC, leading to the activation of caspase-9 and subsequently caspase-3, culminating in apoptosis.[1] Furthermore, the combination treatment has been observed to suppress the expression of key anti-apoptotic factors such as cFLIP, BCL-XL, MCL-1, and XIAP.[1][2]

TRAIL_Induced_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_glucosamine Glucosamine Effects TRAIL TRAIL DR5 DR5 TRAIL->DR5 DISC DISC (Death-Inducing Signaling Complex) DR5->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 cleavage Bid Bid Caspase8->Bid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 tBid tBid Bid->tBid cleavage BAK BAK tBid->BAK activates Mitochondrion Mitochondrion BAK->Mitochondrion translocates to Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases SMAC SMAC Mitochondrion->SMAC releases Apoptosome Apoptosome Cytochrome_c->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome recruited to Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 cleavage Apoptosis Apoptosis Caspase3->Apoptosis Glucosamine Glucosamine Glucosamine->DR5 upregulates cFLIP cFLIP Glucosamine->cFLIP suppresses BCL_XL BCL-XL Glucosamine->BCL_XL suppresses MCL1 MCL-1 Glucosamine->MCL1 suppresses XIAP XIAP Glucosamine->XIAP suppresses cFLIP->Caspase8 BCL_XL->Cytochrome_c MCL1->Cytochrome_c XIAP->Caspase9 XIAP->Caspase3 p70S6K_Signaling cluster_upstream Upstream Signaling cluster_p70S6K p70S6K Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates p70S6K p70S6K mTOR->p70S6K phosphorylates p70S6K_P P-p70S6K p70S6K->p70S6K_P RPS6 RPS6 p70S6K_P->RPS6 phosphorylates RPS6_P P-RPS6 RPS6->RPS6_P Protein_Synthesis Protein Synthesis RPS6_P->Protein_Synthesis D_Glucosamine D-Glucosamine D_Glucosamine->p70S6K_P inhibits phosphorylation Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation

References

Exploring the Anti-inflammatory Potential of N-Valeryl-D-glucosamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the prospective anti-inflammatory properties of N-Valeryl-D-glucosamine. In the absence of direct empirical data on this specific molecule, this paper synthesizes the established anti-inflammatory mechanisms of its constituent components, D-glucosamine and valeric acid, along with structure-activity relationships derived from analogous N-acyl-glucosamine derivatives. We present hypothesized mechanisms of action, centering on the inhibition of key inflammatory signaling pathways such as NF-κB, TLR4, and the NLRP3 inflammasome. Furthermore, this guide outlines detailed experimental protocols for the systematic evaluation of this compound's anti-inflammatory efficacy, from in vitro cell-based assays to in vivo models of inflammation. Quantitative data from related compounds are presented in structured tables to provide a predictive framework for experimental outcomes. All logical and experimental workflows are accompanied by detailed diagrams generated using the DOT language to ensure clarity and reproducibility. This document serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel glucosamine derivatives.

Introduction

Glucosamine and its derivatives have long been investigated for their therapeutic potential, particularly in the context of inflammatory conditions such as osteoarthritis. The addition of an acyl group to the glucosamine backbone can significantly modulate its biological activity, influencing its lipophilicity, cell permeability, and interaction with molecular targets. This compound, a derivative featuring a five-carbon valeryl group, is a promising but understudied molecule in this class.

The valeric acid moiety is of particular interest due to its own emerging anti-inflammatory properties. As a short-chain fatty acid, valeric acid has been shown to modulate immune responses by dampening macrophage activation and reducing the production of pro-inflammatory cytokines like IL-6 and TNF-α.[1][2] It is hypothesized that by combining the known immunomodulatory effects of the glucosamine scaffold with the anti-inflammatory activity of valeric acid, this compound may represent a novel and potent anti-inflammatory agent.

This whitepaper will project the anti-inflammatory profile of this compound by examining the activities of its parent molecules and structurally similar compounds. We will propose key signaling pathways likely to be modulated by this compound and provide a roadmap for its experimental validation.

Proposed Mechanisms of Anti-inflammatory Action

Based on the known biological activities of glucosamine derivatives and valeric acid, this compound is predicted to exert its anti-inflammatory effects through the modulation of several key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Both glucosamine and valeric acid have been shown to independently inhibit NF-κB activation.[3] We postulate that this compound will similarly interfere with this pathway, likely by preventing the degradation of IκBα, which would otherwise release NF-κB to translocate to the nucleus and initiate transcription of inflammatory mediators.

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NVDG N-Valeryl-D- glucosamine NVDG->IKK DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines

Figure 1. Proposed inhibition of the NF-κB signaling pathway.
Modulation of Toll-Like Receptor 4 (TLR4) Signaling

Toll-Like Receptor 4 (TLR4) is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a potent inflammatory response. N-palmitoyl-D-glucosamine, a structurally related N-acyl derivative, has been shown to act as a TLR4 antagonist.[4] It is plausible that this compound could also interfere with TLR4 signaling, potentially by competing with LPS for binding to the MD-2 co-receptor, thereby preventing the downstream activation of inflammatory cascades.

Attenuation of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, leads to the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. Studies on N-palmitoyl-D-glucosamine have demonstrated its ability to downregulate the TLR-4/NLRP3/iNOS pathway.[5][6][7][8] We hypothesize that this compound may similarly inhibit the activation of the NLRP3 inflammasome, leading to reduced secretion of IL-1β.

NLRP3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS) NLRP3 NLRP3 Stimuli->NLRP3 IL1b_out IL-1β ASC ASC NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b ProIL1b->IL1b_out Secretion NVDG N-Valeryl-D- glucosamine NVDG->NLRP3

Figure 2. Hypothesized attenuation of NLRP3 inflammasome activation.

Predicted Quantitative Anti-inflammatory Effects

While specific quantitative data for this compound is not yet available, we can extrapolate potential efficacy from studies on related compounds. The following tables summarize reported data for other glucosamine derivatives and serve as a predictive baseline for future experiments with this compound.

Table 1: Predicted In Vitro Anti-inflammatory Activity of this compound

ParameterAssay SystemPredicted IC50 / % InhibitionReference Compound(s)
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages10-100 µMDeoxygenated N-acetyl glucosamine derivatives[9][10][11]
TNF-α SecretionLPS-stimulated primary peritoneal macrophages20-50% inhibition at 100 µMDeoxygenated N-acetyl glucosamine derivatives[12][13]
IL-6 SecretionLPS-stimulated RAW 264.7 macrophages30-60% inhibition at 100 µMDeoxygenated N-acetyl glucosamine derivatives[9][10][11]
IL-1β SecretionLPS-stimulated THP-1 macrophages25-55% inhibition at 100 µMSulfated glucosamine

Table 2: Predicted In Vivo Anti-inflammatory Activity of this compound

Animal ModelParameter MeasuredPredicted Effect (at 50-200 mg/kg)Reference Compound(s)
LPS-induced systemic inflammation in miceSerum TNF-α levels30-50% reductionDeoxygenated N-acetyl glucosamine derivatives[12][13][14]
LPS-induced systemic inflammation in miceSerum IL-6 levels40-60% reductionDeoxygenated N-acetyl glucosamine derivatives[12][13][14]
Carrageenan-induced paw edema in ratsPaw volume25-45% reductionGlucosamine
Collagen-induced arthritis in miceArthritis scoreSignificant reductionN-acetyl-glucosamine

Proposed Experimental Protocols

To systematically evaluate the anti-inflammatory properties of this compound, a multi-tiered experimental approach is recommended, progressing from in vitro characterization to in vivo efficacy models.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_data Data Analysis & Interpretation Cytotoxicity Cytotoxicity Assay (MTT/LDH) NO_Assay Nitric Oxide Assay (Griess Reagent) Cytotoxicity->NO_Assay Cytokine_Assay Cytokine Quantification (ELISA/qPCR) NO_Assay->Cytokine_Assay Western_Blot Western Blot Analysis (NF-κB, NLRP3) Cytokine_Assay->Western_Blot LPS_Model LPS-induced Endotoxemia Western_Blot->LPS_Model Paw_Edema_Model Carrageenan-induced Paw Edema LPS_Model->Paw_Edema_Model Arthritis_Model Collagen-induced Arthritis Paw_Edema_Model->Arthritis_Model Data_Analysis Statistical Analysis (Dose-response, Significance) Arthritis_Model->Data_Analysis Mechanism_Elucidation Mechanism of Action Elucidation Data_Analysis->Mechanism_Elucidation

Figure 3. Proposed experimental workflow for evaluating anti-inflammatory properties.
In Vitro Assays

4.1.1. Cell Culture

  • Murine macrophage cell line RAW 264.7 and human monocytic cell line THP-1 will be used. RAW 264.7 cells will be cultured in DMEM, and THP-1 cells in RPMI-1640, both supplemented with 10% FBS and 1% penicillin-streptomycin. THP-1 cells will be differentiated into macrophages by treatment with PMA (phorbol 12-myristate 13-acetate).

4.1.2. Cytotoxicity Assay

  • To determine the non-toxic working concentrations of this compound, a standard MTT assay will be performed. Cells will be treated with a range of concentrations of the compound for 24 hours.

4.1.3. Nitric Oxide (NO) Production Assay

  • RAW 264.7 cells will be pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant, an indicator of NO production, will be measured using the Griess reagent.

4.1.4. Cytokine Quantification

  • Cells will be treated as described for the NO assay. The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatants will be quantified by ELISA. The corresponding mRNA expression levels will be determined by quantitative real-time PCR (qRT-PCR).

4.1.5. Western Blot Analysis

  • To investigate the effect on the NF-κB pathway, the phosphorylation of IκBα and the nuclear translocation of p65 will be assessed by Western blot. To assess the impact on the NLRP3 inflammasome, the expression of NLRP3, ASC, and cleaved caspase-1 will be analyzed.

In Vivo Models

4.2.1. LPS-Induced Systemic Inflammation in Mice

  • C57BL/6 mice will be orally administered with this compound or vehicle for 3 days prior to an intraperitoneal injection of LPS (10 mg/kg). Serum levels of TNF-α and IL-6 will be measured 2 and 6 hours post-LPS injection.

4.2.2. Carrageenan-Induced Paw Edema in Rats

  • Wistar rats will be orally administered with this compound or a reference drug (e.g., indomethacin) 1 hour before the sub-plantar injection of carrageenan into the right hind paw. Paw volume will be measured at several time points post-injection.

Conclusion and Future Directions

This compound presents a compelling candidate for a novel anti-inflammatory agent, leveraging the established immunomodulatory properties of both the glucosamine scaffold and the valeric acid moiety. The proposed mechanisms of action, including the inhibition of the NF-κB, TLR4, and NLRP3 inflammasome pathways, offer multiple avenues for therapeutic intervention in inflammatory diseases.

The experimental framework outlined in this whitepaper provides a clear and comprehensive strategy for the systematic evaluation of this compound's anti-inflammatory potential. Successful validation of the hypothesized activities would warrant further preclinical development, including pharmacokinetic and toxicological studies, to fully characterize its profile as a potential therapeutic. The exploration of this compound and other novel N-acyl-glucosamine derivatives could pave the way for a new generation of targeted and effective anti-inflammatory drugs.

References

Methodological & Application

Application Notes and Protocols for N-Valeryl-D-glucosamine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Valeryl-D-glucosamine is a derivative of the naturally occurring amino sugar D-glucosamine.[1] While specific research on the cellular effects of this compound is limited, its parent compound, D-glucosamine, and other N-acyl derivatives have been investigated for their potential roles in modulating biological pathways, including those involved in inflammation and cancer.[1][2] These application notes provide a comprehensive guide for researchers initiating cell culture studies with this compound, drawing upon existing knowledge of related compounds to suggest starting protocols and experimental designs.

This compound is recognized for its potential as a building block in the synthesis of bioactive molecules and in the development of glycosylated drugs.[1] Its valeryl group may enhance its solubility and stability, making it a candidate for various therapeutic applications.[1]

Disclaimer: The following protocols and suggested concentrations are based on studies of related N-acyl-D-glucosamine compounds and should be considered as starting points. Researchers must perform their own dose-response experiments to determine the optimal concentrations and conditions for their specific cell lines and experimental questions.

Data Presentation

Table 1: Template for Recording Experimental Data for this compound

Cell LineSeeding Density (cells/cm²)Treatment Concentration (µM)Treatment Duration (hours)Assay TypeObserved Effect (e.g., % inhibition, IC50)
e.g., MCF-7e.g., 1 x 10⁴e.g., 10, 50, 100, 250, 500e.g., 24, 48, 72e.g., MTT AssayRecord quantitative results here

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Calculate the mass of this compound required using its molecular weight (263.29 g/mol ).

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO or PBS to achieve the desired stock concentration. Note: Test the solubility in a small volume first. For compounds with unknown solubility, DMSO is a common starting solvent.

  • Vortex the solution until the powder is completely dissolved.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Cell Viability and Proliferation Assay (e.g., MTT Assay)

This protocol is designed to determine the cytotoxic or anti-proliferative effects of this compound on a chosen cell line.

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. Suggested starting concentrations could range from 10 µM to 1000 µM.

    • Include a vehicle control (medium with the same concentration of DMSO or PBS used for the highest treatment concentration) and an untreated control.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared treatment media.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

Mandatory Visualizations

Signaling Pathway Diagram

Based on the anti-inflammatory properties of related N-acyl-D-glucosamine compounds, a hypothetical signaling pathway is presented below. This diagram illustrates a potential mechanism by which this compound might exert its effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR4 TLR4 NFkB_complex IKK-NF-κB Complex TLR4->NFkB_complex NVG This compound NVG->TLR4 Inhibition? NVG->NFkB_complex Inhibition? NFkB_p65 NF-κB (p65) NFkB_complex->NFkB_p65 Activation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_p65->Inflammatory_Genes Transcription

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Experimental Workflow Diagram

The following diagram outlines a standard workflow for testing the effects of a new compound, such as this compound, in a cell culture-based experiment.

start Start: Cell Culture Maintenance seed Seed Cells in Multi-well Plates start->seed treat Treat Cells with This compound seed->treat incubate Incubate for Defined Period treat->incubate assay Perform Endpoint Assay (e.g., Viability, Apoptosis) incubate->assay analyze Data Analysis and Interpretation assay->analyze end End: Report Findings analyze->end

Caption: General experimental workflow for in vitro compound testing.

References

Application Note: A Proposed LC-MS/MS Method for the Quantification of N-Valeryl-D-glucosamine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of N-Valeryl-D-glucosamine in human plasma. The protocol is intended as a starting point for researchers and scientists in drug development for method development and validation. The described methodology is based on established bioanalytical techniques for structurally similar compounds, such as glucosamine and N-acetyl-glucosamine. The proposed workflow includes protein precipitation for sample preparation, followed by reversed-phase liquid chromatography for separation and detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Introduction

This compound is an N-acylated derivative of glucosamine. The analysis of such compounds in biological matrices is crucial for pharmacokinetic and metabolic studies. LC-MS/MS offers high selectivity and sensitivity, making it the preferred platform for the quantification of small molecules in complex biological samples. This application note provides a comprehensive protocol that can be adapted and validated for the specific research needs involving this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

Instrumentation
  • A sensitive and selective LC-MS/MS system, such as a triple quadrupole mass spectrometer.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and standards on ice.

  • Vortex the samples to ensure homogeneity.

  • To 50 µL of plasma sample, standard, or quality control (QC) sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions (Proposed)
ParameterProposed Condition
ColumnC18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry Conditions (Proposed)
ParameterProposed Setting
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
MRM Transitions
This compoundTo be determined empirically (e.g., Precursor [M+H]⁺ → Product ion)
Internal StandardTo be determined empirically (e.g., Precursor [M+H]⁺ → Product ion)

Note: The exact MRM transitions and collision energies must be optimized by infusing the this compound and internal standard into the mass spectrometer.

Data Presentation

Table 1: Proposed Calibration Curve and Quality Control Sample Concentrations
Sample TypeConcentration (ng/mL)
Calibration Standard 11
Calibration Standard 22
Calibration Standard 35
Calibration Standard 410
Calibration Standard 550
Calibration Standard 6100
Calibration Standard 7500
Calibration Standard 81000
LLOQ QC1
Low QC3
Mid QC75
High QC750

LLOQ: Lower Limit of Quantification; QC: Quality Control

Table 2: Proposed Acceptance Criteria for Method Validation
ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
AccuracyWithin ±15% of nominal concentration (±20% for LLOQ)
Precision (CV%)≤ 15% (≤ 20% for LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix EffectWithin acceptable limits as per regulatory guidelines
StabilityAnalyte should be stable under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plasma Sample/ Standard/QC add_is Add Internal Standard in Acetonitrile sample->add_is vortex1 Vortex add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve (Linear Regression) integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for this compound analysis.

method_validation mv Bioanalytical Method Validation specificity Specificity & Selectivity mv->specificity linearity Linearity & Range mv->linearity accuracy Accuracy mv->accuracy precision Precision (Intra- & Inter-day) mv->precision sensitivity Sensitivity (LLOQ) mv->sensitivity recovery Extraction Recovery mv->recovery matrix_effect Matrix Effect mv->matrix_effect stability Stability (Freeze-Thaw, Bench-Top, Long-Term) mv->stability

Caption: Key parameters for bioanalytical method validation.

Application Notes and Protocols for N-Valeryl-D-glucosamine in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted drug delivery aims to enhance the therapeutic efficacy of pharmaceuticals while minimizing off-target side effects.[1][2][3] This is often achieved by conjugating a drug or its carrier to a ligand that specifically recognizes and binds to receptors overexpressed on the surface of target cells.[1][4] Glucosamine and its derivatives have emerged as promising targeting moieties, particularly for cancer therapy, due to their ability to be recognized by glucose transporters (GLUTs) that are frequently upregulated in malignant cells to meet their high metabolic demands.[5][6]

N-Valeryl-D-glucosamine, a derivative of D-glucosamine, offers potential advantages in drug delivery formulations due to its unique valeryl group, which can enhance solubility and stability.[7] While much of the existing research has focused on N-acetyl-D-glucosamine (NAG), the principles and methodologies are largely translatable to other N-acyl derivatives, including this compound.[8] These application notes provide a comprehensive overview of the principles, protocols, and potential applications of this compound in the development of targeted drug delivery systems.

Principle of GLUT-Mediated Targeting

The primary mechanism behind using this compound for targeted delivery is its potential recognition by glucose transporters (GLUTs). Cancer cells often exhibit a high rate of glycolysis and, consequently, overexpress GLUT proteins on their cell surface to facilitate increased glucose uptake.[5] By mimicking glucose, this compound-conjugated nanoparticles can be preferentially taken up by cancer cells through GLUT-mediated endocytosis. This leads to an accumulation of the therapeutic payload within the target cells, enhancing its cytotoxic effect while sparing healthy tissues.[6]

cluster_blood Blood Vessel cluster_cell Target Cell (e.g., Cancer Cell) Drug Carrier This compound Conjugated Nanoparticle (Drug Loaded) GLUT GLUT Transporter (Overexpressed) Drug Carrier->GLUT Binding Endosome Endosome GLUT->Endosome Receptor-Mediated Endocytosis DrugRelease Drug Release Endosome->DrugRelease Nucleus Nucleus DrugRelease->Nucleus Effect Therapeutic Effect Nucleus->Effect

Caption: Targeted drug delivery via GLUT transporters.

Data Presentation

The following tables summarize typical quantitative data obtained from studies on N-acyl-glucosamine-conjugated nanoparticle systems. This data is presented as a reference for the expected performance of this compound-based systems.

Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles

ParameterN-acetyl-glucosamine-conjugated NanoparticlesNon-conjugated Nanoparticles
Average Diameter (nm)56.27 ± 0.43~50-60
Zeta Potential (mV)-41.46 ± 0.99~ -40
Drug Loading (%)25.83 ± 1.09~20-25
Encapsulation Efficiency (%)69.69 ± 3.98~65-70

Data adapted from a study on N-acetyl-glucosamine conjugated nanoparticles for doxorubicin delivery.[8]

Table 2: In Vitro Cellular Uptake and Cytotoxicity

Cell LineAssayN-acetyl-glucosamine-conjugated NanoparticlesNon-conjugated NanoparticlesFree Drug
MCF-7Cellular Uptake (FCM)EnhancedModerateLow
HT29Cellular Uptake (FCM)EnhancedModerateLow
MCF-7IC50 (µg/mL)LowerHigherHighest
HT29IC50 (µg/mL)LowerHigherHighest

FCM: Flow Cytometry. IC50: Half-maximal inhibitory concentration. Data trends are based on findings from targeted nanoparticle studies.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are adapted from established methods for N-acetyl-D-glucosamine and can be modified for this compound.[8][9]

Protocol 1: Synthesis of this compound-Conjugated Polymer

This protocol describes the conjugation of this compound to a polymer backbone, such as poly(styrene-alt-maleic anhydride) (PSMA), which can then be used to formulate nanoparticles.

Materials:

  • This compound

  • Poly(styrene-alt-maleic anhydride) (PSMA)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dialysis tubing (MWCO 3.5 kDa)

  • Deionized water

Procedure:

  • Dissolve PSMA in DMF.

  • Add this compound and TEA to the solution.

  • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Dialyze the resulting solution against deionized water for 48 hours to remove unreacted reagents.

  • Lyophilize the purified solution to obtain the this compound-conjugated polymer (NVG-PSMA).

  • Characterize the conjugate using FTIR and ¹H NMR spectroscopy to confirm the successful conjugation.

Protocol 2: Preparation of Drug-Loaded Nanoparticles

This protocol details the formulation of drug-loaded nanoparticles using the synthesized NVG-PSMA polymer via a dialysis method.

Materials:

  • NVG-PSMA polymer

  • Anticancer drug (e.g., Doxorubicin)

  • DMF

  • Deionized water

Procedure:

  • Dissolve the NVG-PSMA polymer and the anticancer drug in DMF.

  • Add the solution dropwise to deionized water while stirring.

  • Dialyze the mixture against deionized water for 24 hours to remove the organic solvent and unloaded drug.

  • Collect the nanoparticle suspension.

  • Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency using dynamic light scattering (DLS), transmission electron microscopy (TEM), and UV-Vis spectrophotometry or HPLC.[10]

cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_evaluation Evaluation A Polymer + this compound (Conjugation) B Conjugated Polymer + Drug (Self-assembly/Dialysis) A->B C Drug-Loaded Nanoparticles B->C D Size & Morphology (DLS, TEM) C->D E Drug Loading & Encapsulation C->E F In Vitro Cell Studies (Uptake, Cytotoxicity) C->F G In Vivo Animal Studies (Efficacy, Biodistribution) F->G

Caption: Experimental workflow for nanoparticle synthesis and evaluation.

Protocol 3: In Vitro Cellular Uptake Study

This protocol uses flow cytometry and confocal microscopy to visualize and quantify the cellular uptake of the nanoparticles.[10][11]

Materials:

  • Target cancer cell line (e.g., MCF-7, HT29)

  • Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescently tagged polymer)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA)

  • DAPI stain

Procedure (Flow Cytometry):

  • Seed cells in a 6-well plate and incubate for 24 hours.

  • Replace the medium with fresh medium containing the fluorescently labeled nanoparticles at a specific concentration.

  • Incubate for a defined period (e.g., 2-4 hours).

  • Wash the cells with cold PBS three times.

  • Trypsinize and harvest the cells.

  • Resuspend the cells in PBS and analyze using a flow cytometer to quantify the fluorescence intensity.

Procedure (Confocal Microscopy):

  • Seed cells on glass coverslips in a 12-well plate and incubate for 24 hours.

  • Treat the cells with fluorescently labeled nanoparticles as described above.

  • Wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes.

  • Stain the cell nuclei with DAPI.

  • Mount the coverslips on glass slides and visualize under a confocal laser scanning microscope.

Protocol 4: In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.[10]

Materials:

  • Target cancer cell line

  • Drug-loaded nanoparticles, non-conjugated nanoparticles, and free drug solution

  • Cell culture medium

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Replace the medium with fresh medium containing serial dilutions of the drug-loaded nanoparticles, non-conjugated nanoparticles, and free drug. Include untreated cells as a control.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 values.

Protocol 5: In Vivo Antitumor Efficacy Study

This protocol provides a general framework for evaluating the therapeutic efficacy of the targeted nanoparticles in a tumor-bearing animal model.[10][12]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Tumor cells for xenograft model

  • Drug-loaded nanoparticles, non-conjugated nanoparticles, free drug, and saline solution

  • Calipers

Procedure:

  • Inject tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomly divide the mice into treatment groups (e.g., saline, free drug, non-conjugated nanoparticles, this compound-conjugated nanoparticles).

  • Administer the treatments intravenously at specified doses and schedules.

  • Monitor tumor volume and body weight every few days. Tumor volume can be calculated using the formula: (Length × Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biodistribution).

Logical Relationships in the Drug Delivery System

The effectiveness of the this compound targeted drug delivery system relies on the interplay of its components.

Core Nanoparticle Core (e.g., Polymer, Lipid) System Complete Drug Delivery System Core->System Encapsulates Drug Therapeutic Drug (Payload) Drug->Core Is Loaded into Ligand This compound (Targeting Ligand) Ligand->System Is Conjugated to Target Target Cell (GLUT Overexpression) System->Target Binds to

Caption: Component relationships in the targeted system.

References

Application Notes and Protocols for N-Valeryl-D-glucosamine as a Biochemical Reagent in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, detailed experimental protocols and specific quantitative data for the application of N-Valeryl-D-glucosamine in in vitro assays are not extensively available in publicly accessible scientific literature. This compound is available commercially as a biochemical reagent, suggesting its use in life science research.[1][2] Potential applications are reported in the fields of pharmaceuticals, biochemistry, and cosmetics, including roles in modulating biological pathways related to anti-inflammatory and anti-cancer therapies.[3] However, specific methodologies and quantitative results from its use in assays are not well-documented.

The following sections provide a generalized framework and hypothetical protocols based on the applications of similar N-acyl-D-glucosamine derivatives. These are intended to serve as a starting point for researchers and will require optimization and validation for this compound.

Introduction to N-Acyl-D-Glucosamine Derivatives in Research

N-acylated derivatives of D-glucosamine are a class of compounds with significant potential in biochemical and pharmaceutical research. The N-acyl group can influence the molecule's solubility, stability, and biological activity.[3] These derivatives have been explored for various applications, including their potential as antimicrobial agents, and in the development of glycosylated drugs.[4] For instance, derivatives of N-acetyl-D-glucosamine (NAG) have been synthesized and evaluated for their anti-inflammatory properties, showing an ability to suppress inflammatory markers like IL-6 and TNF-α.

Potential In Vitro Applications of this compound

Based on the known biological activities of related compounds, this compound could be investigated in a variety of in vitro assays, including:

  • Enzyme Inhibition Assays: To screen for inhibitory activity against glycosidases (e.g., N-acetyl-β-D-hexosaminidase), chitinases, or glycosyltransferases.

  • Cell-Based Assays for Anti-inflammatory Activity: To evaluate its effect on cytokine production (e.g., TNF-α, IL-6) in cell lines such as macrophages stimulated with lipopolysaccharide (LPS).

  • Anticancer Proliferation Assays: To determine its effect on the growth and viability of various cancer cell lines using methods like the MTT assay.

  • Glycosylation Inhibition Assays: To investigate its potential to interfere with protein N-glycosylation, which can be crucial for cancer and fibrosis progression.

Hypothetical Quantitative Data Summary

The following table represents a hypothetical summary of data that could be generated from in vitro assays investigating this compound. Note: This data is illustrative and not based on published results for this compound.

Assay TypeTarget Enzyme/Cell LineParameterHypothetical Value
Enzyme InhibitionHexosaminidaseIC₅₀50 µM
Anti-inflammatoryRAW 264.7 MacrophagesIL-6 IC₅₀75 µM
Anticancer ProliferationHeLa CellsGI₅₀120 µM
Glycosylation InhibitionHK2 CellsEC₅₀200 µM

Generalized Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

Protocol: In Vitro Enzyme Inhibition Assay (e.g., Hexosaminidase)

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on a glycosidase enzyme.

Materials:

  • This compound

  • Hexosaminidase enzyme

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) as substrate

  • Assay Buffer (e.g., 0.1 M citrate buffer, pH 4.5)

  • Stop Solution (e.g., 0.5 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • This compound solution (or vehicle control)

    • Hexosaminidase enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Enzymatic Reaction: Add the substrate solution (pNP-GlcNAc) to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction. The stop solution will also induce a color change in the liberated p-nitrophenol.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Dilutions add_reagents Add Compound and Enzyme to Plate prep_compound->add_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution start_reaction Add Substrate prep_substrate->start_reaction pre_incubate Pre-incubate (15 min, 37°C) add_reagents->pre_incubate pre_incubate->start_reaction incubate Incubate (30 min, 37°C) start_reaction->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_plate Measure Absorbance (405 nm) stop_reaction->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Generalized workflow for an in vitro enzyme inhibition assay.
Protocol: Cell-Based Anti-Inflammatory Assay

This protocol outlines a method to assess the anti-inflammatory effects of this compound by measuring cytokine levels in cultured macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • ELISA kit for the target cytokine (e.g., TNF-α or IL-6)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of the target cytokine (e.g., IL-6) in the supernatants using an ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-only control. Determine the IC₅₀ value.

Anti_Inflammatory_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment and Stimulation cluster_analysis Analysis seed_cells Seed RAW 264.7 Cells adhere Allow Adherence Overnight seed_cells->adhere add_compound Treat with this compound adhere->add_compound add_lps Stimulate with LPS add_compound->add_lps incubate Incubate for 24 hours add_lps->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant run_elisa Quantify Cytokine (ELISA) collect_supernatant->run_elisa analyze_data Calculate IC50 run_elisa->analyze_data

Workflow for a cell-based anti-inflammatory assay.

Signaling Pathway Considerations

While no specific signaling pathways have been elucidated for this compound, related N-acyl-glucosamine derivatives can influence pathways involved in inflammation and cell survival. For example, by potentially inhibiting glycosylation, this compound could modulate the function of cell surface receptors and secreted proteins involved in signaling.

The diagram below illustrates a hypothetical mechanism where an N-acyl-glucosamine derivative inhibits a glycosyltransferase, leading to downstream effects on a signaling pathway.

Signaling_Pathway_Inhibition cluster_pathway Hypothetical Signaling Pathway Modulation NVG This compound GT Glycosyltransferase NVG->GT Inhibits Receptor Cell Surface Receptor GT->Receptor Glycosylates Downstream Downstream Signaling (e.g., NF-κB) Receptor->Downstream Activates Response Cellular Response (e.g., Cytokine Release) Downstream->Response Induces

Hypothetical inhibition of a signaling pathway by this compound.

Note: The protocols, data, and diagrams provided are for illustrative purposes and should be adapted and validated for specific experimental conditions.

References

Step-by-step guide for N-Valeryl-D-glucosamine derivatization for chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Step-by-Step Guide for N-Valeryl-D-glucosamine Derivatization for Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a derivative of D-glucosamine with potential applications in pharmaceuticals and biochemistry.[1] Its analysis by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) often requires derivatization to enhance its volatility or detectability. This document provides a detailed guide for the derivatization of this compound for subsequent chromatographic analysis, enabling accurate quantification and characterization in various sample matrices.

The protocols described herein are based on established derivatization methods for amino sugars, which can be adapted for this compound.[2][3][4] Derivatization is a critical step that improves the analytical properties of the molecule, such as increasing its volatility for GC analysis or introducing a chromophore or fluorophore for enhanced detection in HPLC.[2][4]

Derivatization Strategies for this compound

Two primary strategies for the derivatization of this compound are presented: silylation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and pre-column derivatization for High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

Silylation for GC-MS Analysis

Silylation is a common derivatization technique for compounds with active hydrogens, such as hydroxyl and amine groups, to increase their volatility for GC analysis. This method involves the replacement of active hydrogens with a trimethylsilyl (TMS) group. For N-acyl-hexosamines, derivatization is often steered towards the formation of 4TMS derivatives for better signal intensity.[5][6]

Pre-column Derivatization for HPLC Analysis

For HPLC analysis, derivatization is employed to attach a UV-absorbing or fluorescent tag to the molecule, significantly improving detection sensitivity. Several reagents are suitable for derivatizing the primary amine group of glucosamine and its derivatives.[3][4][7] Common derivatizing agents include:

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[3]

  • 1-phenyl-3-methyl-5-pyrazolone (PMP): Reacts with the aldehyde group of reducing sugars under basic conditions to form stable derivatives with strong UV absorbance.[2][8]

  • Phenylisothiocyanate (PITC): Reacts with the amino group to form a phenylthiocarbamyl (PTC) derivative, which is UV active.[7]

Experimental Protocols

Protocol 1: Silylation for GC-MS Analysis

This protocol is adapted from methods used for N-acetylglucosamine.[5][6]

Materials:

  • This compound standard or sample

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • O-ethylhydroxylamine hydrochloride

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Oxime Formation: To prevent the formation of multiple peaks due to anomers, add 50 µL of a 20 mg/mL solution of O-ethylhydroxylamine hydrochloride in pyridine to the dried sample. Vortex briefly and heat at 60°C for 30 minutes.

  • Silylation: Cool the vial to room temperature. Add 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and vortex for 1 minute.

  • Reaction: Heat the mixture at 70°C for 60 minutes to ensure complete derivatization.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

GC-MS Conditions (Example):

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 50-650

Protocol 2: Pre-column Derivatization with PITC for HPLC-UV Analysis

This protocol is adapted from a method for glucosamine derivatization.[7]

Materials:

  • This compound standard or sample

  • Methanol

  • pH 8.3 Buffer (e.g., triethylamine solution)

  • 5% Phenylisothiocyanate (PITC) in methanol

  • Water bath

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare a solution of this compound in water at a concentration of approximately 0.05 mg/mL.

  • Derivatization Reaction: In a reaction vial, mix 1 mL of the sample or standard solution with 1 mL of pH 8.3 buffer and 1 mL of 5% PITC in methanol.

  • Incubation: Tightly cap the vial and heat in a water bath at 80°C for 30 minutes.

  • Cooling and Centrifugation: After incubation, cool the vial in a cold water bath. Centrifuge the solution at 3000-5000 rpm to pellet any precipitate.

  • Analysis: The clear supernatant is ready for injection into the HPLC system.

HPLC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in deionized water

  • Mobile Phase B: 0.1% Phosphoric acid in methanol

  • Gradient: A linear gradient appropriate for the separation of the derivative from interfering peaks.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Injection Volume: 20 µL

Data Presentation

The following table summarizes representative quantitative data for the derivatization of glucosamine, which can be used as a benchmark when developing a method for this compound.

ParameterPITC Derivatization[7]OPA Derivatization[9]
Analyte GlucosamineGlucosamine
Technique HPLC-UVLC-MS/MS
Linearity Range 0 - 2 mg/mL0.012 - 8.27 µg/mL (plasma)
Correlation Coefficient (R²) 1.00> 0.99
Limit of Detection (LOD) 0.0705 µg/mLNot Reported
Limit of Quantification (LOQ) 0.235 µg/mL12 ng/mL (plasma)
Precision (%RSD) 0.50%Intra- and Inter-day < 15%
Accuracy < +/- 1.5%Within +/- 15%
Recovery Not ReportedNot Reported
Derivative Stability At least 48 hoursNoted as potentially unstable

Visualizations

Experimental Workflow Diagram

Derivatization_Workflow General Workflow for this compound Derivatization and Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Chromatographic Analysis start Start with this compound Sample dissolve Dissolve in appropriate solvent start->dissolve dry Evaporate to dryness (if needed) dissolve->dry add_reagent Add Derivatization Reagent (e.g., BSTFA or PITC solution) dry->add_reagent add_catalyst Add Catalyst/Buffer (e.g., Pyridine or pH 8.3 Buffer) add_reagent->add_catalyst react Incubate at specific temperature and time add_catalyst->react quench Cool and/or Quench Reaction react->quench inject Inject into GC-MS or HPLC quench->inject separate Chromatographic Separation inject->separate detect Detection (MS, UV, or Fluorescence) separate->detect end Data Analysis and Quantification detect->end

Caption: General workflow for derivatization and analysis.

Logical Relationship of Derivatization Choice

Derivatization_Choice Selection of Derivatization Method based on Analytical Technique cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) analyte This compound gc_req Requirement: Volatility analyte->gc_req hplc_req Requirement: Enhanced Detection analyte->hplc_req silylation Silylation (e.g., with BSTFA) gc_req->silylation uv_deriv UV Derivatization (e.g., PITC, PMP) hplc_req->uv_deriv fluor_deriv Fluorescence Derivatization (e.g., OPA) hplc_req->fluor_deriv

Caption: Derivatization method selection guide.

References

Application Note: Structural Elucidation of N-Valeryl-D-glucosamine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural elucidation of N-Valeryl-D-glucosamine using Nuclear Magnetic Resonance (NMR) spectroscopy. N-acyl-D-glucosamine derivatives are of significant interest in pharmaceutical and cosmetic research. This application note outlines the necessary steps for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and data analysis to confirm the chemical structure of the title compound. The provided data tables and experimental parameters are based on analogous N-acyl-D-glucosamine derivatives and serve as a comprehensive guide for researchers in this field.

Introduction

This compound is a derivative of D-glucosamine, an amino sugar that is a fundamental component of various biopolymers. The addition of a valeryl group to the amino function of glucosamine can modify its physicochemical properties, such as solubility and stability, making it a molecule of interest for applications in drug formulation and cosmetics.[1] Accurate structural confirmation is a critical step in the development of any new chemical entity. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about molecular structure, connectivity, and stereochemistry.[2] This note describes the application of a suite of NMR experiments for the unambiguous structural elucidation of this compound.

Predicted NMR Data for this compound

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound in D₂O. These chemical shifts are extrapolated from data for homologous N-acyl-D-glucosamine derivatives. As this compound exists as a mixture of α and β anomers in solution, separate signals are expected for many of the protons and carbons of the glucopyranose ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in D₂O.

AssignmentPredicted δ (ppm) - α-anomerPredicted δ (ppm) - β-anomerMultiplicityJ (Hz)
H-15.154.67dJ = 3.6 (α), 8.4 (β)
H-23.883.65m
H-33.753.50m
H-43.653.40m
H-53.603.45m
H-6a3.803.80m
H-6b3.703.70m
H-2'2.252.25tJ = 7.5
H-3'1.551.55sextJ = 7.5
H-4'1.301.30sextJ = 7.5
H-5'0.880.88tJ = 7.5

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in D₂O.

AssignmentPredicted δ (ppm) - α-anomerPredicted δ (ppm) - β-anomer
C-192.596.5
C-256.058.5
C-373.076.0
C-472.072.5
C-574.078.0
C-662.562.5
C-1' (C=O)178.0178.0
C-2'38.038.0
C-3'29.029.0
C-4'23.023.0
C-5'14.014.0

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6 mL of deuterium oxide (D₂O).

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a 400 MHz or higher field spectrometer equipped with a probe capable of performing 2D experiments.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans (NS): 16

    • Acquisition Time (AQ): ~4 s

    • Relaxation Delay (D1): 2 s

    • Spectral Width (SW): 20 ppm

    • Solvent presaturation should be used to suppress the residual HDO signal.

  • ¹³C NMR:

    • Pulse Program: zgpg30 (with proton decoupling)

    • Number of Scans (NS): 1024

    • Acquisition Time (AQ): ~1 s

    • Relaxation Delay (D1): 2 s

    • Spectral Width (SW): 220 ppm

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans (NS): 4

    • Relaxation Delay (D1): 2 s

    • Data points (F2 x F1): 2048 x 256

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans (NS): 8

    • Relaxation Delay (D1): 1.5 s

    • ¹J(C,H) coupling constant optimized for ~145 Hz.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgpndqf

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2 s

    • Long-range coupling constant optimized for 8 Hz.

Data Processing and Analysis
  • Apply Fourier transformation to the acquired FIDs.

  • Phase and baseline correct all spectra.

  • Reference the ¹H spectra to the residual HDO signal (δ ~4.79 ppm) and the ¹³C spectra accordingly.

  • Integrate the signals in the ¹H spectrum.

  • Analyze the 2D spectra to establish correlations:

    • COSY: Identify scalar-coupled protons (H-H correlations within the same spin system). This will be crucial for tracing the proton network within the glucosamine ring and the valeryl chain.

    • HSQC: Correlate each proton to its directly attached carbon atom.

    • HMBC: Identify long-range (2-3 bond) correlations between protons and carbons. Key correlations to look for are from the H-2 of the glucosamine ring to the carbonyl carbon (C-1') of the valeryl group, and from the protons of the valeryl chain (H-2', H-3') to adjacent carbons.

Visualizations

The following diagrams illustrate the experimental workflow and the key NMR correlations for the structural elucidation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_elucidation Structural Elucidation weigh Weigh this compound dissolve Dissolve in D2O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (1H, 13C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) transfer->nmr_2d ft Fourier Transform nmr_1d->ft nmr_2d->ft phasing Phasing & Baseline Correction ft->phasing referencing Referencing phasing->referencing analysis Spectral Analysis & Correlation referencing->analysis structure Confirm Structure of this compound analysis->structure structural_elucidation cluster_structure This compound Structure cluster_correlations Key NMR Correlations structure cosy COSY Correlations hmbc HMBC Correlations H1_H2 H-1 ↔ H-2 cosy->H1_H2 H2_H3 H-2 ↔ H-3 cosy->H2_H3 H2prime_H3prime H-2' ↔ H-3' cosy->H2prime_H3prime H3prime_H4prime H-3' ↔ H-4' cosy->H3prime_H4prime H4prime_H5prime H-4' ↔ H-5' cosy->H4prime_H5prime H2_C1prime H-2 → C-1' hmbc->H2_C1prime H2prime_C1prime H-2' → C-1' hmbc->H2prime_C1prime H2prime_C3prime H-2' → C-3' hmbc->H2prime_C3prime H3prime_C2prime H-3' → C-2' hmbc->H3prime_C2prime H3prime_C4prime H-3' → C-4' hmbc->H3prime_C4prime

References

Application Note: A Quantitative LC-MS/MS Method for Measuring N-Valeryl-D-glucosamine Uptake in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for quantifying the cellular uptake of N-Valeryl-D-glucosamine, a synthetic N-acyl-D-glucosamine derivative.[1][2] This assay is crucial for studying the transport and metabolism of glucosamine analogs, investigating the hexosamine biosynthetic pathway (HBP), and assessing the cellular permeability of potential drug candidates.

Introduction

N-acyl-D-glucosamine derivatives are vital tools for probing cellular metabolism and glycosylation. Glucosamine and its analogs are key components of the hexosamine biosynthetic pathway (HBP), which produces uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc).[3][4][5] UDP-GlcNAc is the essential substrate for N-linked and O-linked glycosylation, post-translational modifications that critically regulate protein stability, activity, and function.[3][6] Dysregulation of the HBP is implicated in various diseases, including cancer, diabetes, and immunodeficiencies, making it a significant target for therapeutic intervention.[4]

This compound is a biochemical reagent used in life science research.[1][7] A robust and quantitative assay to measure its uptake into cells is essential for understanding how such modified monosaccharides are transported and processed. This application note details a sensitive and specific method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify intracellular this compound.

Principle of the Assay

The assay quantifies the amount of this compound transported into cultured cells over time and at different concentrations. The core steps involve:

  • Incubating cultured cells with this compound.

  • Washing the cells to remove any extracellular compound.

  • Quenching metabolic activity and lysing the cells to release intracellular contents.

  • Extracting the small molecule metabolites.

  • Analyzing the cell extract using LC-MS/MS with an appropriate internal standard.

Quantification is achieved by Selected Reaction Monitoring (SRM), which provides high sensitivity and specificity for measuring small molecules in complex biological samples like cell lysates.[8][9] A standard curve is generated to correlate the instrument response to the absolute concentration of the analyte.

Materials and Reagents

Equipment
  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Water bath

  • Centrifuge and microcentrifuge (refrigerated)

  • Automated cell counter or hemocytometer

  • 12- or 24-well tissue culture-treated plates

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)[8]

  • Nitrogen evaporator (optional)

Reagents and Consumables
  • This compound (e.g., TCI, Advent Bio, MedChemExpress)[1][10]

  • Stable Isotope Labeled Internal Standard (IS), e.g., ¹³C- or ¹⁵N-labeled this compound (if available) or a structurally similar analog.

  • Cell Line (e.g., HeLa, A549, HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • LC-MS grade water[11]

  • LC-MS grade acetonitrile[11]

  • LC-MS grade methanol[11]

  • LC-MS grade formic acid[9]

  • BCA Protein Assay Kit

Experimental Protocols

Cell Culture and Seeding
  • Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells regularly upon reaching 80-90% confluency.

  • For the uptake assay, trypsinize the cells, count them, and assess viability.

  • Seed the cells into 12-well plates at a density of 2.0 x 10⁵ cells/well (or a density optimized for your cell line to reach ~80% confluency in 24 hours).

  • Incubate the plates for 24 hours before the experiment.

This compound Uptake Assay
  • Preparation of Solutions:

    • Prepare a 100 mM stock solution of this compound in DMSO or water.

    • Prepare working solutions by diluting the stock solution in serum-free cell culture medium to the desired final concentrations (e.g., for a dose-response curve: 0, 10, 50, 100, 250, 500 µM).

  • Cell Treatment:

    • Aspirate the growth medium from the wells.

    • Gently wash the cells once with 1 mL of pre-warmed PBS.

    • Aspirate the PBS and add 500 µL of the pre-warmed this compound working solution to each well.

    • Incubate the plate at 37°C for the desired time period (e.g., for a time-course: 0, 5, 15, 30, 60, 120 minutes).

  • Stopping the Uptake:

    • To stop the uptake, quickly aspirate the treatment medium.

    • Immediately wash the cells three times with 1 mL of ice-cold PBS per well to remove all extracellular compound. Work quickly to prevent efflux.

Sample Preparation for LC-MS/MS Analysis
  • Metabolite Extraction:

    • After the final PBS wash, place the plate on ice.

    • Add 250 µL of ice-cold 80% methanol (LC-MS grade) to each well. This step simultaneously quenches metabolism and lyses the cells.

    • Add the internal standard to each well at a fixed final concentration.

    • Use a cell scraper to detach the cells in the methanol solution.

    • Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein and Debris Removal:

    • Vortex the tubes for 30 seconds.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Sample Collection:

    • Carefully transfer the supernatant (containing the extracted metabolites) to a new microcentrifuge tube or an HPLC vial.

    • Store samples at -80°C until analysis.

    • Optional: The remaining cell pellet can be used for protein quantification (e.g., using a BCA assay) to normalize the uptake data. Resuspend the pellet in a suitable lysis buffer for the protein assay.

LC-MS/MS Analysis

Note: The following parameters are a starting point and must be optimized for your specific instrument and analyte.

  • LC Conditions (HILIC Separation Example):

    • Column: SeQuant ZIC-HILIC (150 mm x 2.1 mm, 3.5 µm)[12]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 90% B

      • 2-10 min: Linear gradient to 40% B

      • 10-12 min: Hold at 40% B

      • 12.1-15 min: Return to 90% B (re-equilibration)

  • MS/MS Conditions (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Selected Reaction Monitoring (SRM)

    • SRM Transitions: These must be determined by infusing a pure standard of this compound. The precursor ion will be [M+H]⁺. Fragment ions are generated by collision-induced dissociation (CID), and the most stable/abundant fragment is chosen for quantification.

      • Example (Hypothetical): this compound (MW: 263.29) -> Precursor [M+H]⁺: m/z 264.1 -> Product: m/z XXX.X (Collision Energy: Y eV)

    • Instrument Settings: Optimize gas flows (nebulizer, turbo gas), ion spray voltage, and temperature.

Quantification and Data Analysis
  • Standard Curve: Prepare a calibration curve by spiking known concentrations of this compound and a fixed concentration of the internal standard into a blank matrix (lysate from untreated cells).

  • Analysis: Process the raw data using the instrument's software. Integrate the peak areas for the analyte and the internal standard.

  • Calculation:

    • Calculate the ratio of the analyte peak area to the internal standard peak area for all standards and samples.

    • Plot the peak area ratio against the concentration for the standards and perform a linear regression to generate the standard curve.

    • Use the regression equation to calculate the concentration of this compound in the experimental samples.

  • Normalization: Normalize the calculated concentration to the cell number or total protein content per well to account for variations in cell density.

Data Presentation

Quantitative data should be summarized in tables for clear interpretation.

Table 1: Example of Time-Course Data for this compound (NVG) Uptake (Cells were treated with 100 µM NVG)

Time (minutes)Intracellular NVG (pmol/10⁶ cells) ± SD
00.0 ± 0.0
515.2 ± 1.8
1544.8 ± 3.5
3089.1 ± 6.2
60155.6 ± 11.4
120210.3 ± 15.9

Table 2: Example of Dose-Response Data for this compound (NVG) Uptake (Cells were treated for 60 minutes)

NVG Concentration (µM)Intracellular NVG (pmol/10⁶ cells) ± SD
00.0 ± 0.0
1018.5 ± 2.1
5075.4 ± 6.8
100155.6 ± 11.4
250280.1 ± 20.5
500350.7 ± 25.1

Visualizations: Workflows and Pathways

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_extraction Metabolite Extraction cluster_analysis Data Analysis Seed Seed Cells in 12-well Plate Incubate Incubate for 24h (37°C, 5% CO2) Seed->Incubate Treat Treat Cells with This compound Incubate->Treat Incubate2 Incubate for Desired Time Treat->Incubate2 Wash Wash 3x with Ice-Cold PBS Incubate2->Wash Quench Add Cold 80% MeOH + Internal Standard Wash->Quench Scrape Scrape & Collect Lysate Quench->Scrape Centrifuge Centrifuge at 15,000 x g (10 min, 4°C) Scrape->Centrifuge Collect Collect Supernatant Centrifuge->Collect LCMS LC-MS/MS Analysis Collect->LCMS Quantify Quantify using Standard Curve LCMS->Quantify Normalize Normalize to Cell Number/Protein Quantify->Normalize

Caption: Experimental workflow for the quantitative this compound uptake assay.

G cluster_hbp Hexosamine Biosynthetic Pathway (HBP) Glucose Glucose F6P Fructose-6-P Glucose->F6P Glycolysis GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GNA1 Glutamine Glutamine GlcN6P->Glutamine GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P AGM1 UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP1/2 Glycosylation Protein Glycosylation (N-linked, O-GlcNAc) UDPGlcNAc->Glycosylation Glutamate Glutamate Glutamine->Glutamate AcetylCoA Acetyl-CoA AcetylCoA->GlcNAc6P UTP UTP UTP->GlcNAc1P NVG_ext Extracellular N-Valeryl-Glucosamine NVG_int Intracellular N-Valeryl-Glucosamine NVG_ext->NVG_int Uptake Salvage Salvage Pathway (Hypothesized) NVG_int->Salvage Salvage->GlcN6P Potential Entry Point

Caption: The Hexosamine Biosynthetic Pathway and potential entry of this compound.

References

Troubleshooting & Optimization

Troubleshooting low yield in chemical synthesis of N-Valeryl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of N-Valeryl-D-glucosamine. Our aim is to help you overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the N-acylation of D-glucosamine with valeric anhydride or valeryl chloride can stem from several factors. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). Ensure the valeric anhydride or chloride is added in a slight excess (1.1-1.5 equivalents).

  • Side Reactions: The formation of byproducts can consume starting material and complicate purification. A common side reaction is the formation of an oxazoline intermediate when using N-acetylglucosamine donors, which can be a problem in related syntheses. While you are starting with D-glucosamine, other side reactions can occur.

    • Solution: Maintain a low reaction temperature (0-25°C) during the addition of the acylating agent to minimize side reactions.

  • Poor Solubility of D-glucosamine: D-glucosamine hydrochloride, the common starting material, has limited solubility in many organic solvents.

    • Solution: A highly effective method involves the in-situ generation of free D-glucosamine in methanol. This is achieved by treating D-glucosamine hydrochloride with a stoichiometric amount of sodium methoxide in methanol. The resulting supersaturated solution of D-glucosamine is then ready for acylation.[1][2]

  • Product Precipitation Issues: The this compound product should precipitate from the methanolic solution upon formation. If it remains in solution, your isolated yield will be low.

    • Solution: After the reaction is complete, cooling the mixture on an ice bath can promote crystallization. If the product still does not precipitate, careful addition of a non-polar solvent like diethyl ether can induce precipitation.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I avoid them?

A2: The presence of multiple spots on a TLC plate indicates a mixture of products and unreacted starting materials. Common impurities include:

  • Unreacted D-glucosamine: This will typically have a lower Rf value than the product.

    • Avoidance: Ensure a slight excess of the acylating agent is used and that the reaction is allowed to proceed to completion.

  • Di-acylated Product: While less common for the amino group, over-acylation of the hydroxyl groups can occur under harsh conditions.

    • Avoidance: Use a controlled amount of the acylating agent (1.1-1.5 equivalents) and maintain a low reaction temperature.

  • Valeric Acid: This can be present if valeric anhydride is used and is hydrolyzed by any moisture in the reaction.

    • Avoidance: Use anhydrous methanol and handle reagents in a dry environment. Valeric acid can usually be removed during the work-up by washing the precipitated product with a cold, non-polar solvent.

Q3: What is the optimal solvent and temperature for this synthesis?

A3: For the N-acylation of D-glucosamine, anhydrous methanol is a highly effective solvent, particularly when generating the free base of glucosamine in situ from its hydrochloride salt.[1][2] The reaction is typically carried out at room temperature. It is often beneficial to cool the solution to 0°C before the dropwise addition of the acylating agent to control the exothermicity of the reaction and minimize side products.

Q4: How can I effectively purify the final this compound product?

A4: The crude product, which precipitates from the reaction mixture, can be purified by recrystallization.

  • Procedure:

    • Filter the crude product and wash it with cold methanol and then diethyl ether to remove unreacted starting materials and soluble impurities.

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Filter the purified crystals and dry them under vacuum.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general procedure for N-acylation of D-glucosamine described by Inouye et al. (1956).

Materials:

  • D-glucosamine hydrochloride

  • Sodium metal

  • Anhydrous Methanol

  • Valeric anhydride

  • Diethyl ether

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 equivalent) to anhydrous methanol. Allow the sodium to react completely to form sodium methoxide.

  • Formation of Free D-glucosamine: To the sodium methoxide solution, add D-glucosamine hydrochloride (1.0 equivalent) and stir the suspension at room temperature. The reaction of sodium methoxide with D-glucosamine hydrochloride will form a supersaturated solution of free D-glucosamine and a precipitate of sodium chloride.

  • N-acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add valeric anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Isolation of Crude Product: The this compound product will precipitate out of the solution. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude product by vacuum filtration.

  • Washing: Wash the crude product with a small amount of cold methanol, followed by a thorough wash with diethyl ether to remove any remaining valeric acid or unreacted anhydride.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound.

Data Presentation

The following table presents hypothetical data to illustrate the effect of different reaction parameters on the yield of this compound. This data is for illustrative purposes to guide optimization.

Entry Equivalents of Valeric Anhydride Reaction Temperature (°C) Reaction Time (h) Observed Yield (%) Notes
11.025475Incomplete reaction observed on TLC.
21.225692Clean reaction with high conversion.
31.525693Similar to Entry 2, slight excess is beneficial.
41.20 -> 25695Controlled addition at 0°C gave a cleaner product and slightly higher yield.
51.250280Increased temperature led to the formation of side products.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Na_MeOH Prepare Sodium Methoxide in Methanol GlcN_HCl Add D-Glucosamine HCl Na_MeOH->GlcN_HCl Free_GlcN Formation of free D-Glucosamine GlcN_HCl->Free_GlcN Cool Cool to 0°C Add_Anhydride Add Valeric Anhydride Cool->Add_Anhydride Stir Stir at RT Add_Anhydride->Stir Precipitate Precipitate Product Filter Filter Crude Product Precipitate->Filter Wash Wash with MeOH and Ether Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Start Low Yield Observed Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Check_Solubility Assess Glucosamine Solubility Start->Check_Solubility Check_Side_Products Check for Side Products (TLC) Start->Check_Side_Products Check_Precipitation Check Product Precipitation Start->Check_Precipitation Incomplete Incomplete Reaction Check_Completion->Incomplete Starting material present Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Equiv Increase Equivalents of Anhydride Incomplete->Increase_Equiv Poor_Solubility Poor Solubility Check_Solubility->Poor_Solubility Solid starting material remains Use_NaOMe Use in-situ method with NaOMe/MeOH Poor_Solubility->Use_NaOMe Side_Products Side Products Present Check_Side_Products->Side_Products Multiple spots on TLC Lower_Temp Lower Reaction Temperature (0°C addition) Side_Products->Lower_Temp No_Precipitate Product Remains in Solution Check_Precipitation->No_Precipitate Clear solution after reaction Cool_Solution Cool Reaction Mixture No_Precipitate->Cool_Solution Add_Antisolvent Add Anti-solvent (Ether) No_Precipitate->Add_Antisolvent

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Optimizing reaction conditions for N-Valeryl-D-glucosamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Valeryl-D-glucosamine.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

The synthesis is typically a two-step, one-pot reaction. First, D-glucosamine hydrochloride is neutralized with a base, such as sodium methoxide in methanol, to form a supersaturated solution of free D-glucosamine. Subsequently, this free amine is acylated using valeric anhydride to yield this compound.[1][2][3]

Q2: Why is it necessary to convert D-glucosamine hydrochloride to the free amine before acylation?

The amino group in D-glucosamine hydrochloride is protonated, making it a poor nucleophile. Neutralization with a base deprotonates the amino group, rendering it nucleophilic and capable of attacking the electrophilic carbonyl carbon of the valeric anhydride.

Q3: What are the advantages of using valeric anhydride over valeryl chloride for the acylation step?

The use of acid anhydrides, like valeric anhydride, generally results in higher yields and greater purity of the final N-acylated-D-glucosamine product compared to using acid chlorides.[2] Acid chlorides are more reactive and can lead to more side reactions and variable yields.[2]

Q4: How can I monitor the progress of the reaction?

The progress of the N-acylation reaction can be monitored using thin-layer chromatography (TLC). A suitable mobile phase for this is a mixture of chloroform and methanol (e.g., in a 1:3 ratio).[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete neutralization of D-glucosamine hydrochloride.Ensure an equivalent amount of sodium methoxide is used to fully neutralize the starting material.[1]
Inactive valeric anhydride.Use fresh or properly stored valeric anhydride. Consider checking its purity before use.
Insufficient reaction time.Allow the reaction to proceed for the recommended duration (e.g., 24 hours) to ensure completion.[1]
Product Does Not Precipitate The product is too soluble in the reaction mixture.If crystallization does not occur spontaneously, try cooling the reaction mixture in an icebox overnight.[2][3] If that fails, carefully concentrate the solution under reduced pressure to induce precipitation.
Impure Final Product Presence of unreacted starting materials or byproducts.Thoroughly wash the crude product with cold methanol and then ether to remove unreacted fatty acids and other impurities.[1][2] Recrystallization from a suitable solvent system (e.g., water/ethanol/ether) can further enhance purity.[3]
Incomplete removal of sodium chloride.Ensure the sodium chloride precipitate is completely removed by filtration after the neutralization step. Wash the precipitate with a small amount of cold methanol to recover any trapped product.[1][3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of N-acyl-D-glucosamines.[1][2][3]

Materials:

  • D-Glucosamine hydrochloride

  • Anhydrous methanol

  • Sodium metal

  • Valeric anhydride

  • Diethyl ether

  • Ice-water bath with NaCl

  • Magnetic stirrer

  • Filtration apparatus

  • Desiccator with P₂O₅

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flask, dissolve an equivalent amount of sodium metal in anhydrous methanol. For example, for 11 g of D-glucosamine hydrochloride, dissolve 1.15 g of sodium in 50 mL of anhydrous methanol.[1]

  • Formation of Free D-glucosamine: Add the D-glucosamine hydrochloride to the sodium methoxide solution. Swirl gently for approximately 5 minutes. A precipitate of sodium chloride will form.[1]

  • Removal of Sodium Chloride: Filter the mixture to remove the precipitated sodium chloride. Wash the precipitate with a small volume of cold methanol to recover any residual product.[1]

  • Acylation Reaction: Cool the resulting supersaturated solution of D-glucosamine in an ice-water bath containing NaCl. Gradually add 1.2 to 1.5 equivalents of valeric anhydride to the solution under magnetic stirring.[1]

  • Reaction Completion: Continue stirring in the ice bath for a period and then allow the reaction mixture to stand at room temperature for 24 hours.[1] A white precipitate of this compound should form.

  • Isolation and Purification:

    • Collect the crude product by filtration.

    • Wash the precipitate with cold methanol.

    • Perform repeated washings with diethyl ether to remove any unreacted valeric acid.[1][2]

    • Dry the purified product at room temperature in a desiccator over P₂O₅.[1]

Data Presentation

Table 1: Summary of Optimized Reaction Conditions for N-Acylation of D-Glucosamine

Parameter Recommended Condition Reference
Starting Material D-Glucosamine Hydrochloride[1][3]
Base Sodium Methoxide in Methanol[1][3]
Acylating Agent Valeric Anhydride[1][2]
Molar Ratio (Acylating Agent:Glucosamine) 1.2 - 1.5 : 1[1]
Reaction Temperature Initial cooling in ice-water bath, then room temperature[1]
Reaction Time 24 hours[1]
Solvent Anhydrous Methanol[1][3]

Visualizations

ExperimentalWorkflow cluster_prep Preparation of Free Glucosamine cluster_acylation N-Acylation Reaction cluster_purification Product Isolation and Purification start D-Glucosamine HCl mix Mix and Swirl start->mix base Sodium Methoxide in Methanol base->mix filter_nacl Filter to Remove NaCl mix->filter_nacl free_gluc Supersaturated Solution of D-Glucosamine filter_nacl->free_gluc cool Cool in Ice-Water Bath free_gluc->cool anhydride Valeric Anhydride add_anhydride Add Anhydride anhydride->add_anhydride cool->add_anhydride react Stir and leave at RT for 24h add_anhydride->react precipitate Precipitate Formation react->precipitate filter_product Filter Crude Product precipitate->filter_product wash_meoh Wash with Cold Methanol filter_product->wash_meoh wash_ether Wash with Ether wash_meoh->wash_ether dry Dry over P₂O₅ wash_ether->dry final_product This compound dry->final_product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingGuide cluster_causes Potential Causes cluster_solutions Solutions cluster_impure_causes Potential Causes cluster_impure_solutions Solutions start Low or No Product Yield? cause1 Incomplete Neutralization start->cause1 Yes cause2 Inactive Reagent start->cause2 Yes cause3 Insufficient Reaction Time start->cause3 Yes sol1 Ensure Stoichiometric Base cause1->sol1 sol2 Use Fresh Anhydride cause2->sol2 sol3 Extend Reaction Time cause3->sol3 impure Impure Final Product? impure_cause1 Residual Reactants/ Byproducts impure->impure_cause1 Yes impure_cause2 Incomplete NaCl Removal impure->impure_cause2 Yes impure_sol1 Thorough Washing (Methanol & Ether) impure_cause1->impure_sol1 impure_sol2 Recrystallize impure_cause1->impure_sol2 impure_sol3 Ensure Complete NaCl Filtration impure_cause2->impure_sol3

Caption: Troubleshooting logic for this compound synthesis.

References

Addressing solubility issues of N-Valeryl-D-glucosamine in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using N-Valeryl-D-glucosamine in cell culture media.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues related to the solubility of this compound.

Issue 1: Precipitate Forms Immediately Upon Addition of this compound Stock Solution to Cell Culture Media

  • Question: I dissolved this compound in an organic solvent to make a concentrated stock solution. When I add this stock to my cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?

  • Answer: This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in a highly organic solvent is introduced into an aqueous environment like cell culture media. The dramatic change in solvent polarity causes the compound's solubility to decrease sharply, leading to precipitation.

    Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test in your specific cell culture medium.
Rapid Solvent Exchange Adding a concentrated stock solution directly to a large volume of media leads to a rapid change in the solvent environment around the compound molecules, causing them to aggregate and precipitate.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound stock solution dropwise while gently swirling or vortexing the media to ensure gradual and even dispersion.
Low Temperature of Media The solubility of many compounds, including potentially this compound, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media when preparing your final working solutions.
Incorrect Solvent Choice While Dimethyl Sulfoxide (DMSO) is a common choice, its properties may not be optimal for every compound or cell line.Consider alternative solvents such as ethanol. However, be mindful of the potential for solvent-induced cellular stress or toxicity. Always include a vehicle control in your experiments.

Issue 2: The Cell Culture Medium Becomes Cloudy Over Time After the Addition of this compound

  • Question: My this compound solution was initially clear after dilution in the media, but it became cloudy after some time in the incubator. What could be the cause?

  • Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the complex environment of cell culture media over time.

    Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Compound Instability This compound may degrade or interact with components in the media (e.g., salts, proteins in serum) over time, leading to the formation of insoluble byproducts.Prepare fresh working solutions immediately before each experiment. Avoid storing diluted solutions for extended periods.
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound.Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated environmental chamber.
pH Changes in Media The pH of cell culture media can change over time due to cellular metabolism. A shift in pH could potentially affect the solubility of this compound.Ensure your incubator's CO2 levels are properly calibrated to maintain the correct media pH. For long-term experiments, consider using media with a more stable buffering system, such as HEPES, in addition to the standard bicarbonate buffer.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: While specific solubility data for this compound is not extensively published, for many N-acyl-glucosamine derivatives, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. It is crucial to use an anhydrous grade of DMSO to prevent compound degradation.

Q2: What is the maximum permissible concentration of DMSO in my cell culture?

A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible to minimize cytotoxicity. Generally, a concentration of 0.5% (v/v) or lower is tolerated by most cell lines. However, some sensitive cell lines may exhibit toxic effects at concentrations as low as 0.1%. It is imperative to include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any effects of the solvent itself.

Q3: How can I determine the solubility of this compound in my specific cell culture medium?

A3: You can perform a simple solubility test. Prepare a serial dilution of your this compound stock solution in your complete cell culture medium. Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) and visually inspect for precipitation at various time points (e.g., 1, 4, and 24 hours). The highest concentration that remains clear is your approximate maximum soluble concentration.

Q4: Can I use sonication or warming to help dissolve this compound?

A4: Gentle warming of the solution (e.g., to 37°C) can aid in dissolution. Brief sonication can also be used to break up small particles and help dissolve the compound. However, prolonged exposure to heat or sonication can potentially degrade the compound, so these methods should be used with caution and for the shortest duration necessary.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (263.29 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = [Mass (g) / 263.29 ( g/mol )] / 0.010 (mol/L)

  • Dissolution: In a sterile vial, add the calculated volume of anhydrous, high-purity DMSO to the weighed compound.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, brief sonication in a water bath or gentle warming to 37°C can be applied.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the required volume of your complete cell culture medium to 37°C.

  • Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation, first, create an intermediate dilution of your stock solution in pre-warmed media.

  • Prepare Final Working Solution: Add a small volume of the stock or intermediate solution to the pre-warmed medium while gently vortexing or swirling. For example, to achieve a final concentration of 10 µM, add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.

  • Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh N-Valeryl- D-glucosamine add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store thaw Thaw Stock Aliquot dilute Dilute Stock in Pre-warmed Media thaw->dilute prewarm Pre-warm Media to 37°C prewarm->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_pathway Potential Signaling Pathway of N-Acyl-Glucosamine Derivatives ligand N-Acyl-Glucosamine Derivative tlr4 TLR4 ligand->tlr4 Inhibition ppar PPAR-α ligand->ppar Activation nfkb NF-κB Pathway tlr4->nfkb Activation anti_inflammation Anti-inflammatory Response ppar->anti_inflammation inflammation Pro-inflammatory Cytokine Production nfkb->inflammation

Caption: Putative signaling pathway for N-acyl-glucosamine derivatives.

Overcoming interference in biological assays with N-Valeryl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of N-Valeryl-D-glucosamine to overcome interference in biological assays is not a widely documented application in scientific literature. The following troubleshooting guide and FAQs are based on the theoretical properties of acylated glucosamine derivatives and data from related compounds, such as N-acetyl-D-glucosamine. The provided protocols and recommendations should be considered hypothetical and require thorough experimental validation by the end-user.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known applications?

This compound is a derivative of D-glucosamine, a naturally occurring amino sugar. Its unique valeryl group enhances its solubility and stability.[1] It is primarily explored for its potential in pharmaceutical development, particularly in drug formulation for metabolic disorders, and in the cosmetic industry for its moisturizing and skin health-promoting properties.[1]

Q2: Is there direct evidence for using this compound to reduce interference in biological assays?

Currently, there is no direct scientific literature or established protocol demonstrating the use of this compound specifically for overcoming interference in common biological assays like ELISA.

Q3: What is the theoretical basis for using this compound to reduce assay interference?

The potential for this compound to reduce assay interference is based on two main principles:

  • Surfactant Properties: Some acylated glucosamine derivatives exhibit surfactant properties. Surfactants are commonly included in assay buffers to reduce non-specific binding of antibodies and other proteins to the microplate surface, which is a major source of background noise and false-positive signals.

  • Blocking Non-Specific Interactions: A related compound, N-acetyl-D-glucosamine, has been shown to enhance the specificity of an immunoassay for Group A streptococcus by reducing false-positive results. This suggests that acylated glucosamines may act as blocking agents, preventing unwanted interactions between assay components.

Q4: What types of interference could this compound potentially mitigate?

Theoretically, it could help reduce interference caused by:

  • Non-specific binding: Adsorption of detection antibodies or other proteins to the well surface.

  • Matrix effects: Interference from components in complex biological samples (e.g., serum, plasma).

  • Cross-reactivity: Low-affinity, non-specific antibody binding.

Troubleshooting Guide

This guide provides hypothetical troubleshooting steps for researchers investigating the potential of this compound to reduce interference in their assays.

Problem Potential Cause Suggested Troubleshooting Step with this compound (Hypothetical)
High Background Signal Non-specific binding of secondary antibody to the plate surface.1. Add to Wash Buffer: Supplement your standard wash buffer with a low concentration of this compound (e.g., 0.01% - 0.1% w/v). 2. Add to Blocking Buffer: Include this compound in your blocking buffer formulation to prevent initial non-specific binding sites from being available.
False-Positive Results Cross-reactivity of antibodies with matrix components.1. Sample Diluent Additive: Dilute your samples in a buffer containing this compound (e.g., 0.1% - 0.5% w/v) to block non-specific interactions from sample matrix components.
Poor Signal-to-Noise Ratio A combination of low specific signal and high background.1. Optimize Concentration: Perform a titration experiment to determine the optimal concentration of this compound in your assay buffers (e.g., blocking buffer, antibody diluent, and wash buffer). See the experimental protocol below.
Inconsistent Replicate Readings Variable non-specific binding across the plate.1. Consistent Buffer Formulation: Ensure this compound is fully dissolved and homogenously mixed in all relevant buffers.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound to Reduce High Background in an ELISA

Objective: To determine the concentration of this compound that provides the maximum reduction in background signal without significantly affecting the specific signal.

Methodology:

  • Plate Coating: Coat a 96-well microplate with your target antigen according to your standard protocol.

  • Blocking: Block the plate with your standard blocking buffer.

  • Prepare this compound Dilutions: Prepare a series of dilutions of this compound in your antibody diluent (e.g., 0%, 0.01%, 0.05%, 0.1%, 0.5%, 1% w/v).

  • Antibody Incubation:

    • Test Wells: Add your primary and secondary antibodies diluted in the various concentrations of this compound.

    • Control Wells (Background): Add only the secondary antibody diluted in the various concentrations of this compound to a set of wells.

    • Control Wells (Specific Signal): Add primary and secondary antibodies in the antibody diluent without this compound.

  • Washing and Detection: Proceed with the standard washing and substrate addition steps of your ELISA protocol.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the signal-to-noise ratio for each concentration (Signal-to-Noise = Absorbance of Test Well / Absorbance of Background Control Well).

    • Plot the signal-to-noise ratio against the concentration of this compound to determine the optimal concentration.

Data Presentation:

This compound Conc. (% w/v)Average Absorbance (Test Wells)Average Absorbance (Background Wells)Signal-to-Noise Ratio
01.500.305.0
0.011.480.255.9
0.051.450.159.7
0.11.420.1014.2
0.51.200.0815.0
1.00.900.0712.9

Note: The data in this table is illustrative and will vary depending on the specific assay.

Visualizations

Diagram 1: Hypothetical Mechanism of Interference Reduction

Interference_Reduction cluster_0 Without this compound cluster_1 With this compound Plate_A Microplate Surface Ab_A Detection Antibody Ab_A->Plate_A Non-specific Binding Interferent_A Interfering Protein Interferent_A->Plate_A Non-specific Binding Plate_B Microplate Surface NVG This compound NVG->Plate_B Blocks non-specific sites Ab_B Detection Antibody Interferent_B Interfering Protein

Caption: Hypothetical mechanism of interference reduction by this compound.

Diagram 2: Experimental Workflow for Optimization

Optimization_Workflow Start Start: High Background Observed Prepare_Dilutions Prepare this compound serial dilutions (0% to 1%) Start->Prepare_Dilutions Add_to_Buffers Add dilutions to Antibody & Sample Diluents Prepare_Dilutions->Add_to_Buffers Run_ELISA Perform ELISA with test and control wells Add_to_Buffers->Run_ELISA Measure_Abs Measure Absorbance Run_ELISA->Measure_Abs Calculate_SN Calculate Signal-to-Noise Ratio Measure_Abs->Calculate_SN Plot_Data Plot S/N vs. Concentration Calculate_SN->Plot_Data Determine_Optimal Determine Optimal Concentration Plot_Data->Determine_Optimal End End: Optimized Assay Determine_Optimal->End

Caption: Workflow for optimizing this compound concentration in an ELISA.

References

Improving the stability of N-Valeryl-D-glucosamine in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of N-Valeryl-D-glucosamine in common experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous buffer solutions?

A1: The stability of this compound, similar to other acylated glucosamines, is primarily influenced by three main factors:

  • pH of the buffer: Both acidic and alkaline conditions can catalyze the hydrolysis of the N-acyl group and potentially lead to other degradation reactions. The pH of the solution can decrease during the degradation of glucosamine derivatives.[1][2]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[1][2]

  • Enzymatic contamination: The presence of enzymes, such as N-acetyl-D-glucosamine deacetylase or other non-specific amidases, can lead to the enzymatic degradation of the molecule.[3]

Q2: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A2: A decrease in concentration over time is likely due to chemical instability. To troubleshoot this, consider the following:

  • Storage Conditions: Ensure your stock solution is stored at a low temperature, preferably -20°C or -80°C, and aliquoted to minimize freeze-thaw cycles.

  • Buffer Choice: The pH of your buffer could be contributing to hydrolysis. Consider using a buffer with a pH closer to neutral (6.0-7.5) for storage.

  • Purity of Reagents: Ensure the water and buffer components used are of high purity and free from microbial or enzymatic contamination.

Q3: Can the type of buffer itself affect the stability of this compound?

A3: Yes, the buffer components can play a role. For instance, some buffers can chelate metal ions that might catalyze degradation reactions, while others might participate in the reaction. It is advisable to use common, well-characterized buffers such as phosphate-buffered saline (PBS), Tris, or HEPES, and to validate the stability of this compound in your specific experimental buffer system.

Q4: Are there any visual indicators of this compound degradation?

A4: While this compound and its immediate degradation products are colorless, significant degradation, especially at elevated temperatures, can sometimes lead to the formation of furfurals, which can subsequently polymerize to form colored compounds.[1][2][4] Therefore, the appearance of a yellow or brownish tint in your solution upon heating could indicate degradation.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
  • Possible Cause: Degradation of this compound in the cell culture medium during incubation.

  • Troubleshooting Steps:

    • Prepare Fresh: Prepare the this compound-containing medium immediately before adding it to the cells.

    • pH Check: Measure the pH of the medium after adding this compound to ensure it is within the optimal range for your cells and for the compound's stability.

    • Time-Course Experiment: Perform a time-course experiment to assess the stability of this compound in your cell culture medium under incubation conditions (e.g., 37°C, 5% CO2). Quantify the compound at different time points using a suitable analytical method like HPLC.

    • Control Experiment: Include a control where the cells are treated with a known stable analog or the vehicle to rule out other experimental variables.

Issue 2: Loss of compound during sample preparation for analysis.
  • Possible Cause: Degradation due to temperature or pH changes during sample processing.

  • Troubleshooting Steps:

    • Maintain Low Temperature: Keep samples on ice throughout the extraction and preparation process.

    • pH Control: Ensure that the pH of any solutions used during extraction is compatible with the stability of this compound.

    • Minimize Processing Time: Streamline your sample preparation workflow to minimize the time the compound is in solution before analysis.

    • Stability in Final Solvent: Confirm the stability of this compound in the final solvent used for analytical injection. Some organic solvents, if containing impurities, can contribute to degradation.

Data on this compound Stability

The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on general knowledge of the stability of related compounds and should be used as a guideline.

Table 1: Effect of pH on the Stability of this compound at 37°C.

Buffer pH% Remaining after 24 hours% Remaining after 72 hours
4.085%65%
5.092%80%
6.098%94%
7.499%96%
8.590%75%

Table 2: Effect of Temperature on the Stability of this compound in PBS (pH 7.4).

Temperature% Remaining after 24 hours% Remaining after 72 hours
4°C>99%>99%
25°C (Room Temp)98%92%
37°C96%88%
50°C80%60%

Experimental Protocols

Protocol for Assessing this compound Stability in a Specific Buffer
  • Objective: To determine the rate of degradation of this compound in a chosen experimental buffer at a specific temperature.

  • Materials:

    • This compound

    • Experimental buffer of interest

    • HPLC-grade water and solvents

    • Calibrated pH meter

    • Incubator or water bath

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent (e.g., DMSO or water).

    • Dilute the stock solution into the experimental buffer to a final concentration (e.g., 100 µg/mL).

    • Verify and record the initial pH of the solution.

    • Aliquot the solution into several vials.

    • Immediately analyze a "time zero" sample by HPLC to determine the initial concentration.

    • Place the remaining vials in the incubator set to the desired experimental temperature.

    • At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, 72 hours), remove a vial and analyze the concentration of this compound by HPLC.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) dilute Dilute Stock in Buffer (e.g., to 100 µg/mL) prep_stock->dilute prep_buffer Prepare Experimental Buffer prep_buffer->dilute ph_check Verify and Record pH dilute->ph_check aliquot Aliquot into Vials ph_check->aliquot t0 Time 0 Sample (Immediate Analysis) aliquot->t0 incubate Incubate at Desired Temperature aliquot->incubate hplc HPLC Analysis t0->hplc sampling Sample at Time Points (2, 4, 8, 12, 24, 48, 72h) incubate->sampling sampling->hplc plot Plot Concentration vs. Time hplc->plot kinetics Determine Degradation Kinetics plot->kinetics

Caption: Workflow for assessing this compound stability.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions for Degradation start Inconsistent Experimental Results cause1 Compound Degradation start->cause1 Likely cause2 Pipetting Error start->cause2 Possible cause3 Cell Viability Issues start->cause3 Possible cause4 Other Reagent Issues start->cause4 Possible solution1 Prepare Solutions Freshly cause1->solution1 solution2 Check Buffer pH cause1->solution2 solution3 Run Stability Assay cause1->solution3 solution4 Store Aliquots at -80°C cause1->solution4

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Purification of Synthetic N-Valeryl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of synthetic N-Valeryl-D-glucosamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound synthesis reaction?

A1: Common impurities can include unreacted D-glucosamine, excess valeric anhydride or other acylating agents, di-acylated or other over-acylated products, and residual solvents from the reaction. The presence of colored byproducts may also indicate degradation.

Q2: What is a general strategy for the purification of this compound?

A2: A common and effective strategy involves a multi-step process that typically includes:

  • Initial Product Precipitation/Crystallization: To isolate the crude product from the reaction mixture.

  • Decolorization: Often using activated carbon to remove colored impurities.

  • Recrystallization: To achieve high purity by dissolving the crude product in a suitable solvent and allowing it to crystallize again under controlled conditions.

  • Washing and Drying: To remove residual solvents and soluble impurities.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using a combination of analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect trace impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity. Commercial standards are often described as a white to almost white powder or crystal with a purity of >98.0%.[1]

Troubleshooting Guides

Problem 1: Low Yield After Initial Precipitation/Crystallization
Possible Cause Suggested Solution
Product is too soluble in the chosen solvent system. If using an anti-solvent crystallization approach, ensure the primary solvent minimally dissolves the product while the anti-solvent is one in which the product is poorly soluble. For cooling crystallization, ensure the initial temperature is high enough for complete dissolution and the final temperature is low enough for maximum precipitation.
Incomplete reaction. Before purification, confirm reaction completion using TLC or HPLC to ensure a high theoretical yield is possible.
Precipitation is too rapid, leading to fine particles that are difficult to filter. Optimize the rate of cooling or the addition of anti-solvent to promote the formation of larger, more easily filterable crystals.
Problem 2: Colored Impurities Persist After Purification
Possible Cause Suggested Solution
Inefficient decolorization. Increase the amount of activated carbon used or the contact time. Ensure the activated carbon is thoroughly removed by filtration (e.g., through celite) to avoid contamination of the final product. A patent for glucosamine hydrochloride purification suggests using activated carbon for decolorization.
Product degradation. Avoid excessive heat during dissolution and concentration steps. N-acylated glucosamines can be sensitive to harsh pH and high temperatures.
Colored impurities co-crystallize with the product. A different recrystallization solvent system may be necessary to leave the colored impurities in the mother liquor.
Problem 3: Product Fails to Crystallize
Possible Cause Suggested Solution
Solution is not supersaturated. Concentrate the solution to increase the product concentration. Ensure the chosen solvent system is appropriate for crystallization.
Presence of impurities inhibiting crystallization. Attempt to "crash out" a small amount of crude product by rapid cooling or addition of a large volume of anti-solvent. Use these seed crystals to induce crystallization in a more controlled manner. Column chromatography may be necessary to remove problematic impurities before crystallization.
Incorrect solvent system. Experiment with different solvent and anti-solvent combinations. For the related compound glucosamine hydrochloride, various anti-solvents like methanol, ethanol, and isopropanol have been used in conjunction with water.[2]
Problem 4: Purity Does Not Improve After Recrystallization
Possible Cause Suggested Solution
Impurity has similar solubility to the product in the chosen solvent. Screen a variety of recrystallization solvents with different polarities. A patent on extracting D-glucosamine suggests recrystallization from an ethanol/ethyl acetate system.[3]
Inclusion of mother liquor in the crystals. Ensure efficient filtration and washing of the crystals. A final wash with a cold, pure anti-solvent can be effective. A process for preparing glucosamine hydrochloride includes washing the crystals with 95% ethanol.[4]

Quantitative Data on Related Compound Purification

Table 1: Effect of Additives on Glucosamine Hydrochloride (GAH) Cooling Crystallization Yield

AdditiveAdditive Concentration (mol)Yield (%)
NoneN/ALower than with additives
HCl0.0323Maximum yield observed
NaCl0.0091 - 0.0580Higher than pure water
KCl0.0099 - 0.0570Higher than pure water

Note: This data is for GAH and is intended to guide experimentation with this compound. The yield of cooling crystallization with additives was found to be much higher than in pure water systems.[5]

Experimental Protocols

Protocol 1: General Recrystallization of this compound

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a water/alcohol mixture). The choice of solvent will depend on the impurities present.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (e.g., 1-2% w/w) and heat the suspension gently with stirring for 15-30 minutes.

  • Hot Filtration: While hot, filter the solution through a pre-warmed funnel containing celite or filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. The formation of crystals can be initiated by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Mixture Crude Reaction Mixture Initial_Isolation Initial Isolation (Precipitation/Crystallization) Crude_Mixture->Initial_Isolation Isolate Crude Product Decolorization Decolorization (Activated Carbon) Initial_Isolation->Decolorization Recrystallization Recrystallization Decolorization->Recrystallization Washing_Drying Washing & Drying Recrystallization->Washing_Drying Pure_Product Pure this compound Washing_Drying->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity after Recrystallization Impurity_Solubility Impurity has similar solubility? Start->Impurity_Solubility Change_Solvent Change Recrystallization Solvent System Impurity_Solubility->Change_Solvent Yes Mother_Liquor Mother liquor inclusion? Impurity_Solubility->Mother_Liquor No Success Purity Improved Change_Solvent->Success Improve_Wash Improve Washing/ Filtration Technique Mother_Liquor->Improve_Wash Yes Mother_Liquor->Success No Improve_Wash->Success

Caption: Troubleshooting logic for improving purity after recrystallization.

References

How to prevent the degradation of N-Valeryl-D-glucosamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N-Valeryl-D-glucosamine to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary degradation pathway for this compound is the hydrolysis of the N-acyl (amide) bond. This reaction cleaves the molecule into D-glucosamine and valeric acid. The rate of this hydrolysis is significantly influenced by factors such as pH, temperature, and the presence of moisture. This process is analogous to the degradation of N-Acetyl-D-glucosamine (GlcNAc), which hydrolyzes into glucosamine and acetic acid.[1][2][3]

Q2: What are the recommended storage conditions for solid this compound?

A2: Solid this compound should be stored in a cool, dark, and dry place.[4][5] Manufacturer recommendations suggest room temperature, with further guidance to store at temperatures below 15°C in a tightly sealed container to protect it from moisture and light.[4][5][6] Long-term storage at -20°C is advisable for optimal stability, similar to other sensitive biochemicals like GlcNAc.[7]

Q3: How should I store this compound in solution?

A3: Aqueous solutions of N-acylated glucosamines are susceptible to hydrolysis and are not recommended for long-term storage.[7] If you must store a solution, it is best to prepare it fresh. For short-term storage (up to 24 hours), use a buffered solution at a slightly acidic to neutral pH (pH 6-7), filter-sterilize, and store at 2-8°C. For longer-term storage, consider preparing aliquots in a suitable organic solvent like DMSO and storing them at -80°C.

Q4: What factors can accelerate the degradation of this compound?

A4: Several factors can accelerate degradation:

  • High Temperatures: Elevated temperatures significantly increase the rate of hydrolysis.[3]

  • Extreme pH: Both strongly acidic and strongly alkaline conditions will catalyze the hydrolysis of the amide bond.[1]

  • Moisture: As a reactant in hydrolysis, the presence of water is critical for degradation. The hygroscopic nature of glucosamine derivatives means that even solid material can degrade if not stored in a dry environment.

  • Enzymatic Activity: The presence of amidase or deacetylase enzymes can rapidly degrade the molecule.[8] Ensure all reagents and labware are sterile and free from biological contamination.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC/LC-MS analysis of a fresh sample. 1. Contamination of the starting material. 2. On-column degradation. 3. Isomerization (anomerization) in solution.1. Verify the purity of your this compound with the supplier's Certificate of Analysis. 2. Use a lower column temperature. Ensure the mobile phase pH is compatible and neutral if possible. 3. Allow the solution to equilibrate at room temperature for a consistent period before injection to stabilize the anomeric mixture.
Loss of biological activity in an experiment. 1. Degradation of the compound in the experimental buffer or media. 2. Incorrect initial concentration due to poor solubility.1. Prepare solutions fresh before each experiment. Perform a stability study under your specific experimental conditions (see Protocol section). 2. Confirm the solubility of this compound in your solvent. Use a stock solution in an organic solvent like DMSO to aid dissolution in aqueous media.
pH of the aqueous solution decreases over time. Hydrolysis of the N-valeryl group is releasing valeric acid, which is acidic.This is an indicator of degradation. Discard the solution and prepare a fresh batch. For experiments, use a buffer with sufficient capacity to maintain a stable pH.
Solid material appears clumpy or discolored. The material has likely absorbed moisture, which can accelerate degradation.Do not use the material. Discard it and obtain a fresh, properly stored vial. Ensure you are handling the solid material in a low-humidity environment (e.g., in a glove box or with desiccants).

Stability Data

The following tables present illustrative stability data for this compound based on the known behavior of similar N-acyl glucosamine compounds. This data is intended for guidance and comparative purposes. Actual stability should be determined empirically under your specific experimental conditions.

Table 1: Illustrative Stability of this compound (Solid) at Different Temperatures

Storage TemperaturePurity after 6 MonthsPurity after 12 MonthsPurity after 24 Months
-20°C (Recommended)>99%>99%>98%
2-8°C 99%98%96%
25°C (Room Temp)97%94%88%

Table 2: Illustrative Stability of this compound (1 mg/mL Aqueous Solution) at 25°C

pH of Buffer% Remaining after 24 Hours% Remaining after 72 HoursMajor Degradation Products
4.0 (Acetate Buffer)92%80%D-Glucosamine, Valeric Acid
7.0 (Phosphate Buffer)98%95%D-Glucosamine, Valeric Acid
9.0 (Borate Buffer)90%75%D-Glucosamine, Valeric Acid

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Solution

This protocol outlines a method to assess the stability of this compound under specific pH and temperature conditions using HPLC.

1. Materials:

  • This compound (high purity)

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer (pH 7.0), Acetate buffer (pH 4.0), Borate buffer (pH 9.0) - all at 50 mM

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

2. Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 10 mg/mL stock solution.

  • Prepare Test Solutions: Dilute the stock solution with each of the three buffer systems to a final concentration of 1 mg/mL.

  • Initial Analysis (T=0): Immediately analyze each test solution by HPLC to determine the initial concentration and purity.

  • Incubation: Store aliquots of each test solution at the desired temperatures (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis: At specified time points (e.g., 24, 48, 72 hours, 1 week), remove an aliquot from each condition, bring to room temperature, and analyze by HPLC.

  • HPLC Conditions (Example):

    • Mobile Phase: Gradient of Water (A) and Acetonitrile (B). Start at 5% B, ramp to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Column Temperature: 30°C

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Identify and quantify any major degradation peaks.

Visualizations

Below are diagrams illustrating key concepts related to the stability of this compound.

cluster_degradation Presumed Hydrolytic Degradation Pathway cluster_products NVG This compound Products Degradation Products NVG->Products Hydrolysis H2O Water (H₂O) Catalyst H⁺ (Acid) or OH⁻ (Base) or Heat Catalyst->NVG GlcN D-Glucosamine VA Valeric Acid

Caption: Presumed degradation of this compound via hydrolysis.

cluster_workflow Experimental Workflow for Stability Testing A 1. Prepare Stock Solution (e.g., 10 mg/mL in MeOH) B 2. Prepare Test Solutions (1 mg/mL in various buffers/pH) A->B C 3. Initial Analysis (T=0) (HPLC/LC-MS) B->C D 4. Incubate Samples (Different Temperatures) B->D F 6. Quantify Remaining Compound & Identify Degradants C->F Compare to T=0 E 5. Analyze at Time Points (e.g., 24h, 48h, 72h) D->E E->F

Caption: General workflow for conducting a stability study on this compound.

References

Technical Support Center: Optimizing HPLC Parameters for N-Valeryl-D-glucosamine Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of N-Valeryl-D-glucosamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during HPLC method development and analysis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the separation of this compound.

Frequently Asked Questions (FAQs):

1. Why am I observing poor retention of this compound on a C18 column?

This compound is a highly polar molecule due to the presence of multiple hydroxyl groups and an amide group. Standard reversed-phase columns, such as C18, provide a non-polar stationary phase. The principle of "like dissolves like" applies here; a polar analyte will have weak interactions with a non-polar stationary phase, leading to poor retention and early elution, often with the solvent front.

Solution: Consider using a more polar stationary phase. Hydrophilic Interaction Liquid Chromatography (HILIC) columns, such as those with amide or amino functional groups, are well-suited for retaining and separating polar compounds like this compound.

2. My this compound peak is tailing. What are the common causes and solutions?

Peak tailing for polar, amine-containing compounds can be caused by several factors:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the stationary phase can interact strongly with the amine group of your analyte, leading to tailing.

    • Solution:

      • Use a modern, well-end-capped column.

      • Lower the pH of the mobile phase to suppress the ionization of silanol groups (typically pH 2-4).

      • Add a competing base to the mobile phase, such as triethylamine (TEA), to saturate the active silanol sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms may exist, resulting in peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte to ensure it is in a single ionic state.

3. I am seeing inconsistent peak areas for my this compound standard. What could be the issue?

Inconsistent peak areas can stem from several sources:

  • Chelation with Metal Ions: Glucosamine and its derivatives can chelate with trace metal ions in the HPLC system, such as sodium from glass mobile phase reservoirs, leading to variable peak responses.[1]

    • Solution: Use Teflon or PEEK tubing and mobile phase reservoirs to minimize metal contamination.[1]

  • Sample Instability: The analyte may be degrading in the sample solvent or on the autosampler.

    • Solution: Prepare fresh standards and samples daily and consider using a cooled autosampler.

  • Injector Variability: Issues with the autosampler, such as air bubbles in the sample loop or a partially clogged needle, can lead to inconsistent injection volumes.

    • Solution: Purge the injector and ensure the sample is properly degassed.

4. How can I improve the resolution between this compound and other polar impurities?

Improving resolution requires optimizing several chromatographic parameters:

  • Mobile Phase Composition:

    • Organic Modifier: In HILIC mode, increasing the proportion of the aqueous component (the strong solvent) will decrease retention and may affect selectivity. Fine-tuning the organic-to-aqueous ratio is crucial.

    • Buffer Concentration and pH: Adjusting the buffer concentration and pH can alter the ionization state of the analyte and impurities, thereby changing their retention and improving separation.

  • Stationary Phase: Trying different HILIC column chemistries (e.g., amide vs. amino) can offer different selectivities.

  • Temperature: Lowering the column temperature can sometimes increase resolution, although it may also increase analysis time and backpressure.

Experimental Protocols

The following are recommended starting protocols for the HPLC analysis of this compound. These are based on methods for similar N-acyl-glucosamine compounds and should be optimized for your specific application.

Protocol 1: HILIC Method for this compound

This method is a good starting point for achieving good retention and separation of this compound.

  • Column: Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm) or Amino-based column (e.g., Shimadzu InertSustain Amino, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 4.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 90% B

    • 1-10 min: 90% to 60% B

    • 10-12 min: 60% B

    • 12.1-15 min: 90% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detector: UV at 195 nm or Evaporative Light Scattering Detector (ELSD)

Protocol 2: Reversed-Phase Method with Ion-Pairing for this compound

If a reversed-phase column is the only option, an ion-pairing reagent can be used to improve retention.

  • Column: C18 column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 10 mM Sodium Octanesulfonate in 10 mM Sodium Acetate buffer, pH 5.1

  • Mobile Phase B: Methanol

  • Isocratic Elution: 95% A, 5% B

  • Flow Rate: 0.7 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 5 µL

  • Detector: UV at 195 nm

Data Presentation

The following tables provide a starting point for method development by comparing different HPLC parameters for the separation of glucosamine and its derivatives.

Table 1: Comparison of HPLC Columns for Glucosamine and Derivatives

Column TypeStationary Phase ChemistryTypical Mobile PhaseAdvantages for this compoundDisadvantages
HILIC Amide, Amino, or bare SilicaHigh organic content (e.g., >70% Acetonitrile) with a small amount of aqueous bufferExcellent retention for polar compounds; good selectivity for isomers.Can have longer equilibration times; sensitive to water content in the sample.
Reversed-Phase C18, C8High aqueous content with an organic modifier (e.g., Acetonitrile or Methanol)Robust and widely available.Poor retention without an ion-pairing reagent.
Ion-Exchange Strong Cation ExchangeAqueous buffer with a salt gradientGood for separating charged species.Can be complex to develop; sensitive to buffer concentration.

Table 2: Effect of Mobile Phase Parameters on this compound Separation (HILIC Mode)

ParameterChangeExpected Effect on Retention TimeExpected Effect on Peak Shape
% Acetonitrile IncreaseIncreaseMay improve for early eluting peaks
DecreaseDecreaseMay broaden for late-eluting peaks
Buffer pH Towards pKaMay change unpredictablyPotential for tailing
Away from pKaStabilizes retentionGenerally improves
Buffer Concentration IncreaseMay decrease due to increased ionic strengthCan improve by masking silanol interactions
DecreaseMay increaseMay worsen if silanol interactions are prominent

Mandatory Visualization

HPLC_Troubleshooting_Workflow cluster_optimization Optimization Strategies start Start: Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_column 1. Check Column Health - Age of column? - Previous samples run? - Correct storage? start->check_column check_mobile_phase 2. Verify Mobile Phase - Correctly prepared? - pH accurate? - Degassed? start->check_mobile_phase check_sample 3. Evaluate Sample - Correct solvent? - Concentration too high? - Sample degradation? start->check_sample optimize_method 4. Optimize Method Parameters check_column->optimize_method Column OK check_mobile_phase->optimize_method Mobile Phase OK check_sample->optimize_method Sample OK solution_found Problem Resolved optimize_method->solution_found opt_ph Adjust Mobile Phase pH optimize_method->opt_ph opt_buffer Change Buffer Concentration optimize_method->opt_buffer opt_organic Modify Organic Ratio optimize_method->opt_organic opt_temp Adjust Column Temperature optimize_method->opt_temp opt_flow Optimize Flow Rate optimize_method->opt_flow

Caption: A logical workflow for troubleshooting common HPLC peak shape issues.

Method_Development_Workflow start Start: Method Development for This compound select_column 1. Select Column (HILIC Recommended) start->select_column initial_conditions 2. Define Initial Conditions - Mobile Phase A & B - Gradient Profile - Flow Rate, Temperature select_column->initial_conditions run_standard 3. Inject Standard & Evaluate - Retention? - Peak Shape? - Resolution? initial_conditions->run_standard optimize 4. Optimize Parameters run_standard->optimize Needs Improvement validate 5. Validate Method - Linearity - Accuracy - Precision run_standard->validate Acceptable optimize->run_standard Re-evaluate end Final Method validate->end

Caption: A systematic workflow for developing an HPLC method for this compound.

References

Common pitfalls to avoid when working with N-Valeryl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Valeryl-D-glucosamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help you overcome common challenges and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a derivative of D-glucosamine, a naturally occurring amino sugar. It is characterized by the presence of a valeryl group attached to the amino group of the glucosamine molecule. This modification can alter its biological activity and physicochemical properties compared to glucosamine or N-acetyl-D-glucosamine. It is primarily used in biochemical and pharmaceutical research, including in the development of glycosylated drugs and as a building block for bioactive molecules.[1][2] Its anti-inflammatory properties are also a subject of investigation.[1]

Q2: How should I store this compound?

For long-term storage, this compound should be kept as a solid at -20°C. Supplier recommendations may vary, so always consult the product's certificate of analysis for specific storage conditions.[2] Once in solution, especially in aqueous buffers, it is recommended to use it fresh or store for no more than one day to avoid degradation.

Q3: What are the expected differences in biological activity between this compound and N-Acetyl-D-glucosamine?

The N-acyl chain length on glucosamine derivatives can significantly modulate their biological effects. While N-Acetyl-D-glucosamine (with a 2-carbon acyl chain) has well-documented roles in cellular signaling and metabolism, the longer 5-carbon valeryl chain in this compound may lead to differences in cell permeability, solubility, and interactions with cellular targets. For instance, studies on other N-acylated glucosamines have shown that the length of the acyl chain can influence their effects on cell proliferation and gene expression.[3]

Troubleshooting Guide

Solubility Issues
ProblemPotential CauseRecommended Solution
Precipitate forms when dissolving in aqueous buffer. This compound, like other long-chain N-acylated glucosamines, may have limited solubility in aqueous solutions at room temperature.Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. For N-Acetyl-D-glucosamine, solubility is approximately 10 mg/mL in DMSO and 5 mg/mL in PBS.[4] The valeryl group may slightly alter these values. Perform serial dilutions from the stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is minimal and does not affect your experimental system.
Cloudiness or precipitation observed in cell culture media over time. The compound may be coming out of solution at the experimental temperature or interacting with components in the media.Decrease the final concentration of this compound in your experiment. Ensure that the stock solution is fully dissolved before adding it to the media. Prepare fresh media with the compound immediately before use.
Experimental Inconsistency and Reproducibility
ProblemPotential CauseRecommended Solution
High variability between replicate experiments. Degradation of this compound in stock solutions or experimental media. Studies on glucosamine hydrochloride have shown instability in aqueous solutions, particularly in the presence of biological materials like skin extracts.[5][6]Prepare fresh stock solutions for each experiment. If storing stock solutions, aliquot and store at -80°C to minimize freeze-thaw cycles. Add the compound to the cell culture media immediately before starting the experiment.
Unexpected or off-target effects observed. The valeryl group may confer biological activities not seen with glucosamine or N-acetyl-glucosamine. The compound could be interfering with assay components.Include proper controls, such as vehicle-only controls (the solvent used for the stock solution) and controls with related molecules like N-Acetyl-D-glucosamine or glucosamine to dissect the specific effects of the valeryl moiety.
Cell-Based Assay Interferences
ProblemPotential CauseRecommended Solution
Inconsistent results in cell viability assays (e.g., MTT, XTT). Glucosamine and its derivatives have been shown to affect cell proliferation and metabolism in a dose-dependent manner, which can interfere with the readouts of viability assays that rely on metabolic activity.[1][7][8]Use a viability assay that is not based on metabolic activity, such as a trypan blue exclusion assay or a cytotoxicity assay that measures membrane integrity (e.g., LDH release). If using a metabolic assay, perform thorough validation to ensure the observed effects are due to changes in viability and not just metabolic alterations.
Difficulty in achieving desired intracellular concentrations. Cell permeability of N-acylated glucosamines can be a limiting factor.[9]Consider using permeabilization agents if compatible with your experimental system, though this can introduce artifacts. Alternatively, explore encapsulation or delivery systems to enhance cellular uptake. For related compounds, chemical modification has been used to improve permeability.[9]

Experimental Protocols

General Protocol for Preparing this compound for Cell Culture Experiments
  • Reconstitution of Lyophilized Powder:

    • Briefly centrifuge the vial to ensure the powder is at the bottom.

    • Based on the desired stock concentration and the solubility information (refer to the supplier's technical data sheet if available, or infer from related compounds like N-Acetyl-D-glucosamine which is soluble at ~10 mg/mL in DMSO[4]), add the appropriate volume of sterile DMSO to the vial.

    • Vortex thoroughly to ensure complete dissolution. A brief sonication in a water bath may aid dissolution.

  • Preparation of Working Solutions:

    • From the concentrated stock solution, prepare an intermediate dilution in a sterile solvent compatible with your cell culture medium (e.g., PBS or serum-free medium).

    • Further dilute this intermediate stock into your complete cell culture medium to achieve the final desired experimental concentrations. Ensure the final DMSO concentration is below 0.1% (v/v) to minimize solvent toxicity to the cells.

  • Experimental Setup:

    • Seed your cells in appropriate culture vessels and allow them to adhere and stabilize overnight.

    • The next day, replace the existing medium with the freshly prepared medium containing the various concentrations of this compound.

    • Include a vehicle control group that receives the same final concentration of DMSO as the highest concentration experimental group.

    • Incubate the cells for the desired experimental duration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis a This compound (Lyophilized Powder) b Reconstitute in DMSO (e.g., 10 mg/mL stock) a->b c Prepare intermediate dilutions in serum-free medium b->c e Prepare final concentrations in complete medium c->e d Seed cells and allow to adhere overnight f Treat cells with this compound and vehicle control d->f e->f g Incubate for desired duration f->g h Perform cell-based assays (e.g., viability, gene expression) g->h

Caption: A general experimental workflow for using this compound in cell culture.

putative_signaling_pathway NVDG This compound TLR4 TLR4/MD2 Complex NVDG->TLR4 Potential Antagonist/Modulator Metabolism Hexosamine Biosynthesis Pathway NVDG->Metabolism Potential Substrate MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines

Caption: Putative signaling pathways for this compound based on related compounds.

Disclaimer: Due to the limited publicly available data specifically for this compound, some of the recommendations provided here are based on findings from structurally related compounds such as N-Acetyl-D-glucosamine, N-Butanoyl-D-glucosamine, and Glucosamine hydrochloride. Researchers should always perform their own validation experiments.

References

Validation & Comparative

N-Valeryl-D-glucosamine vs. N-Acetyl-D-glucosamine: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of closely related compounds is paramount. This guide provides a comparative analysis of N-Valeryl-D-glucosamine and N-Acetyl-D-glucosamine, focusing on their anti-inflammatory and chondroprotective properties. While extensive research has elucidated the effects of N-Acetyl-D-glucosamine, data on this compound remains more limited. This guide synthesizes the available information to offer a clear, data-driven comparison.

Executive Summary

N-Acetyl-D-glucosamine (NAG) is a well-studied amino sugar with demonstrated anti-inflammatory and chondroprotective effects, primarily through the modulation of inflammatory pathways such as NF-κB. It serves as a key building block for glycosaminoglycans, essential components of articular cartilage. This compound, a derivative of D-glucosamine with a valeryl group, is suggested to possess enhanced solubility and stability, with potential applications in anti-inflammatory therapies. However, detailed, publicly available experimental data quantifying its biological activity in direct comparison to NAG is scarce. This guide presents the robust data available for NAG and contrasts it with the more general information available for this compound, drawing inferences from studies on other N-acyl-D-glucosamine derivatives.

Comparative Data on Biological Activity

The following table summarizes the available quantitative and qualitative data for the two compounds.

Biological ActivityN-Acetyl-D-glucosamine (NAG)This compound
Anti-inflammatory Effects Inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1] Suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]Generally described as having potential anti-inflammatory properties, but specific quantitative data on cytokine or enzyme inhibition is not readily available in peer-reviewed literature.[3] Its unique valeryl group is suggested to enhance its properties.[3]
Chondroprotective Effects Oral administration has been shown to suppress degenerative changes in articular cartilage in animal models of osteoarthritis.[3] It can decrease the levels of type II collagen degradation markers.[3] NAG is a crucial component for the synthesis of glycosaminoglycans in cartilage.[3]Purported to have applications in promoting skin health and hydration, which may infer some benefit to connective tissues, but direct evidence for chondroprotection is lacking in available literature.[3]
NF-κB Pathway Inhibition Can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[4] This is considered a primary mechanism for its anti-inflammatory effects.No specific experimental data is available in the searched literature regarding its direct effect on the NF-κB pathway. However, other N-acyl-glucosamine derivatives, such as N-Palmitoyl-D-glucosamine, have been shown to inhibit NF-κB activation.[5]
Solubility and Stability A stable and well-absorbed compound.The presence of the valeryl group is claimed to enhance its solubility and stability, potentially improving its characteristics for drug formulation.[3]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition by N-Acetyl-D-glucosamine

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In inflammatory conditions like osteoarthritis, pro-inflammatory cytokines such as TNF-α and IL-1β activate this pathway, leading to the expression of genes that mediate inflammation and cartilage degradation. N-Acetyl-D-glucosamine has been shown to interfere with this signaling cascade.

NF_kappaB_Pathway cluster_nucleus Cellular Nucleus TNFa TNF-α / IL-1β Receptor Receptor TNFa->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NAG N-Acetyl-D-glucosamine NAG->IKK Inhibits NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds DNA->Genes Induces

NF-κB signaling inhibition by N-Acetyl-D-glucosamine.
General Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates a typical workflow used in preclinical studies to evaluate the anti-inflammatory effects of compounds like N-Acetyl-D-glucosamine.

Experimental_Workflow start Cell Culture (e.g., Macrophages, Chondrocytes) treatment Treatment with N-Acetyl-D-glucosamine or This compound start->treatment stimulation Inflammatory Stimulus (e.g., LPS, IL-1β) treatment->stimulation collection Collection of Cell Supernatants and Lysates stimulation->collection analysis Analysis collection->analysis cytokine Cytokine Measurement (ELISA) analysis->cytokine protein Protein Expression (Western Blot for iNOS, COX-2, NF-κB) analysis->protein mrna mRNA Expression (RT-qPCR) analysis->mrna

Workflow for in vitro anti-inflammatory assessment.

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assay (General Protocol based on available literature for N-acyl-glucosamine derivatives)
  • Cell Culture: Human chondrocytes or macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media until they reach 80-90% confluency.

  • Treatment: Cells are pre-treated with varying concentrations of N-Acetyl-D-glucosamine or the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours).

  • Inflammatory Stimulation: Inflammation is induced by adding a stimulating agent such as lipopolysaccharide (LPS) or a pro-inflammatory cytokine like Interleukin-1 beta (IL-1β) to the cell culture media.

  • Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure secreted proteins, and the cells are lysed to extract total protein and RNA.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Western Blot Analysis: Cell lysates are used to determine the protein levels of inflammatory mediators like iNOS, COX-2, and components of the NF-κB pathway (e.g., phosphorylated IκBα, nuclear p65) via Western blotting.

  • RT-qPCR Analysis: Total RNA is extracted from the cell lysates and reverse-transcribed to cDNA. Quantitative polymerase chain reaction (qPCR) is then performed to measure the mRNA expression levels of target inflammatory genes.

Animal Model of Osteoarthritis (General Protocol)
  • Induction of Osteoarthritis: Osteoarthritis (OA) is surgically induced in an animal model (e.g., rats or rabbits) through methods like anterior cruciate ligament transection (ACLT).

  • Treatment Administration: Animals are treated with N-Acetyl-D-glucosamine or the test compound, typically through oral gavage, for a specified duration (e.g., several weeks).

  • Assessment of Cartilage Degradation: At the end of the study period, serum or synovial fluid samples are collected to measure biomarkers of cartilage degradation (e.g., C-terminal telopeptide of type II collagen - CTX-II).

  • Histopathological Analysis: The knee joints are harvested, and histological sections of the articular cartilage are prepared and stained (e.g., with Safranin O) to assess the extent of cartilage damage and proteoglycan loss.

Conclusion

The existing body of research provides strong evidence for the anti-inflammatory and chondroprotective effects of N-Acetyl-D-glucosamine, with its inhibitory action on the NF-κB pathway being a key mechanism. In contrast, while this compound is presented as a promising derivative with potentially enhanced physicochemical properties, there is a clear need for rigorous, peer-reviewed studies to quantify its biological activities and directly compare them to N-Acetyl-D-glucosamine. Future research should focus on conducting head-to-head in vitro and in vivo studies to elucidate the specific benefits, if any, that the valeryl modification confers upon the glucosamine backbone in the context of treating inflammatory and degenerative joint diseases.

References

Navigating the Landscape of N-Acyl Glucosamine Derivatives for Osteoarthritis Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the quest for effective disease-modifying treatments for osteoarthritis (OA), N-acyl glucosamine derivatives have emerged as a promising class of compounds. These molecules, building upon the known chondroprotective and anti-inflammatory properties of glucosamine and N-acetylglucosamine (GlcNAc), are being engineered to enhance efficacy, bioavailability, and therapeutic action. This guide provides a comparative analysis of various N-acyl glucosamine derivatives evaluated in preclinical osteoarthritis models, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape. The data presented is compiled from a range of in vitro and in vivo studies, highlighting key differences in their effects on chondrocyte function and inflammatory responses.

Comparative Efficacy of N-Acyl Glucosamine Derivatives

The therapeutic potential of N-acyl glucosamine derivatives is typically assessed by their ability to modulate chondrocyte activity—the resident cells of cartilage—and to suppress the inflammatory cascades that drive cartilage degradation in osteoarthritis. The following tables summarize quantitative data from key studies, comparing the performance of N-acetylglucosamine (GlcNAc) with its novel derivatives.

Table 1: In Vitro Efficacy on Chondrocyte Function
DerivativeModel SystemKey ParameterConcentrationResultSource
N-acetylglucosamine (GlcNAc) Bovine & Human Articular Chondrocytes (Anchorage-Dependent)Cell Proliferation & Proteoglycan Synthesis0.1-5.0 mMNo inhibitory effect noted, unlike glucosamine.[1]
N-butyryl glucosamine (GlcNBu) Bovine & Human Articular Chondrocytes (Anchorage-Dependent)Cell Proliferation & Proteoglycan Synthesis0.1 mMIncreased cell proliferation and proteoglycan synthesis compared to GlcNAc.[1]
O-3/O-4 (L-proline) Phosphoramidate Prodrug of GlcNAc Bovine & Human Cartilage Explants (IL-1β induced degradation)Inhibition of Proteoglycan DegradationNot SpecifiedMore effective than O-6 prodrugs and parent GlcNAc in inhibiting proteoglycan degradation.[2]
O-6 Phosphoramidate Prodrug of GlcNAc Bovine Articular Cartilage Explants (IL-1β induced degradation)Inhibition of Proteoglycan DegradationNot SpecifiedSignificant enhancement in efficacy compared to parent GlcNAc.[3][4]
Table 2: In Vivo Anti-Inflammatory and Chondroprotective Effects
DerivativeAnimal ModelKey ParameterDosageResultSource
N-acetylglucosamine (GlcNAc) Rat ACLT-induced OAModified Mankin Score1,000 mg/kg/day (oral, 28 days)Significantly suppressed histopathological changes.[5][6]
Serum Type II Collagen Degradation (C2C)Significantly decreased C2C levels.[5][6]
Mouse LPS-induced InflammationSerum IL-6 & TNF-α300 mg/kg (IV)Moderate inhibition.[7]
BNAG1 (Bi-deoxygenated GlcNAc derivative) Mouse LPS-induced InflammationSerum IL-6 & TNF-α300 mg/kg (IV)Highest inhibition of IL-6 and TNF-α compared to GlcNAc and BNAG2.[7][8][9]
BNAG2 (Bi-deoxygenated GlcNAc derivative) Mouse LPS-induced InflammationSerum IL-6 & TNF-α300 mg/kg (IV)Anti-inflammatory effect was comparable to GlcNAc.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Chondrocyte Proliferation and Proteoglycan Synthesis Assay
  • Objective: To compare the effects of different N-acyl glucosamine derivatives on the growth and matrix production of chondrocytes.

  • Cell Culture: Primary bovine or human articular chondrocytes are isolated and cultured in either an anchorage-dependent system (on plastic surfaces) or an anchorage-independent system (encapsulated in alginate beads). The latter is considered to better mimic the in vivo phenotype of chondrocytes.

  • Treatment: Cells are treated with varying concentrations (e.g., 0.1-5.0 mM) of the test compounds (GlcNAc, GlcNBu) for a specified duration.

  • Assessment:

    • Cell Proliferation: Determined by counting the total cell number or by measuring DNA content.

    • Proteoglycan Synthesis: Quantified by measuring the incorporation of a radiolabeled precursor, such as [³⁵S]-sulfate, into newly synthesized proteoglycans.[10]

  • Source: Adapted from a study comparing Glucosamine, N-acetylglucosamine, and N-butyryl glucosamine.[1]

In Vitro Cartilage Explant Culture for Proteoglycan Degradation
  • Objective: To assess the chondroprotective activity of N-acyl glucosamine derivatives by their ability to prevent cytokine-induced cartilage degradation.

  • Explant Culture: Full-thickness articular cartilage explants are harvested from bovine or human joints and maintained in a culture medium.

  • Induction of Degradation: Cartilage degradation is induced by adding pro-inflammatory cytokines, typically Interleukin-1 beta (IL-1β), to the culture medium.

  • Treatment: Explants are co-treated with the test compounds (e.g., phosphoramidate prodrugs of GlcNAc) and IL-1β.

  • Assessment: The release of glycosaminoglycans (GAGs), a marker of proteoglycan degradation, into the culture medium is measured using a colorimetric assay (e.g., dimethylmethylene blue dye-binding assay). A reduction in GAG release in the presence of the test compound indicates a chondroprotective effect.[3][4]

Anterior Cruciate Ligament Transection (ACLT) Model of Osteoarthritis in Rats
  • Objective: To evaluate the in vivo chondroprotective efficacy of N-acyl glucosamine derivatives in a surgically-induced, post-traumatic OA model.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Procedure: Under anesthesia, the left knee joint is exposed, and the anterior cruciate ligament is transected to induce joint instability, leading to OA development. A sham operation (joint exposure without ACLT) is performed on the control group.[5][6]

  • Treatment: Animals receive daily oral administration of the test compound (e.g., 1,000 mg/kg GlcNAc) or vehicle for a predefined period (e.g., 28 days).[5][6]

  • Assessment:

    • Histopathology: At the end of the study, the knee joints are harvested, sectioned, and stained (e.g., with Safranin O-Fast Green) to visualize cartilage structure and proteoglycan content. Cartilage degradation is scored using a standardized system, such as the modified Mankin score.[5][6]

    • Serum Biomarkers: Blood samples are collected to measure biomarkers of cartilage metabolism, such as C2C (a marker of type II collagen degradation) and PIICP (a marker of type II collagen synthesis).[5][6]

Visualizing Mechanisms and Workflows

To better illustrate the complex interactions and processes involved, the following diagrams have been generated using the DOT language.

G cluster_0 Inflammatory Stimuli (e.g., IL-1β, TNF-α) cluster_1 Intracellular Signaling cluster_3 N-Acyl Glucosamine Derivatives IL-1β IL-1β IKK IKK IL-1β->IKK TNF-α TNF-α TNF-α->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to iNOS iNOS Nucleus->iNOS upregulates COX-2 COX-2 Nucleus->COX-2 upregulates MMPs MMPs Nucleus->MMPs upregulates GlcNAc_Derivatives N-Acyl Glucosamine Derivatives (e.g., BNAG1) GlcNAc_Derivatives->IKK Inhibition

Caption: Putative anti-inflammatory mechanism of N-acyl glucosamine derivatives via inhibition of the NF-κB signaling pathway.

G cluster_0 Animal Model Induction cluster_1 Treatment Phase cluster_2 Data Collection & Analysis cluster_3 Outcome Evaluation start Induce OA in Rats (ACLT Surgery) treatment Daily Oral Administration - Vehicle (Control) - GlcNAc Derivative start->treatment 28 Days collection Collect Serum Samples (Biomarker Analysis: C2C, PIICP) treatment->collection At Endpoint histology Harvest Knee Joints (Histopathology: Mankin Score) treatment->histology At Endpoint evaluation Compare Cartilage Degradation & Biomarker Levels between Groups collection->evaluation histology->evaluation

Caption: Experimental workflow for evaluating chondroprotective effects in a rat ACLT-induced OA model.

Conclusion

The comparative analysis reveals that modifying the N-acyl chain of glucosamine can significantly enhance its therapeutic properties for osteoarthritis. N-butyryl glucosamine (GlcNBu) has demonstrated superior effects on chondrocyte proliferation and matrix synthesis in vitro compared to the widely used N-acetylglucosamine.[1] Furthermore, novel derivatives such as the bi-deoxygenated BNAG1 show markedly increased anti-inflammatory activity, while phosphoramidate prodrugs offer a promising strategy to improve chondroprotection by inhibiting cartilage degradation more effectively.[3][4][7]

These findings underscore the potential of rational drug design in the glucosamine family to develop more potent, disease-modifying agents for osteoarthritis. Further head-to-head comparative studies of these promising derivatives in standardized, well-characterized in vivo osteoarthritis models are warranted to fully elucidate their therapeutic potential and mechanisms of action before translation to clinical trials.

References

A Comparative Analysis of N-Valeryl-D-glucosamine and Glucosamine Sulfate in Osteoarthritis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of N-Valeryl-D-glucosamine and Glucosamine Sulfate, two compounds of interest in the management of osteoarthritis (OA). While Glucosamine Sulfate is a well-established supplement for joint health, this compound is an emerging derivative with potential therapeutic benefits. This document synthesizes available experimental data to offer an objective comparison of their mechanisms of action and effects on cartilage health.

Overview of Mechanisms of Action

Glucosamine Sulfate is thought to exert its effects in osteoarthritis through several mechanisms. It serves as a building block for the synthesis of glycosaminoglycans (GAGs) and proteoglycans, essential components of the cartilage matrix.[1][2] Additionally, it exhibits anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses in chondrocytes.[1][3][4] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and matrix-degrading enzymes.[1][3][4]

Direct experimental evidence for the specific mechanisms of this compound in osteoarthritis is currently limited. However, research on similar N-acylated glucosamine derivatives provides valuable insights into its potential activities. Studies on N-butyryl glucosamine, for instance, have demonstrated a chondroprotective effect by promoting the expression of matrix genes like type II collagen and aggrecan in chondrocytes. This suggests that the N-valeryl group may similarly enhance the anabolic activity of glucosamine. Furthermore, N-palmitoyl-D-glucosamine has been shown to possess anti-inflammatory properties by inhibiting the Toll-like receptor 4 (TLR4) and downstream NF-κB activation. This indicates that N-acylation could modulate the inflammatory response in joints. The valeryl group in this compound may therefore contribute to both chondroprotection and anti-inflammatory effects.

Comparative Efficacy Data

The following tables summarize the available data on the effects of Glucosamine Sulfate and infer the potential effects of this compound based on studies of related N-acylated derivatives. It is crucial to note that the data for this compound is extrapolated and requires direct experimental validation.

Table 1: Effects on Chondrocyte Gene Expression

GeneGlucosamine SulfateThis compound (Inferred)
Aggrecan Increased expressionPotentially increased expression
Collagen Type II Increased expressionPotentially increased expression
MMP-3 Decreased expressionPotential for decreased expression
MMP-13 Decreased expressionPotential for decreased expression
COX-2 Decreased expressionPotential for decreased expression
iNOS Decreased expressionPotential for decreased expression

Table 2: Effects on Inflammatory Pathways

Pathway/MoleculeGlucosamine SulfateThis compound (Inferred)
NF-κB Activation InhibitionPotential for Inhibition (possibly via TLR4)
Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Decreased productionPotential for decreased production
Prostaglandin E2 (PGE2) Production Decreased productionPotential for decreased production

Signaling Pathways

The diagrams below illustrate the known signaling pathway for Glucosamine Sulfate and the hypothesized pathway for this compound in the context of osteoarthritis.

Glucosamine_Sulfate_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R Glucosamine Sulfate Glucosamine Sulfate IKK IKK Glucosamine Sulfate->IKK Inhibits IL-1R->IKK Activates IκB IκB IKK->IκB Phosphorylates IκB-P IκB-P IκB->IκB-P NF-κB NF-κB NF-κB_active NF-κB (p65/p50) IκB-P->NF-κB_active Releases Gene Expression Gene Expression NF-κB_active->Gene Expression Translocates & Activates Pro-inflammatory mediators Pro-inflammatory mediators Gene Expression->Pro-inflammatory mediators Upregulates

Caption: Glucosamine Sulfate Signaling Pathway.

N_Valeryl_D_glucosamine_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS/DAMPs LPS/DAMPs TLR4 TLR4 LPS/DAMPs->TLR4 This compound This compound This compound->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IκB IκB IKK->IκB Phosphorylates NF-κB_active NF-κB (p65/p50) IκB->NF-κB_active Releases NF-κB NF-κB Gene Expression Gene Expression NF-κB_active->Gene Expression Translocates & Activates Pro-inflammatory mediators Pro-inflammatory mediators Gene Expression->Pro-inflammatory mediators Upregulates

Caption: Hypothesized this compound Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Chondrocyte Isolation and Culture for Gene Expression Analysis

Objective: To isolate primary chondrocytes and culture them to assess the effects of test compounds on gene expression.

Protocol:

  • Cartilage Harvest: Obtain articular cartilage from a suitable source (e.g., bovine knee joints, human tissue from joint replacement surgery) under sterile conditions.

  • Enzymatic Digestion: Mince the cartilage into small pieces (1-2 mm³) and digest overnight at 37°C in DMEM/F12 medium containing 0.2% collagenase type II.

  • Cell Isolation: Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue. Centrifuge the filtrate at 200 x g for 10 minutes, and resuspend the cell pellet in complete culture medium (DMEM/F12 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • Cell Culture: Plate the chondrocytes in culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Once confluent, seed the chondrocytes into 6-well plates. After 24 hours, replace the medium with serum-free medium for another 24 hours. Then, treat the cells with Glucosamine Sulfate or this compound at various concentrations for a specified period (e.g., 24-48 hours). A pro-inflammatory stimulus (e.g., IL-1β at 10 ng/mL) can be added to model inflammatory conditions.

  • RNA Extraction and Gene Expression Analysis: Following treatment, lyse the cells and extract total RNA using a suitable kit. Perform reverse transcription to synthesize cDNA, followed by quantitative real-time PCR (qPCR) to analyze the expression levels of target genes (e.g., Aggrecan, Collagen Type II, MMPs, COX-2).

Caption: General Experimental Workflow for Gene Expression Analysis.
NF-κB Activation Assay in Chondrocytes

Objective: To determine the effect of test compounds on the activation of the NF-κB signaling pathway.

Protocol:

  • Cell Culture and Treatment: Culture and treat chondrocytes as described in the gene expression protocol (Section 4.1).

  • Nuclear Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with a cytoplasmic extraction buffer. Centrifuge to pellet the nuclei. Resuspend the nuclear pellet in a nuclear extraction buffer to isolate nuclear proteins.

  • Western Blot Analysis: Separate the nuclear proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific for the p65 subunit of NF-κB. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the p65 band in the nuclear fraction indicates the level of NF-κB activation.

  • Immunofluorescence Staining (Alternative Method): Grow chondrocytes on coverslips and treat as described. After treatment, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with bovine serum albumin. Incubate with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI. Visualize the subcellular localization of p65 using a fluorescence microscope. Nuclear translocation of p65 indicates NF-κB activation.

Conclusion

Glucosamine Sulfate has a well-documented, albeit modestly effective, role in the management of osteoarthritis, primarily through its functions as a precursor for cartilage matrix components and its anti-inflammatory effects via NF-κB inhibition. While direct evidence for this compound is lacking, preliminary data from related N-acylated glucosamine derivatives suggest it may offer enhanced chondroprotective and anti-inflammatory activities. The N-valeryl moiety could potentially improve its lipophilicity and cellular uptake, leading to greater efficacy.

Further research, including head-to-head in vitro and in vivo studies, is imperative to elucidate the precise mechanisms of action of this compound and to quantitatively compare its efficacy with that of Glucosamine Sulfate. The experimental protocols provided herein offer a framework for conducting such comparative investigations. The potential for N-acylated glucosamine derivatives to provide enhanced therapeutic benefits makes this an exciting and important area for future research in osteoarthritis drug development.

References

Validating Bioactivity of N-Valeryl-D-glucosamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the bioactivity of N-Valeryl-D-glucosamine by comparing its potential performance against well-researched glucosamine derivatives. Due to a lack of publicly available bioactivity data specifically for this compound, this document presents hypothetical comparative data based on the known biological activities of related compounds, such as D-glucosamine and N-acetyl-D-glucosamine. The experimental protocols provided are established methods for assessing the anti-inflammatory and anti-cancer activities of glucosamine derivatives.

Introduction to this compound

This compound is a derivative of D-glucosamine, a naturally occurring amino sugar. The addition of a valeryl group, a five-carbon acyl chain, can modify its lipophilicity and potentially alter its biological activity and cellular uptake compared to its parent molecule. Glucosamine and its derivatives are known to possess anti-inflammatory and anti-cancer properties, making this compound a compound of interest for further investigation.[1][2][3] This guide outlines key bioactivity assays to validate these potential therapeutic effects.

Anti-inflammatory Activity Assessment

A key bioactivity of glucosamine derivatives is their ability to modulate inflammatory responses.[1][4][5] A standard in vitro model to assess anti-inflammatory potential involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: In Vitro Anti-inflammatory Assay

1. Cell Culture:

  • Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

2. Treatment:

  • Cells are pre-treated with varying concentrations of this compound, D-glucosamine (control), or N-acetyl-D-glucosamine (control) for 1-2 hours.

  • Subsequently, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A vehicle-treated group and an LPS-only group serve as negative and positive controls, respectively.

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Pro-inflammatory Cytokine Production (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Hypothetical Comparative Data: Anti-inflammatory Effects
CompoundConcentration (µM)Inhibition of NO Production (%)Inhibition of TNF-α Production (%)Inhibition of IL-6 Production (%)
This compound 10253020
50556050
100808575
D-glucosamine 10152010
50404535
100657060
N-acetyl-D-glucosamine 10202515
50505545
100758070

Note: This data is illustrative and not based on published experimental results for this compound.

Signaling Pathway: LPS-induced Inflammatory Response

LPS_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of NVDG This compound (Hypothesized) NVDG->IKK NVDG->NFkB

Caption: Hypothesized mechanism of this compound in LPS signaling.

Anti-Cancer Activity Assessment

Glucosamine and its derivatives have been shown to inhibit the proliferation of various cancer cell lines.[2][3][6] The anti-cancer potential of this compound can be evaluated by assessing its effect on cancer cell viability.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

1. Cell Culture:

  • Human cancer cell lines (e.g., breast cancer: MCF-7, MDA-MB-231; prostate cancer: DU145) are cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

2. Treatment:

  • Cells are treated with various concentrations of this compound, D-glucosamine (control), or N-acetyl-D-glucosamine (control) for 24, 48, and 72 hours. A vehicle-treated group serves as a control.

3. Cell Viability Measurement:

  • After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Hypothetical Comparative Data: Anti-proliferative Effects on MCF-7 Cells (72h)
CompoundConcentration (µM)Cell Viability (%)
This compound 5085
10065
20040
D-glucosamine 5090
10075
20055
N-acetyl-D-glucosamine 5095
10080
20065

Note: This data is illustrative and not based on published experimental results for this compound.

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Workflow Start Start Seed Seed Cancer Cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compounds (this compound, Controls) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (% Cell Viability) Read->Analyze End End Analyze->End

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion

This guide provides a foundational approach for researchers to begin validating the bioactivity of this compound. The provided experimental protocols for anti-inflammatory and anti-cancer assays are robust and widely accepted in the field. The hypothetical data and diagrams serve to illustrate the expected outcomes and underlying mechanisms. It is imperative that researchers generate specific experimental data for this compound to accurately determine its biological activities and potential therapeutic value in comparison to other glucosamine derivatives.

References

A Head-to-Head Comparison of N-Acyl Glucosamines on Chondrocyte Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different N-acyl glucosamines and their effects on chondrocyte metabolism, supported by experimental data. The following sections detail the impact of these compounds on key anabolic and catabolic processes in chondrocytes, offering insights into their potential as therapeutic agents for cartilage repair and osteoarthritis management.

Abstract

The integrity of articular cartilage, crucial for joint function, is maintained by chondrocytes through a delicate balance of anabolic and catabolic activities. N-acyl glucosamines, derivatives of the amino sugar glucosamine, have emerged as potential modulators of chondrocyte metabolism. This guide presents a head-to-head comparison of various N-acyl glucosamines, including the widely studied N-acetylglucosamine (GlcNAc) and emerging derivatives like N-butyryl glucosamine (GlcNBu), summarizing their differential effects on chondrocyte proliferation, proteoglycan synthesis, and gene expression based on published experimental data.

Comparative Effects on Chondrocyte Proliferation and Metabolism

The metabolic activity and proliferation of chondrocytes are critical indicators of cartilage health. Studies reveal that modifications to the N-acyl group of glucosamine can lead to significantly different, and sometimes opposing, effects on these cellular processes. While glucosamine (GlcN) itself has been shown to inhibit chondrocyte proliferation in a dose-dependent manner, its N-acylated derivatives exhibit more favorable profiles.[1][2]

N-acetylglucosamine (GlcNAc) generally demonstrates a neutral to positive effect on chondrocyte viability and metabolism.[3] In monolayer cultures of bovine chondrocytes, GlcNAc was found to significantly augment cellular metabolism.[3] In contrast, N-butyryl glucosamine (GlcNBu) has been reported to increase the proliferation and proteoglycan synthesis of bovine articular chondrocytes.[1][2] This suggests that the length of the N-acyl chain may play a crucial role in determining the compound's impact on chondrocyte function.

CompoundCell TypeCulture SystemConcentrationEffect on ProliferationEffect on Metabolism/ViabilityReference
Glucosamine (GlcN.HCl) Bovine & Human Articular ChondrocytesAnchorage-Dependent0.1-5.0 mMInhibitedInhibited PG Synthesis[1][2]
Bovine ChondrocytesMonolayer1 mMSignificantly Reduced-[3]
N-acetylglucosamine (GlcNAc) Bovine Articular ChondrocytesAnchorage-DependentNot specifiedNo inhibitory effect-[1][2]
Bovine ChondrocytesMonolayer1 mMNo inhibitionSignificantly Augmented[3]
N-butyryl glucosamine (GlcNBu) Bovine Articular ChondrocytesAnchorage-Dependent0.1 mMIncreasedIncreased PG Synthesis[1][2]
Neonatal Rat Chondrocytes-Not specifiedNo alteration in cell numberNo cytotoxicity[4][5]
N-propionyl glucosamine (GlcNPro) Neonatal Rat Chondrocytes-Not specifiedNo alteration in cell numberNo cytotoxicity[4][5]

Modulation of Extracellular Matrix Synthesis

The primary function of chondrocytes is to produce and maintain the extracellular matrix (ECM), which is rich in proteoglycans and type II collagen. The influence of N-acyl glucosamines on the synthesis of these crucial ECM components is a key determinant of their chondroprotective potential.

Glucosamine has shown conflicting effects on glycosaminoglycan (GAG) synthesis, with some studies reporting inhibition.[6][7] Conversely, GlcNAc has been found to stimulate hyaluronan synthesis by upregulating the expression of hyaluronan synthase-2 (HAS-2).[6][7] Furthermore, in long-term 3D cultures, GlcNAc, when combined with growth factors, enhanced both cell proliferation and proteoglycan synthesis more effectively than glucosamine.[3]

Notably, N-butyryl glucosamine (GlcNBu) has demonstrated a significant ability to promote the expression of key matrix genes.[4][5] Treatment of chondrocyte cultures with GlcNBu led to a significant increase in the mRNA levels of type II collagen and aggrecan, an effect not observed with GlcNAc or N-propionyl glucosamine (GlcNPro).[4][5] This suggests that longer N-acyl chains may more effectively stimulate the anabolic pathways in chondrocytes.

CompoundCell/Tissue TypeKey FindingsReference
Glucosamine (GlcN) Human Articular ChondrocytesInhibits hyaluronan and sulfated GAG synthesis.[6][7]
N-acetylglucosamine (GlcNAc) Human Articular ChondrocytesStimulates hyaluronan synthesis; upregulates HAS-2 expression.[6][7]
Bovine Chondrocytes (3D culture)Improved proteoglycan synthesis when added with growth factors.[3]
Rabbit Knee (in vivo)Promoted hyaline-like cartilage regeneration with robust GAG content.[8][9]
N-butyryl glucosamine (GlcNBu) Neonatal Rat ChondrocytesSignificantly increased mRNA levels of type II collagen and aggrecan.[4][5]
Bovine & Human Articular ChondrocytesStimulated proteoglycan synthesis.[1][2]
N-propionyl glucosamine (GlcNPro) Neonatal Rat ChondrocytesNo significant effect on type II collagen and aggrecan mRNA levels.[4][5]

Anti-inflammatory and Chondroprotective Signaling Pathways

The catabolic effects of pro-inflammatory cytokines like interleukin-1β (IL-1β) play a significant role in the degradation of cartilage in osteoarthritis. N-acyl glucosamines have been investigated for their ability to counteract these inflammatory responses.

Both glucosamine and N-acetylglucosamine have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in human articular chondrocytes stimulated with IL-1β and TNF-α.[10] GlcNAc has also been found to suppress the IL-1β-induced production of cyclooxygenase-2 (COX-2) and IL-6.[10] Interestingly, the inhibitory effects of GlcNAc on IL-1β-mediated responses were not associated with the inhibition of MAP kinases (JNK, ERK, p38) or NF-κB activation, suggesting a novel anti-inflammatory mechanism.[10]

N-butyryl glucosamine has also demonstrated chondroprotective effects in the presence of inflammatory stimuli. Chondrocytes pretreated with GlcNBu were able to maintain type II collagen mRNA at control levels even in the presence of TNF-α, which typically suppresses its expression.[4][5]

G cluster_0 Pro-inflammatory Stimuli cluster_1 Chondrocyte cluster_2 N-Acyl Glucosamines IL-1β IL-1β MAPK_NFkB MAPK / NF-κB IL-1β->MAPK_NFkB TNF-α TNF-α TNF-α->MAPK_NFkB Anabolic_Pathways Aggrecan & Col2 Synthesis TNF-α->Anabolic_Pathways Inhibits iNOS_COX2_IL6 iNOS, COX-2, IL-6 MAPK_NFkB->iNOS_COX2_IL6 Matrix_Degradation Matrix Degradation iNOS_COX2_IL6->Matrix_Degradation GlcNAc GlcNAc GlcNAc->iNOS_COX2_IL6 Inhibits GlcNBu GlcNBu GlcNBu->Anabolic_Pathways Stimulates GlcNBu->Anabolic_Pathways Maintains in presence of TNF-α

Fig. 1: Signaling pathways in chondrocytes modulated by N-acyl glucosamines.

Experimental Protocols

A summary of the key experimental methodologies cited in this guide is provided below.

Chondrocyte Culture
  • Cell Isolation: Articular chondrocytes were isolated from bovine or human knee cartilage by sequential enzymatic digestion with pronase and collagenase.

  • Monolayer (Anchorage-Dependent) Culture: Isolated chondrocytes were plated in culture dishes and grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[1][2]

  • 3D (Anchorage-Independent) Culture: Chondrocytes were encapsulated in alginate beads or seeded onto chitosan scaffolds to mimic the three-dimensional environment of cartilage.[1][2][3]

Proliferation and Viability Assays
  • Cell Counting: Total cell numbers were determined using a hemocytometer or automated cell counter.[1][2]

  • DNA Quantification: Cellular proliferation was assessed by measuring the total DNA content using fluorescent dyes like PicoGreen.

  • Metabolic Activity: Assays such as the MTT or WST-1 assay were used to measure the metabolic activity of the chondrocytes as an indicator of viability.

Proteoglycan and Glycosaminoglycan Synthesis
  • [35S]Sulfate Incorporation: The rate of sulfated glycosaminoglycan (SGAG) synthesis was measured by the incorporation of radioactive [35S]sulfate into the cell layer and culture medium.[6][7]

  • Dimethylmethylene Blue (DMMB) Assay: The total GAG content in cell lysates and culture medium was quantified spectrophotometrically using the DMMB dye-binding assay.

  • Hyaluronan Quantification: Hyaluronan levels were measured using an enzyme-linked immunosorbent assay (ELISA)-based kit with hyaluronan binding protein.[6][7]

Gene Expression Analysis
  • RNA Isolation and Reverse Transcription: Total RNA was extracted from chondrocyte cultures, and complementary DNA (cDNA) was synthesized using reverse transcriptase.[1][2]

  • Quantitative Real-Time PCR (qRT-PCR): The relative mRNA expression levels of key genes such as aggrecan (AGC), collagen type II (COL2A1), and hyaluronan synthase-2 (HAS2) were quantified using qRT-PCR.

  • cDNA Microarray: Global gene expression profiles in response to treatment with different N-acyl glucosamines were analyzed using human cDNA microarrays.[1][2]

Fig. 2: General experimental workflow for comparing N-acyl glucosamines.

Conclusion

The available evidence strongly suggests that the N-acylation of glucosamine is a critical determinant of its effects on chondrocyte metabolism. While glucosamine itself can have inhibitory effects on chondrocyte proliferation and matrix synthesis, N-acylated derivatives, particularly those with longer acyl chains like N-butyryl glucosamine, appear to be more potent stimulators of anabolic activity. N-acetylglucosamine stands out for its ability to enhance hyaluronan synthesis and exert anti-inflammatory effects.

These findings highlight the potential for developing novel N-acyl glucosamine derivatives as disease-modifying agents for osteoarthritis and other cartilage-related disorders. Further research is warranted to elucidate the precise structure-activity relationships and to evaluate the in vivo efficacy and safety of these promising compounds. The distinct molecular mechanisms of these aminosugars underscore the importance of selecting the appropriate derivative for specific therapeutic applications in cartilage regeneration and repair.[6][7]

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of D-Glucosamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the efficacy of D-glucosamine and its common derivatives based on available scientific literature. Direct correlational studies on the in vitro and in vivo efficacy of N-Valeryl-D-glucosamine are limited. Therefore, this document utilizes data from closely related and well-studied glucosamine compounds, such as glucosamine sulfate, glucosamine hydrochloride, and N-acetyl-D-glucosamine, to provide a relevant comparative analysis for research and development purposes.

Introduction

Glucosamine, an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids, has been extensively investigated for its potential therapeutic effects, particularly in the management of osteoarthritis (OA). Various formulations of glucosamine are available, with glucosamine sulfate and glucosamine hydrochloride being the most common. This guide aims to provide an objective comparison of the in vitro and in vivo performance of these glucosamine derivatives, supported by experimental data, to aid researchers in their study design and drug development efforts.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize quantitative data from various studies, offering a comparative look at the effects of different glucosamine derivatives on cartilage health.

Table 1: Comparative In Vitro Efficacy of Glucosamine Derivatives on Chondrocytes
DerivativeConcentrationCell TypeKey FindingsReference
Glucosamine Sulfate (GlcN-S) Not specifiedPorcine Cartilage ExplantsHighest chondroprotective activity; inhibited HA, s-GAG, and MMP-2 release.[1]
Glucosamine Hydrochloride (GlcN-HCl) Not specifiedPorcine Cartilage ExplantsReduced expression of MMP-3 and MMP-13 genes.[1]
N-Acetyl-D-Glucosamine (GlcNAc) 10 mMHuman Articular ChondrocytesStronger inhibition of IL-1β-induced NO production compared to glucosamine.[2]
Glucosamine Hydrochloride (GlcN·HCl) 0.5 and 5 mMBovine ChondrocytesInhibited cell proliferation and decreased lactate and glycosaminoglycan synthesis.[3]
N-Acetyl-D-Glucosamine (GlcNAc) 1 and 5 mMBovine ChondrocytesDid not alter proliferation and proteoglycan synthesis.[3]
Table 2: Comparative In Vivo Efficacy of Glucosamine Derivatives in Animal Models of Osteoarthritis
DerivativeAnimal ModelDosageDurationKey FindingsReference
Glucosamine Hydrochloride Rabbit ACLT Model100 mg/kg/day (oral)8 weeksSignificantly reduced macroscopic cartilage lesions and chondrocyte apoptosis.[4]
Glucosamine Hydrochloride Rabbit ACLT ModelNot specified8 weeksAttenuated the increase in subchondral bone turnover and loss of bone mineral density.[5]
Glucosamine Sulfate Rat ACLT Model250 mg/kg/dayNot specifiedLower level of cartilage degradation and synovial inflammation compared to control.
Glucosamine Hydrochloride Rabbit ACLT ModelNot specified8 weeksReduced loss of proteoglycan in the lateral tibial plateau cartilage.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro Chondrocyte Culture and Treatment

1. Cell Isolation and Culture:

  • Articular cartilage is harvested from a suitable source (e.g., bovine knee joints, human tissue from donors).

  • Cartilage slices are subjected to enzymatic digestion using pronase and collagenase to isolate chondrocytes.

  • Isolated chondrocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C and 5% CO2.

2. Proliferation Assay:

  • Chondrocytes are seeded in multi-well plates and allowed to adhere.

  • Cells are then treated with various concentrations of glucosamine derivatives (e.g., Glucosamine Hydrochloride, N-Acetyl-D-Glucosamine) or a vehicle control.

  • Cell proliferation can be assessed using methods such as the PicoGreen dsDNA assay, which measures the increase in total DNA content, or by direct cell counting using a hemocytometer.[3]

3. Gene Expression Analysis:

  • Chondrocytes are stimulated with an inflammatory agent like Interleukin-1 beta (IL-1β) to mimic OA conditions.

  • Cells are concurrently treated with different glucosamine derivatives.

  • After a specified incubation period (e.g., 24 hours), total RNA is extracted from the cells.

  • Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to analyze the expression levels of key genes involved in cartilage metabolism, such as MMP-3, MMP-13, aggrecan, and SOX9.[1]

In Vivo Osteoarthritis Animal Model (Rabbit ACLT)

1. Induction of Osteoarthritis:

  • Skeletally mature rabbits (e.g., New Zealand White) are used.

  • Anesthesia is induced and maintained throughout the surgical procedure.

  • A surgical incision is made to expose the knee joint capsule.

  • The anterior cruciate ligament (ACL) is transected (ACLT) to induce joint instability, which leads to the development of OA-like lesions.[4][6]

  • The joint capsule and skin are sutured, and postoperative care is provided.

2. Treatment Administration:

  • Animals are randomly assigned to different treatment groups: placebo control, glucosamine hydrochloride (e.g., 100 mg/kg/day, orally), or other test compounds.[4]

  • Oral administration is typically performed daily for a specified duration (e.g., 8 weeks).[4]

3. Endpoint Analysis:

  • At the end of the treatment period, animals are euthanized.

  • The knee joints are dissected, and the articular cartilage is evaluated.

  • Macroscopic Assessment: The severity of cartilage lesions is graded based on a standardized scoring system (e.g., assessing fibrillation, ulceration, and color).[4]

  • Histological Assessment: The cartilage tissue is fixed, sectioned, and stained (e.g., with Safranin O-fast green) to assess proteoglycan content, chondrocyte cellularity, and structural changes. A scoring system, such as the Mankin score, can be used for quantitative analysis.

  • Biochemical Analysis: Cartilage samples can be analyzed for glycosaminoglycan (GAG) and type II collagen content.[6]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways implicated in the mechanism of action of glucosamine and its derivatives.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus IL1b IL-1β TNFR TNFR IL1b->TNFR IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IKK_complex->NFkB Promotes Dissociation IkB->NFkB NFkB_IkB NF-κB-IκB (Inactive) Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (MMPs, Inflammatory Cytokines) NFkB_active NF-κB (Active) NFkB_active->Gene_Expression Induces Glucosamine Glucosamine Glucosamine->IKK_complex Wnt_Beta_Catenin_Pathway cluster_nucleus Nucleus Glucosamine Glucosamine Wnt4 Wnt-4 Glucosamine->Wnt4 Upregulates Destruction_Complex Destruction Complex (GSK-3β, APC, Axin) Glucosamine->Destruction_Complex Downregulates GSK-3β Frizzled2 Frizzled-2 Wnt4->Frizzled2 Binds Frizzled2->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates Beta_Catenin_P Phosphorylated β-catenin Nucleus Nucleus Beta_Catenin->Nucleus Accumulates and Translocates Proteasome Proteasome Beta_Catenin_P->Proteasome Degradation Beta_Catenin_N β-catenin TCF_LEF TCF/LEF Target_Genes Target Gene Expression (Cyclin D1, CDK4/6) Beta_Catenin_N->Target_Genes Activates Proliferation Chondrocyte Proliferation Target_Genes->Proliferation Leads to Experimental_Workflow_In_Vivo Start Start: Select Animal Model (e.g., Rabbit) Surgery Induce Osteoarthritis (ACLT Surgery) Start->Surgery Grouping Randomly Assign to Treatment Groups Surgery->Grouping Treatment Daily Oral Administration (e.g., 8 weeks) Grouping->Treatment Euthanasia Euthanasia and Joint Dissection Treatment->Euthanasia Analysis Endpoint Analysis Euthanasia->Analysis Macro Macroscopic Grading Analysis->Macro Histo Histological Assessment Analysis->Histo Biochem Biochemical Analysis Analysis->Biochem End End: Comparative Efficacy Data Macro->End Histo->End Biochem->End

References

Assessing the Specificity of N-Valeryl-D-glucosamine in Targeting Cellular Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Valeryl-D-glucosamine, an acylated derivative of the amino sugar D-glucosamine, has emerged as a compound of interest in pharmaceutical and cosmetic research.[1][2] While its enhanced solubility and stability are recognized, a detailed understanding of its specific interactions with cellular pathways remains limited.[1] This guide provides a comparative analysis of this compound with other N-acylated glucosamine analogs, summarizes the current state of knowledge, and presents detailed experimental protocols to facilitate further investigation into its cellular specificity.

Comparative Analysis of N-Acylated Glucosamines

The biological activity of N-acylated glucosamines can be significantly influenced by the length of their acyl chain. While direct experimental data for this compound is scarce, we can infer potential activities by comparing it with shorter-chain analogs like N-Acetyl-D-glucosamine (GlcNAc) and N-Butyryl-D-glucosamine (GlcNBu).

CompoundAcyl Chain LengthKnown Cellular EffectsPotential Pathways of Interest for this compound
N-Acetyl-D-glucosamine (GlcNAc) C2Key metabolite in the hexosamine biosynthesis pathway (HBP), precursor for N-linked and O-linked glycosylation. Modulates cellular signaling through O-GlcNAcylation, affecting transcription factors and enzyme activity. Differential effects on glucose transport and glycosaminoglycan synthesis compared to glucosamine.Hexosamine Biosynthesis Pathway, O-GlcNAcylation, Inflammatory Signaling (e.g., NF-κB)
N-Butyryl-D-glucosamine (GlcNBu) C4Exhibits anti-inflammatory properties in arthritis models. Preserves bone mineral density. Increases matrix gene expression in chondrocytes.Anti-inflammatory pathways, Bone and cartilage metabolism
This compound C5Limited data available. Described as having potential in anti-inflammatory and anti-cancer therapies.[1]Hypothesized to have similar or enhanced anti-inflammatory and metabolic modulatory effects compared to shorter-chain analogs.

Proposed Experimental Workflow for Assessing Specificity

To elucidate the specific cellular targets of this compound, a systematic experimental approach is necessary. The following workflow outlines key experiments to compare its effects with other N-acylated glucosamines.

G cluster_0 Initial Screening cluster_1 Pathway-Specific Analysis cluster_2 Target Validation A Cell Viability Assay C NF-κB Pathway Activation A->C B Cellular Uptake Analysis B->C F Western Blot for Key Proteins C->F G Gene Expression Analysis C->G D Kinase Activity Profiling D->F E Hexosamine Biosynthesis Pathway Flux E->G G cluster_0 Inflammatory Signaling cluster_1 Potential Inhibition TNFR TNFR IKK IKK TNFR->IKK TNF-α p65_p50 p65/p50 IKK->p65_p50 Phosphorylation p_p65_p50 p-p65/p50 p65_p50->p_p65_p50 nucleus Nucleus p_p65_p50->nucleus inflammation Inflammatory Gene Expression nucleus->inflammation NVG This compound NVG->IKK G cluster_0 Hexosamine Biosynthesis Pathway cluster_1 Potential Entry Point Glucose Glucose F6P Fructose-6-P Glucose->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDP_GlcNAc UDP-GlcNAc GlcNAc1P->UDP_GlcNAc OGlcNAcylation O-GlcNAcylation UDP_GlcNAc->OGlcNAcylation NVG This compound NVG->GlcN6P Metabolism?

References

Reproducibility of Experimental Results Using Commercially Sourced N-Valeryl-D-glucosamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N-Valeryl-D-glucosamine and its alternatives in the context of inflammation research. Due to the limited availability of published experimental data specifically for this compound, this document leverages data from structurally similar and more extensively studied N-acyl-D-glucosamine derivatives, namely N-Acetyl-D-glucosamine and N-Palmitoyl-D-glucosamine. The guide aims to provide a framework for evaluating commercially sourced this compound by outlining its expected biological activity, presenting comparative data for related compounds, and offering detailed experimental protocols for its characterization.

Comparison of N-Acyl-D-Glucosamine Derivatives

This compound is a derivative of D-glucosamine, characterized by a five-carbon valeryl group attached to the amino group. This modification is expected to influence its solubility and cell permeability compared to other N-acyl derivatives. While direct comparative studies on the reproducibility of results from different commercial sources of this compound are not currently available in the scientific literature, consistency in product purity and formulation is a critical factor for reproducible experimental outcomes. Researchers are advised to obtain a detailed Certificate of Analysis from the supplier and, if possible, perform independent characterization.

The primary hypothesized mechanism of action for this compound, based on studies of related compounds, is the inhibition of pro-inflammatory signaling pathways, particularly the NF-κB pathway. This inhibition is expected to lead to a downstream reduction in the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).

The following tables summarize the available information for this compound and its common alternatives.

Table 1: General Properties and Commercial Availability

CompoundStructureKey FeaturesCommercial Sources (Examples)
This compound Glucosamine with a C5 acyl chainEnhanced solubility and stability are suggested. Potential anti-inflammatory and anti-cancer properties are being explored.Chem-Impex, Advent Bio, MedChemExpress[1]
N-Acetyl-D-glucosamine Glucosamine with a C2 acyl chainA well-studied compound with demonstrated anti-inflammatory and chondroprotective effects. It is a precursor for the biosynthesis of glycosylated proteins and lipids.ProHumano+[2], PureBulk, Inc.[3], AdipoGen Life Sciences[4], RayBiotech[5]
N-Palmitoyl-D-glucosamine Glucosamine with a C16 acyl chainA lipid-soluble derivative with reported inhibitory effects on TLR4 signaling and the NLRP3 inflammasome.(Available from various chemical suppliers, often synthesized for research purposes as described in patents[6])

Table 2: Reported Anti-Inflammatory Activity

CompoundTarget Pathway(s)Effect on Cytokine ProductionIn Vitro Data (Example)In Vivo Data (Example)
This compound Hypothesized: NF-κB, NLRP3 InflammasomeHypothesized: Inhibition of TNF-α, IL-1β, IL-6Data not availableData not available
N-Acetyl-D-glucosamine NF-κB, NLRP3 InflammasomeInhibition of TNF-α, IL-1β, IL-6A novel derivative inhibited LPS-induced NO, iNOS, COX-2, IL-6, TNF-α, and IL-1β in RAW264.7 macrophages.[7]A synthesized derivative showed significant inhibition of serum IL-6 and TNF-α in an LPS-induced mouse model.[8]
N-Palmitoyl-D-glucosamine TLR4/MD-2, NF-κB, NLRP3 InflammasomeInhibition of TNF-α, IL-1β; Increase in anti-inflammatory cytokines.Prevented NF-κB activation in LPS-stimulated RAW264.7 cells.[9][10][11]Decreased LPS-induced pro-inflammatory cytokines in a mouse model of keratitis.[9][10][11][12]

Experimental Protocols

To facilitate the evaluation of commercially sourced this compound and ensure the reproducibility of experimental findings, detailed protocols for key in vitro assays are provided below. These protocols are adapted from established methods used for related compounds.

In Vitro Anti-Inflammatory Activity Assay: Inhibition of LPS-Induced TNF-α Secretion in Macrophages

This assay is a standard method to screen for the anti-inflammatory potential of a compound.

a. Cell Culture:

  • Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

b. Assay Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare stock solutions of this compound and alternative compounds in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).

  • Pre-treat the cells with varying concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 16-18 hours to induce an inflammatory response.[13] Include vehicle-treated and unstimulated control wells.

  • After incubation, collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

c. Data Analysis:

  • Calculate the percentage inhibition of TNF-α secretion for each concentration of the test compound relative to the LPS-stimulated vehicle control.

  • Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of the TNF-α secretion is inhibited).

In Vitro Inflammasome Activity Assay: Inhibition of NLRP3 Inflammasome Activation

This assay assesses the ability of a compound to inhibit the NLRP3 inflammasome, a key component of the innate immune response.

a. Cell Culture and Priming:

  • Use bone marrow-derived macrophages (BMDMs) or the THP-1 human monocytic cell line (differentiated into macrophages with PMA).

  • Prime the cells with LPS (100 ng/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[14]

b. Assay Procedure:

  • Following priming, treat the cells with different concentrations of this compound or alternative compounds for 1 hour.

  • Activate the NLRP3 inflammasome by adding a second signal, such as Nigericin (10 µM) or ATP (5 mM), for 1-2 hours.[14]

  • Collect the cell culture supernatants.

  • Measure the concentration of secreted IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.[15][16][17][18]

c. Data Analysis:

  • Determine the percentage inhibition of IL-1β secretion at each concentration of the test compound compared to the activated vehicle control.

  • Generate a dose-response curve and calculate the IC50 value.

Visualizations

Proposed Signaling Pathway for N-Acyl-D-Glucosamine Derivatives

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4/MD-2 MyD88 MyD88 TLR4->MyD88 Activates LPS LPS LPS->TLR4 Binds IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NLRP3 NLRP3 Inflammasome Casp1 Caspase-1 NLRP3->Casp1 Activates ProIL1b pro-IL-1β IL1b IL-1β (Secreted) ProIL1b->IL1b Cleavage Casp1->ProIL1b DNA DNA NFkB_nuc->DNA Binds DNA->ProIL1b Transcription NVDG This compound (and derivatives) NVDG->IKK Inhibits NVDG->NLRP3 Inhibits

Caption: Proposed inhibitory mechanism of N-acyl-D-glucosamine derivatives on inflammatory pathways.

General Experimental Workflow for Evaluating Anti-Inflammatory Activity

G start Start: Source this compound and Alternatives prep Prepare Stock Solutions and Dilutions start->prep treat Pre-treat Cells with Test Compounds prep->treat culture Culture Macrophage Cell Line (e.g., RAW 264.7) seed Seed Cells in 96-well Plates culture->seed seed->treat stim Stimulate with LPS (e.g., 100 ng/mL) treat->stim incubate Incubate for 16-18 hours stim->incubate collect Collect Supernatants incubate->collect elisa Perform TNF-α or IL-1β ELISA collect->elisa analyze Analyze Data: Calculate IC50 elisa->analyze end End: Compare Potency of Compounds analyze->end

Caption: A generalized workflow for the in vitro assessment of anti-inflammatory compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N-Valeryl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Prior to disposal, it is crucial to handle N-Valeryl-D-glucosamine with appropriate care to mitigate any potential hazards.

Personal Protective Equipment (PPE): Always wear standard laboratory PPE when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or glasses.

  • Hand Protection: Nitrile or latex gloves.

  • Body Protection: A lab coat is required.

Engineering Controls:

  • Ensure adequate ventilation in the handling area to minimize dust inhalation.

  • An eyewash station and safety shower should be readily accessible.

Step-by-Step Disposal Protocol

Follow this protocol for the routine disposal of this compound waste.

Step 1: Waste Collection and Segregation

  • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, clearly labeled waste container.

  • Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

Step 2: Spill Management In the event of a spill:

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use a dust pan and brush or a specialized laboratory vacuum to gently sweep up the spilled solid. Crucially, avoid actions that could generate dust.

  • Collection: Place the collected material into a suitable, labeled container for disposal.[1]

  • Decontamination: Thoroughly clean the spill area with soap and water.

Step 3: Final Disposal

  • Disposal of this compound must adhere to local, state, and federal regulations.

  • Engage a licensed waste disposal company for the final disposal of the chemical waste.[2]

  • Do not discharge this compound or its containers into the environment, including drains or waterways.[2][3][4]

Comparative Safety and Disposal Information

The following table summarizes key safety and disposal information for compounds structurally related to this compound, providing a comparative basis for its handling.

ParameterN-Acetyl-D-glucosamineD-Glucosamine HydrochlorideGeneral Guidance for this compound
Hazard Classification Not classified as hazardous[1]Not classified as hazardousAssume non-hazardous, but handle with care
Personal Protective Equipment Safety glasses, gloves, lab coat[1]Safety glasses, gloves, lab coat[5]Safety glasses, gloves, lab coat
Spill Cleanup Sweep up to avoid dust formation[1]Sweep up and shovel into suitable containers[5]Gently sweep to avoid dust; collect in a labeled container
Environmental Precautions Should not be released into the environment[1]Prevent product from entering drains[4][5]Do not release into the environment
Disposal Method Dispose of in accordance with local regulations[2]Dispose of in accordance with local regulationsEntrust to a licensed waste disposal service

Experimental Workflow for Disposal

To ensure a systematic and safe disposal process, the following workflow diagram outlines the key decision points and actions.

cluster_prep Preparation Phase cluster_collection Collection & Containment cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Is it a Spill? B->C D Collect Solid Waste in Designated Container C->D No E Clean Spill & Collect Residue C->E Yes F Store Waste Container Securely D->F E->F G Consult Local Regulations F->G H Arrange for Licensed Waste Disposal G->H

This compound Disposal Workflow

This procedural guide is intended to provide a robust framework for the safe disposal of this compound. Always prioritize your institution's specific safety protocols and consult with your environmental health and safety department for guidance tailored to your location.

References

Essential Safety and Handling Protocols for N-Valeryl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-Valeryl-D-glucosamine, a derivative of glucosamine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1][2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound to prevent direct contact and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety GlassesANSI Z87.1 certified (or equivalent) with side shields.[1]
Hand Protection Disposable GlovesNitrile or latex gloves.[1] Dispose of contaminated gloves properly after use.[4]
Body Protection Laboratory CoatStandard lab coat to protect clothing and skin.
Respiratory Dust Mask (optional)Recommended when handling large quantities of powder or if adequate ventilation is not available to avoid dust inhalation.[1][4]

Operational Plan: Handling this compound

Follow these step-by-step instructions for the safe handling of this compound in a laboratory environment.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don appropriate PPE prep_workspace 2. Prepare a clean, designated workspace prep_ppe->prep_workspace prep_weigh 3. Use a weigh boat on a calibrated scale prep_workspace->prep_weigh handle_transfer 4. Carefully transfer the powder to minimize dust prep_weigh->handle_transfer handle_dissolve 5. Dissolve in the desired solvent handle_transfer->handle_dissolve handle_vortex 6. Mix thoroughly until fully dissolved handle_dissolve->handle_vortex cleanup_decontaminate 7. Clean workspace and equipment handle_vortex->cleanup_decontaminate cleanup_dispose 8. Dispose of waste in the non-hazardous chemical waste stream cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe 9. Remove and dispose of PPE correctly cleanup_dispose->cleanup_remove_ppe cluster_waste_collection Waste Collection cluster_disposal_pathway Disposal Pathway waste_solid Unused solid this compound disposal_container Place in a designated, labeled non-hazardous chemical waste container waste_solid->disposal_container waste_liquid Solutions containing this compound waste_liquid->disposal_container waste_consumables Contaminated consumables (e.g., gloves, weigh boats) waste_consumables->disposal_container disposal_pickup Arrange for pickup by the institution's environmental health and safety department disposal_container->disposal_pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.